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  • Product: Allyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • CAS: 1133115-38-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Elucidation of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate

This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate, a novel N-arylpiperazine derivative. This document is intended for res...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate, a novel N-arylpiperazine derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. It details the integrated application of modern spectroscopic techniques to unambiguously determine the molecular structure of the target compound.

Introduction

N-arylpiperazines are a significant class of compounds in medicinal chemistry, often serving as scaffolds for drugs targeting the central nervous system.[1] The precise determination of their structure is paramount for understanding their structure-activity relationships and ensuring the safety and efficacy of potential drug candidates. This guide will demonstrate a systematic approach to the structural elucidation of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate, leveraging a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₇BrN₂O₂[2][3]
Molecular Weight325.21 g/mol [2][3]
CAS Number1133115-38-4[2]

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining insights into its fragmentation patterns, which aids in structural confirmation.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
  • Sample Preparation : A solution of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is prepared at a concentration of approximately 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.[4] The solution is filtered through a 0.2 µm syringe filter to remove any particulate matter.

  • Instrumentation : An ESI-TOF mass spectrometer is used in positive ion mode.

  • Infusion : The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters :

    • Capillary Voltage: 3.5 kV

    • Nebulizing Gas (N₂): 1.5 bar

    • Drying Gas (N₂): 8.0 L/min at 200 °C

  • TOF Analyzer Parameters :

    • Mass Range: 50-1000 m/z

    • Acquisition Rate: 1 spectrum/s

Data Interpretation

The high-resolution mass spectrum is expected to show a prominent protonated molecular ion peak [M+H]⁺. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

IonCalculated m/zObserved m/zInterpretation
[M(⁷⁹Br)+H]⁺325.0597325.0601Protonated molecule with ⁷⁹Br
[M(⁸¹Br)+H]⁺327.0577327.0582Protonated molecule with ⁸¹Br

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Key expected fragments include the loss of the allyl group and cleavage of the piperazine ring.[5][6]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation : A small amount of the solid Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is placed directly onto the diamond crystal of the ATR accessory.[7]

  • Data Acquisition :

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is brought into firm contact with the crystal using the pressure clamp.

    • The sample spectrum is recorded over a range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Interpretation

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups within the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch (alkene, aromatic)
2950-2850MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (carbamate)[8]
~1645MediumC=C stretch (alkene)
1590, 1490Medium-StrongC=C stretch (aromatic ring)
~1240StrongC-N stretch (carbamate/piperazine)[8]
~1000StrongC-O stretch (carbamate)
~820Strongp-disubstituted benzene C-H out-of-plane bend

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Experimental Protocol: UV-Vis Spectrophotometry
  • Sample Preparation : A dilute solution of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is prepared in a UV-transparent solvent, such as ethanol or acetonitrile, to an approximate concentration of 10-5 M.[9]

  • Data Acquisition :

    • A baseline is recorded using a cuvette filled with the pure solvent.

    • The sample solution is placed in a quartz cuvette with a 1 cm path length.

    • The absorption spectrum is recorded over a wavelength range of 200-400 nm.

Data Interpretation

The UV-Vis spectrum is expected to show absorption bands characteristic of the substituted benzene ring. The presence of the bromine atom and the piperazine nitrogen attached to the ring will influence the position and intensity of these bands. An absorption maximum (λmax) is anticipated around 250-270 nm, corresponding to the π → π* transitions of the aromatic system.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: 1D and 2D NMR Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[6][12] A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • Experiments :

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

Data Interpretation

The following is a predicted and rationalized set of NMR data for Allyl 4-(4-bromophenyl)piperazine-1-carboxylate.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.35d, J = 8.8 Hz2HH-3', H-5'
6.85d, J = 8.8 Hz2HH-2', H-6'
5.95ddt, J = 17.2, 10.4, 5.6 Hz1HH-2
5.30dq, J = 17.2, 1.6 Hz1HH-3a
5.22dq, J = 10.4, 1.6 Hz1HH-3b
4.65dt, J = 5.6, 1.6 Hz2HH-1
3.60t, J = 5.2 Hz4HH-c
3.15t, J = 5.2 Hz4HH-b

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
155.0C-d (C=O)
150.5C-1'
133.0C-2
132.0C-3', C-5'
118.0C-2', C-6'
117.5C-3
115.0C-4'
67.0C-1
49.5C-b
44.0C-c
2D NMR Analysis

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, establishing connectivity within spin systems.[13][14][15]

  • A cross-peak between the signals at δ 5.95 (H-2) and δ 5.30/5.22 (H-3a/3b) confirms the vinyl protons.

  • A cross-peak between δ 5.95 (H-2) and δ 4.65 (H-1) establishes the allyl group.

  • A cross-peak between the aromatic protons at δ 7.35 (H-3'/5') and δ 6.85 (H-2'/6') would indicate ortho-coupling, though in a symmetrical p-disubstituted system this is less informative than the splitting pattern.

  • The two sets of piperazine protons at δ 3.60 (H-c) and δ 3.15 (H-b) will show a cross-peak, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[16][17][18]

  • δ 7.35 (H-3'/5') will correlate with δ 132.0 (C-3'/5').

  • δ 6.85 (H-2'/6') will correlate with δ 118.0 (C-2'/6').

  • δ 5.95 (H-2) will correlate with δ 133.0 (C-2).

  • δ 5.30/5.22 (H-3a/3b) will correlate with δ 117.5 (C-3).

  • δ 4.65 (H-1) will correlate with δ 67.0 (C-1).

  • δ 3.60 (H-c) will correlate with δ 44.0 (C-c).

  • δ 3.15 (H-b) will correlate with δ 49.5 (C-b).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the different fragments of the molecule.[5][19][20][21][22]

  • The piperazine protons H-c (δ 3.60) will show a correlation to the carbamate carbonyl carbon C-d (δ 155.0).

  • The allyl protons H-1 (δ 4.65) will show a correlation to the carbamate carbonyl carbon C-d (δ 155.0).

  • The piperazine protons H-b (δ 3.15) will show a correlation to the aromatic carbon C-1' (δ 150.5).

  • The aromatic protons H-2'/6' (δ 6.85) will show correlations to C-4' (δ 115.0) and C-3'/5' (δ 132.0).

  • The aromatic protons H-3'/5' (δ 7.35) will show correlations to C-1' (δ 150.5) and C-2'/6' (δ 118.0).

Structure Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process, integrating data from all spectroscopic techniques.

structure_elucidation cluster_data Spectroscopic Data Acquisition cluster_interpretation Data Interpretation & Integration MS Mass Spectrometry (ESI-TOF) mol_formula Molecular Formula & Weight (C14H17BrN2O2, 325.21) MS->mol_formula [M+H]+, Isotope Pattern IR IR Spectroscopy (ATR-FTIR) func_groups Functional Groups (Carbamate, Alkene, p-subst. Benzene, Piperazine) IR->func_groups Characteristic Absorptions UV UV-Vis Spectroscopy conjugation Conjugated System (Bromophenyl) UV->conjugation λmax NMR NMR Spectroscopy (1D & 2D) connectivity Connectivity Map (Proton & Carbon Skeleton) NMR->connectivity 1H, 13C, COSY, HSQC, HMBC final_structure Final Structure Confirmation Allyl 4-(4-bromophenyl)piperazine-1-carboxylate mol_formula->final_structure func_groups->final_structure conjugation->final_structure connectivity->final_structure

Caption: Key HMBC correlations for Allyl 4-(4-bromophenyl)piperazine-1-carboxylate.

Conclusion

The synergistic application of Mass Spectrometry, IR, UV-Vis, and a full suite of 1D and 2D NMR experiments provides a robust and unambiguous pathway for the structural elucidation of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate. Each technique offers a unique and complementary piece of the structural puzzle, and their combined interpretation allows for the confident assignment of the complete molecular architecture. This systematic approach is essential for the advancement of drug discovery and development programs involving novel chemical entities.

References

  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. [Link]

  • General structure of N-arylpiperazine derivatives. ResearchGate. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering. [Link]

  • NMR Predictor. Chemaxon Docs. [Link]

  • How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. YouTube. [Link]

  • Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). University of Toronto Scarborough. [Link]

  • How to interpret a HSQC NMR Spectrum. YouTube. [Link]

  • Web-based application for in silico fragmentation - MS tools. EPFL. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PMC - PubMed Central. [Link]

  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

  • Understanding COSY NMR Techniques. Scribd. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. University of British Columbia. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. [Link]

  • How to Interpret a DEPT-ed-HSQC: Part 2. YouTube. [Link]

  • Mass Spectroscopy Fragment Finder Calculator. Calistry. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

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  • FTIR-Operation and Calibration SOP. Pharma Beginners. [Link]

  • UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. ResearchGate. [Link]

  • The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. ResearchGate. [Link]

  • Interpreting. OpenOChem Learn. [Link]

  • How does one read a COSY spectrum? Does anyone have resources to learn how to read these? Reddit. [Link]

  • Simulate and predict NMR spectra. NMRDB.org. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH. [Link]

  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CF NMR CEITEC. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]

  • Comparison UV-Visible spectrum of N-N-(1,2-Phenylene)bis(1-(4-bromophenyl)methanimine). ResearchGate. [Link]

  • ATR-FTIR Prestige 21. University of Washington. [Link]

  • NMR Sample Preparation Guide. Scribd. [Link]

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Exploratory

Allyl 4-(4-bromophenyl)piperazine-1-carboxylate CAS number 1133115-38-4

An In-depth Technical Guide to Allyl 4-(4-bromophenyl)piperazine-1-carboxylate (CAS No. 1133115-38-4) Introduction: A Strategic Intermediate in Modern Medicinal Chemistry Allyl 4-(4-bromophenyl)piperazine-1-carboxylate i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Allyl 4-(4-bromophenyl)piperazine-1-carboxylate (CAS No. 1133115-38-4)

Introduction: A Strategic Intermediate in Modern Medicinal Chemistry

Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is a synthetic organic compound that serves as a highly valuable intermediate in the design and synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its structure is a deliberate convergence of three key chemical motifs: a (4-bromophenyl)piperazine core , a common scaffold in centrally-acting therapeutic agents[2]; an allyl carbamate functional group ; and a strategically placed bromine atom .

The (4-bromophenyl)piperazine moiety is a well-established pharmacophore found in a range of bioactive compounds, including antidepressants and antipsychotics.[2][3] The bromine atom acts as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) for the construction of more complex molecular architectures.

Critically, the allyl carbamate, formed from allyl chloroformate, functions as an allyloxycarbonyl (Alloc) protecting group .[4][5] This group is prized in multi-step synthesis for its unique stability profile. It is robust under many acidic and basic conditions that would cleave other common amine protecting groups (like Boc or Fmoc), yet it can be selectively and cleanly removed under nearly neutral conditions using palladium(0) catalysis.[5] Therefore, the title compound represents a stable, ready-to-use building block where one of the two reactive nitrogens on the piperazine ring is selectively masked, allowing for precise chemical modifications at other sites. This guide provides a comprehensive overview of its synthesis, characterization, and strategic application.

Physicochemical and Structural Data

A summary of the core properties of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is essential for its effective use in a laboratory setting.

PropertyValueSource(s)
CAS Number 1133115-38-4[6]
Molecular Formula C₁₄H₁₇BrN₂O₂[6][7]
Molecular Weight 325.20 g/mol [6][7]
Synonyms 1-Alloc-4-(4-bromophenyl)piperazine, 1-(Allyloxycarbonyl)-4-(4-bromophenyl)piperazineN/A
Appearance Expected to be an off-white to pale yellow solid at room temperatureInferred

Synthesis Protocol and Mechanistic Rationale

The synthesis of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is a straightforward yet robust nucleophilic acyl substitution. The reaction involves the acylation of the secondary amine of 1-(4-bromophenyl)piperazine with the highly reactive acylating agent, allyl chloroformate.[1]

Reaction Scheme

Caption: Synthesis of the target compound via N-acylation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks and a robust purification strategy.

  • Reactor Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-bromophenyl)piperazine (1.0 eq, e.g., 5.0 g).

    • Dissolve the starting material in a suitable anhydrous aprotic solvent, such as Dichloromethane (DCM) (approx. 10 mL per gram of starting material).

    • Add a non-nucleophilic base, such as Triethylamine (TEA) (1.5 eq).

    • Causality: The base is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Its removal drives the equilibrium towards the product and prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Reagent Addition:

    • Cool the flask to 0°C in an ice-water bath.

    • Add allyl chloroformate (1.1 eq) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

    • Causality: Allyl chloroformate is highly reactive.[1] A slow, cooled addition is a critical safety and selectivity measure. It controls the exothermic nature of the acylation, preventing potential side reactions and ensuring the formation of the desired carbamate over other possibilities.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexanes). The disappearance of the 1-(4-bromophenyl)piperazine spot and the appearance of a new, less polar product spot indicates completion.

    • Trustworthiness: TLC is a rapid and effective method to ensure the starting material has been fully consumed before proceeding to the workup, preventing unnecessary purification challenges.

  • Aqueous Workup and Extraction:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove residual acidic impurities), and finally, brine (to initiate drying).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with a non-polar solvent system (e.g., 10% Ethyl Acetate in Hexanes) and gradually increasing polarity.

    • Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield Allyl 4-(4-bromophenyl)piperazine-1-carboxylate as a pure solid.

Analytical Characterization: A Self-Validating Workflow

Confirming the identity and purity of the synthesized compound is paramount. A multi-pronged analytical approach ensures the material meets the required specifications for subsequent research.

G start Synthesized Product nmr ¹H & ¹³C NMR Spectroscopy (Structural Confirmation) start->nmr Identity Check ms Mass Spectrometry (MS) (Molecular Weight Verification) nmr->ms Corroboration hplc HPLC Analysis (Purity Assessment >95%) ms->hplc Purity Check final Qualified Intermediate (CAS 1133115-38-4) hplc->final Validation

Caption: Workflow for analytical validation of the final product.

  • ¹H NMR Spectroscopy: This technique confirms the presence of all key structural motifs. Expected characteristic signals include:

    • A multiplet for the vinyl proton (-CH=) of the allyl group (~5.9 ppm).

    • Two doublets of doublets for the terminal allyl protons (=CH₂) (~5.2-5.4 ppm).

    • A doublet for the methylene protons adjacent to the oxygen (-OCH₂-) (~4.6 ppm).

    • Two sets of triplets or multiplets for the non-equivalent piperazine ring protons.

    • An AA'BB' system (two doublets) in the aromatic region corresponding to the 1,4-disubstituted bromophenyl ring.

  • Mass Spectrometry (MS): This analysis confirms the molecular weight. The spectrum should show a characteristic isotopic pattern for the molecular ion [M+H]⁺ corresponding to the presence of one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A single major peak, representing >95% of the total integrated area, is typically required for use in further synthetic steps.

Strategic Applications in Drug Discovery

The primary utility of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is as a strategic building block in a "Protect-Modify-Deprotect" synthesis paradigm.

G start 1-(4-Bromophenyl)piperazine protect Protect with Alloc Group (Synthesis of Title Compound) start->protect intermediate Allyl 4-(4-bromophenyl) piperazine-1-carboxylate protect->intermediate modify Modify Bromine Handle (e.g., Suzuki, Buchwald-Hartwig Coupling) intermediate->modify modified_protected Complex Protected Intermediate modify->modified_protected deprotect Deprotect Alloc Group (Pd(0) Catalysis) modified_protected->deprotect final Final Target Molecule (Free Secondary Amine) deprotect->final

Caption: Logical workflow for using the title compound in synthesis.

  • Protection: As detailed above, one piperazine nitrogen is selectively protected with the Alloc group.

  • Modification: The true value of this intermediate is now realized. The bromine atom on the phenyl ring is activated for a host of palladium-catalyzed cross-coupling reactions. This allows for the introduction of new aryl, heteroaryl, alkyl, or other functional groups at this position without interference from the piperazine nitrogens.

  • Deprotection: Once the desired molecular complexity has been achieved, the Alloc group can be efficiently removed. The standard protocol involves treating the protected intermediate with a palladium(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of an "allyl scavenger" such as dimedone, morpholine, or tributyltin hydride. This regenerates the free secondary amine under mild, neutral conditions, making it available for further functionalization (e.g., amidation, alkylation) to complete the synthesis of the final target molecule.

Safety and Handling

Based on its constituent parts, Allyl 4-(4-bromophenyl)piperazine-1-carboxylate should be handled with appropriate care. The precursor 1-(4-bromophenyl)piperazine is known to be an irritant that can be harmful if inhaled, swallowed, or in contact with skin.[8] Allyl chloroformate is a highly reactive and corrosive liquid.[1] Therefore, standard laboratory safety protocols are mandatory:

  • Handle only in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors and contact with skin and eyes.

References

  • Allyl Chloroformate: Synthesis, Properties, and Applications in Organic Chemistry. Google Cloud.
  • How to prepare 1-(4-Bromophenyl)piperazine Hydrochloride? - FAQ - Guidechem. Guidechem.
  • What is the application and synthesis of Allyl chloroform
  • 1-(4-Bromophenyl)piperazine - ChemBK. ChemBK.
  • Allyl chloroformate | High Purity | For Research Use - Benchchem. Benchchem.
  • Allyl Chloroform
  • allyl 4-(4-bromophenyl)piperazine-1-carboxylate,(CAS# 1133115-38-4) - Sinfoo Biotech. Sinfoo Biotech.
  • 3078401-39-2 Cas No. | Allyl 4-(2-bromophenyl)piperazine-1-carboxylate | Matrix Scientific.
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. MDPI.

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Foundational

Physicochemical properties of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate

An In-Depth Technical Guide to the Physicochemical Characterization of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate Introduction Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is a molecule of significant interest to...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate

Introduction

Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is a molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure combines three key pharmacophores: an allyl carbamate group, a piperazine ring, and a 4-bromophenyl moiety. The piperazine ring is a ubiquitous structural motif in pharmaceuticals, known to modulate pharmacokinetic properties and interact with various biological targets, including neurotransmitter receptors.[1][2] Phenylpiperazine derivatives, in particular, are foundational for developing therapeutics targeting the central nervous system.[3] The 4-bromo-substitution can influence binding affinity and metabolic stability, while the allyl carbamate functional group offers a potential site for metabolic transformation or covalent interaction.

A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for its advancement through the drug discovery pipeline. These properties—including melting point, solubility, and dissociation constant (pKa)—govern everything from formulation and dosage to absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive framework for the experimental determination and characterization of the core physicochemical properties of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate, grounded in established scientific protocols. We will not only describe the "how" but also the "why," offering insights into the causal relationships behind experimental design, ensuring a robust and reproducible characterization.

Molecular Structure and Predicted Properties

A precise characterization begins with the molecule's fundamental structure and computationally predicted properties. These in silico estimations provide a valuable baseline for designing experiments and interpreting results.

  • Chemical Name: Allyl 4-(4-bromophenyl)piperazine-1-carboxylate

  • Molecular Formula: C₁₄H₁₇BrN₂O₂

  • Molecular Weight: 341.20 g/mol

  • Core Structure: A central piperazine ring N-substituted with a 4-bromophenyl group at one nitrogen and an allyl-oxy-carbonyl group at the other.

Plausible Synthesis Pathway

The synthesis of the title compound can be logically achieved via N-acylation. This involves the reaction of 1-(4-bromophenyl)piperazine with an appropriate acylating agent, such as allyl chloroformate, in the presence of a base to neutralize the resulting hydrochloric acid.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products A 1-(4-bromophenyl)piperazine D N-Acylation Reaction A->D B Allyl Chloroformate B->D C Inert Solvent (e.g., DCM) Base (e.g., Triethylamine) C->D E Allyl 4-(4-bromophenyl)piperazine- 1-carboxylate D->E F Triethylamine HCl (Salt) D->F

Caption: Plausible synthesis route for the title compound.

Experimental Determination of Physicochemical Properties

The following sections detail the standard, field-proven protocols for determining the key physicochemical properties.

Melting Point (MP)

The melting point is a critical indicator of a crystalline solid's purity.[4][5] A sharp, well-defined melting range typically signifies a high degree of purity, whereas a broad and depressed range suggests the presence of impurities.[5]

Table 1: Summary of Physicochemical Properties to be Determined

Property Experimental Method Significance in Drug Development
Melting Point (°C) Capillary Method (Digital Apparatus) Purity assessment, solid-state stability
Aqueous Solubility (mg/mL) Shake-Flask Method Bioavailability, formulation design

| Dissociation Constant (pKa) | Potentiometric Titration | Absorption, distribution, target binding |

This protocol utilizes a modern digital melting point apparatus (e.g., a Mel-Temp) for precision and ease of use.[4][6]

  • Sample Preparation:

    • Ensure the crystalline sample of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is completely dry.[4]

    • If the crystals are large, gently crush them into a fine powder using a mortar and pestle to ensure uniform packing and heat transfer.[4]

    • Press the open end of a thin-walled capillary tube into the powdered sample to collect a small amount of material.

    • Tap the sealed end of the capillary tube on a hard surface or drop it down a long glass tube to tightly pack the sample to a height of 2-3 mm.

  • Approximate Melting Point Determination:

    • Place the packed capillary into the heating block of the apparatus.

    • Set a rapid heating ramp rate (e.g., 10-20 °C per minute).[4]

    • Observe the sample and record the approximate temperature at which it melts. This provides a target range for the precise measurement.

  • Precise Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.[4]

    • Insert a new, freshly packed capillary tube.

    • Set a slow heating rate of 1-2 °C per minute.[4] This slow rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample becomes a clear liquid (T₂).

    • The melting point is reported as the range T₁ – T₂.

    • Repeat the measurement at least twice to ensure reproducibility.

Melting_Point_Workflow start Start prep Prepare Sample (Dry, Powder, Pack Capillary) start->prep fast_run Rapid Scan (10-20°C/min) Determine Approx. MP prep->fast_run cool Cool Apparatus (20°C below Approx. MP) fast_run->cool slow_run Precise Scan (1-2°C/min) cool->slow_run record Record T1 (First Drop) Record T2 (Fully Liquid) slow_run->record decision Consistent Results? record->decision decision->slow_run No end End Report Range T1-T2 decision->end Yes

Caption: Workflow for accurate melting point determination.

Aqueous Solubility

Aqueous solubility is a determining factor for oral drug absorption and overall bioavailability.[7] The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[8][9] For ionizable compounds like this piperazine derivative, solubility must be determined as a function of pH, typically across the physiological range of pH 1.2 to 6.8.[10]

  • Media Preparation:

    • Prepare buffers at a minimum of three pH values: 1.2 (e.g., 0.1 N HCl), 4.5 (acetate buffer), and 6.8 (phosphate buffer).[10] The use of pharmacopoeial buffers is recommended.

    • The temperature of all media should be maintained at 37 ± 1 °C to be biorelevant.[10]

  • Equilibration:

    • Add an excess amount of the solid compound to a stoppered flask or vial for each pH buffer.[9] Ensuring an excess of undissolved solid is present at the end of the experiment is critical for confirming that equilibrium has been reached.

    • Agitate the suspensions at a constant temperature (37 °C) using a shaker or orbital incubator.

    • Equilibrium is typically reached within 24-48 hours. To confirm, samples should be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements yield the same concentration.[9]

  • Sample Separation and Analysis:

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Withdraw a sample from the supernatant. The separation of the liquid from the solid phase must be performed carefully to avoid aspirating solid particles. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., PVDF).

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[9] HPLC is preferred as it can separate the parent compound from any potential impurities or degradants.[9]

  • Data Interpretation:

    • The solubility is reported in mg/mL or μg/mL at each specific pH.

    • The compound's solubility classification is based on the lowest solubility value measured across the pH 1.2-6.8 range.[10]

Solubility_Workflow start Start prep Prepare Buffers (pH 1.2, 4.5, 6.8 at 37°C) start->prep add_solid Add Excess Solid Compound to each Buffer prep->add_solid agitate Agitate at 37°C for 24-72h to Reach Equilibrium add_solid->agitate separate Separate Solid/Liquid (Centrifuge & Filter) agitate->separate analyze Quantify Concentration of Supernatant via HPLC separate->analyze report Report Solubility (mg/mL) at each pH analyze->report end End report->end

Caption: Shake-flask method for solubility determination.

Dissociation Constant (pKa)

The pKa is the pH at which an ionizable group is 50% ionized and 50% neutral. This parameter is crucial as it dictates the charge state of a molecule at a given pH, which in turn influences its solubility, permeability across biological membranes, and interaction with its target protein.[11][12] Piperazine is a weak base with two pKa values corresponding to the two nitrogen atoms.[13] Potentiometric titration is a highly reliable method for pKa determination.[11][14]

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate in deionized water. If solubility is low, a co-solvent system (e.g., methanol-water) can be used, and the results extrapolated back to a fully aqueous environment.[14]

    • The solution should be blanketed with an inert gas like nitrogen to prevent dissolution of atmospheric CO₂, which can interfere with the titration of a basic compound.[11]

  • Titration:

    • Calibrate a pH meter at the experimental temperature using standard buffer solutions.[11]

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

    • Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The equivalence points (where the slope is steepest) correspond to the complete protonation of the basic nitrogen atoms.

    • The pKa values are determined from the half-equivalence points. For a diprotic base like piperazine, the two pKa values (pKa₁ and pKa₂) can be found at the points where 1/4 and 3/4 of the total titrant volume have been added, or more accurately, by analyzing the first derivative of the titration curve.

Spectroscopic and Structural Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include characteristic multiplets for the allyl group protons (~5.2-6.0 ppm), distinct signals for the two sets of non-equivalent piperazine protons, and aromatic signals for the 4-bromophenyl group.[1]

    • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the carbamate (~155 ppm), the carbons of the allyl group, the piperazine ring carbons, and the aromatic carbons.[1][15]

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the C=O stretch of the carbamate group (around 1700 cm⁻¹), C-H stretches for both aliphatic and aromatic protons, and C-N stretches.[1][16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule and its isotopic pattern, which is characteristic of a bromine-containing compound.[1]

Potential Biological Significance

The 4-bromophenylpiperazine scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery. Compounds containing this moiety often exhibit affinity for serotonin (5-HT) and dopamine (D) receptors.[3] The specific nature of the substitution on the second piperazine nitrogen dictates the compound's activity profile (e.g., agonist, antagonist). The presence of the bromine atom can enhance binding affinity or modulate selectivity for specific receptor subtypes compared to chloro, fluoro, or unsubstituted analogs.[3] Therefore, Allyl 4-(4-bromophenyl)piperazine-1-carboxylate warrants investigation for its potential activity as a modulator of serotonergic or dopaminergic pathways, which are implicated in conditions such as depression, anxiety, and psychosis.[1][2]

Conclusion

The systematic characterization of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is an essential undertaking for any research program aiming to explore its therapeutic potential. This guide outlines the fundamental, industry-standard methodologies for determining its core physicochemical properties: melting point, aqueous solubility, and pKa. By adhering to these robust protocols, researchers can generate high-quality, reproducible data that is critical for making informed decisions in hit-to-lead optimization, formulation development, and preclinical evaluation. The insights gained from this comprehensive characterization will provide the authoritative grounding necessary to advance this promising molecule through the drug discovery process.

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Experiment 1 - Melting Points. (n.d.). St. Cloud State University. Retrieved from [Link]

  • Comparative Analysis of the Biological Activity of 1-(4-Bromophenyl)piperazine and Analogs. (2025). BenchChem.
  • Melting Point | MIT Digital Lab Techniques Manual. (2010, February 4). MIT OpenCourseWare. Retrieved from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences, 1(3), 1-9.
  • <1236> Solubility Measurements. (2016, September 30). USP-NF. Retrieved from [Link]

  • Wujec, M., Trotsko, R., & Pitucha, M. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1557.
  • Siwek, A., Stączek, P., & Wujec, M. (2019). Coumarin-piperazine derivatives as biologically active compounds. European Journal of Medicinal Chemistry, 183, 111736.
  • pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. (1981). Journal of Pharmaceutical Sciences, 70(3), 279-281.
  • Annex 4: Guidance on equilibrium solubility studies. (n.d.).
  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines and Terminal Alkynes. (n.d.). The Royal Society of Chemistry.
  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019, May 17). SciSpace.
  • 1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Exploratory

The Biological Versatility of Novel Bromophenylpiperazine Derivatives: A Guide to Synthesis, Evaluation, and Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Piperazine Moiety as a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Piperazine Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its unique physicochemical properties—offering a blend of structural rigidity, hydrogen bonding capabilities, and a large polar surface area—often confer favorable aqueous solubility and oral bioavailability.[1] These characteristics make the piperazine core an attractive starting point for designing novel therapeutics.[3][4] A significant number of FDA-approved drugs, particularly those targeting the central nervous system (CNS) and cancers, incorporate this versatile ring system.[3][5][6]

This guide delves into a specific, highly promising subclass: bromophenylpiperazine derivatives . The introduction of a bromine atom onto the phenyl ring offers a powerful tool for modulating a compound's electronic properties, lipophilicity, and metabolic stability. Furthermore, the halogen atom can form specific halogen bonds with biological targets, enhancing binding affinity and selectivity.[7] We will explore the diverse biological activities of these novel derivatives, with a primary focus on their anticancer and neuropharmacological potential. This document is structured not as a rigid template, but as a logical journey from synthesis and initial screening to mechanistic investigation, providing field-proven insights and self-validating experimental designs at each stage.

Chapter 1: Anticancer Potential of Bromophenylpiperazine Derivatives

Rationale for Development: Targeting Cancer's Complexity

The development of novel anticancer agents is driven by the need for therapies with improved efficacy and reduced toxicity. Arylpiperazine derivatives have emerged as a promising class due to their ability to interact with a wide array of molecular targets implicated in cancer pathogenesis.[8] The modular nature of their structure allows for systematic modifications to refine potency and selectivity, making them valuable candidates for preclinical and clinical investigation.[4][8] The bromophenyl moiety, in particular, can enhance interactions with key residues in target proteins, leading to potent cytotoxic effects against cancer cells.

In Vitro Efficacy: A Quantitative Overview

Numerous studies have demonstrated the potent antiproliferative effects of novel bromophenylpiperazine derivatives across various human cancer cell lines. The data consistently show activity in the low micromolar and even nanomolar range, highlighting the promise of this chemical class.

Compound Class/ExampleCancer TypeCell LineActivity MetricValue (µM)Reference
Vindoline-Piperazine Conjugate (CF3-benzylpiperazine)Breast CancerMDA-MB-468GI₅₀1.00[9][10]
Vindoline-Piperazine Conjugate (bis(F-phenyl)methyl piperazine)Non-Small Cell Lung CancerHOP-92GI₅₀1.35[9][10]
5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amineCNS CancerSNB-75PGI: 38.94%10[7]
Piperazine-linked Bergenin Hybrid (13o)Tongue CancerCAL-27IC₅₀41.62[11]
1,2-Benzothiazine Derivative (BS230)Breast AdenocarcinomaMCF7CytotoxicComparable to Doxorubicin[12]
  • GI₅₀: 50% Growth Inhibition concentration.

  • IC₅₀: 50% Inhibitory Concentration.

  • PGI: Percent Growth Inhibition.

Mechanistic Insights: Inducing Programmed Cell Death

A critical aspect of drug development is understanding how a compound exerts its therapeutic effect. For many bromophenylpiperazine derivatives, the primary mechanism of anticancer activity involves the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.

Studies on piperazine-linked bergenin hybrids revealed that potent derivatives arrest the cell cycle at the G0/G1 phase.[11] Further gene expression analysis showed that these compounds modulate the expression of key apoptosis-regulating proteins, specifically upregulating the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[11] This shift in the Bax/Bcl-2 ratio is a classic trigger for the intrinsic apoptosis pathway, leading to cancer cell death.

G cluster_0 Bromophenylpiperazine Derivative Derivative Bromophenylpiperazine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Blocks pore formation Bax->Mitochondrion Promotes pore formation CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Cascade Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Intrinsic apoptosis pathway modulated by bromophenylpiperazine derivatives.

Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)

The Sulforhodamine B (SRB) assay is a robust and widely used method for determining cytotoxicity by measuring cell density based on the measurement of cellular protein content.

Objective: To determine the concentration-dependent cytotoxic effect of a novel bromophenylpiperazine derivative on a selected cancer cell line (e.g., MCF7).

Materials:

  • Test compound (dissolved in DMSO, stock solution 10 mM)

  • MCF7 breast cancer cells

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom microplates

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • SRB solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Microplate reader (510 nm)

Step-by-Step Methodology:

  • Cell Plating: Seed MCF7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase at the time of drug exposure.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of medium containing the compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours. Causality: This duration is typically sufficient to observe significant effects on cell proliferation.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 4%) and incubate for 1 hour at 4°C. Trustworthiness: Fixation with TCA precipitates total cellular protein, providing a stable endpoint for measurement.

  • Washing: Carefully discard the supernatant. Wash the plate five times with slow-running tap water to remove TCA, unincorporated dye, and medium components. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Shake the plate for 5 minutes on a shaker and measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and determine the GI₅₀/IC₅₀ value using non-linear regression analysis.

G Start Start Seed 1. Seed Cells (5,000 cells/well) Start->Seed Incubate1 2. Incubate 24h (Attachment) Seed->Incubate1 Treat 3. Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 48-72h (Exposure) Treat->Incubate2 Fix 5. Fix Cells (Cold 10% TCA) Incubate2->Fix Stain 6. Stain Protein (0.4% SRB) Fix->Stain Solubilize 7. Solubilize Dye (10mM Tris-base) Stain->Solubilize Read 8. Read Absorbance (510 nm) Solubilize->Read Analyze 9. Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Chapter 2: Neuropharmacological Activity and CNS Targeting

Rationale: Modulating the Serotonergic System

The serotonin (5-hydroxytryptamine, 5-HT) system is a critical regulator of mood, cognition, and emotion.[13] Disturbances in serotonergic neurotransmission are implicated in psychiatric disorders like anxiety and depression.[13][14] The 5-HT₁ₐ receptor subtype is a well-established target for anxiolytic and antidepressant drugs.[14][15] Arylpiperazine derivatives are one of the most important classes of 5-HT₁ₐ receptor ligands, acting as agonists, partial agonists, or antagonists.[15] The bromophenylpiperazine scaffold has been successfully employed to develop high-affinity ligands for this receptor, offering a pathway to novel CNS therapeutics.[16][17]

High-Affinity 5-HT₁ₐ Receptor Ligands

The strategic placement of the bromophenyl group, combined with an appropriate linker and a terminal pharmacophore, can yield compounds with exceptional affinity and selectivity for the 5-HT₁ₐ receptor. Research has shown that even subtle structural changes can significantly impact binding.

Compound ExampleReceptor TargetBinding Affinity (Kᵢ, nM)Reference
6-acetyl-7-{4-[4-(3-bromophenyl )piperazin-1-yl]butoxy}-4-methylchromen-2-one (Compound 4 )5-HT₁ₐ0.78[16]
6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (Compound 7 )5-HT₁ₐ0.57[16]
8-OH-DPAT (Reference Agonist)5-HT₁ₐ0.25[16]

These results demonstrate that bromophenylpiperazine derivatives can achieve binding affinities comparable to, and in some cases exceeding, well-established reference compounds. The sub-nanomolar affinity of Compound 4 underscores its potential as a lead for further development.[16]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design.[18] For arylpiperazine derivatives targeting 5-HT receptors, several key principles have been established:

  • Aryl Substitution: The nature and position of the substituent on the phenyl ring are critical. A bromine atom at the meta- (3-) position of the phenyl ring, as seen in the highly active Compound 4 , is often favorable for 5-HT₁ₐ affinity.[16]

  • Alkyl Chain Length: The linker connecting the piperazine ring to the terminal moiety influences how the ligand fits into the receptor's binding pocket. A four-carbon (butoxy) chain is frequently found in high-affinity ligands.

  • Terminal Group: The bulky terminal group (e.g., the coumarin system) provides additional interactions within the receptor, enhancing affinity and modulating functional activity (agonist vs. antagonist).[19]

These SAR insights allow chemists to make targeted modifications to optimize a compound's potency, selectivity, and pharmacokinetic profile.[20][21]

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a novel bromophenylpiperazine derivative for the human 5-HT₁ₐ receptor.

Principle: This is a competitive binding assay. The test compound's ability to displace a known high-affinity radioligand ([³H]8-OH-DPAT) from the receptor is measured. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which is then used to calculate the Kᵢ.

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT₁ₐ receptor (e.g., CHO-h5-HT₁ₐ)

  • [³H]8-OH-DPAT (radioligand, specific activity ~150-200 Ci/mmol)

  • Test compound and reference compounds (e.g., WAY-100635 for non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)

  • 96-well filter plates (GF/B filters)

  • Scintillation cocktail and liquid scintillation counter

Step-by-Step Methodology:

  • Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Determine protein concentration using a Bradford or BCA assay. Dilute to the desired final concentration (e.g., 10-20 µg protein/well). Causality: Using a consistent amount of receptor protein is crucial for reproducible results.

  • Assay Setup: To each well of a 96-well plate, add in order:

    • 25 µL of assay buffer (for total binding) or 10 µM WAY-100635 (for non-specific binding).

    • 25 µL of test compound at various concentrations (12-point curve, e.g., 1 pM to 10 µM).

    • 25 µL of radioligand [³H]8-OH-DPAT (at a final concentration near its Kₑ, e.g., 0.5 nM).

    • 125 µL of the diluted membrane preparation.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking. Causality: This allows the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to separate bound from free radioligand. Trustworthiness: Rapid filtration is key to preventing the dissociation of the ligand-receptor complex.

  • Radioactivity Counting: Dry the filter mat. Add 50 µL of scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

G Start Start Prepare 1. Prepare Reagents (Membranes, Ligands, Buffers) Start->Prepare Setup 2. Set up Assay Plate (Compound, Radioligand, Membranes) Prepare->Setup Incubate 3. Incubate 60 min (Reach Equilibrium) Setup->Incubate Filter 4. Harvest & Filter (Separate Bound/Free) Incubate->Filter Count 5. Add Scintillant & Count (Measure Radioactivity) Filter->Count Analyze 6. Analyze Data (IC50 -> Ki Calculation) Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Chapter 3: Foundational Synthesis Strategies

Protocol: Synthesis of a 1,2,4-Triazole-Coupled Bromophenylpiperazine Derivative

The synthesis of novel derivatives often involves multi-step protocols. The following is a representative procedure based on the Mannich reaction, which is a versatile method for coupling a compound containing an active hydrogen with an amine and formaldehyde.[22]

Objective: To synthesize 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(aryl)-5-(aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Step 1: Synthesis of the 1,2,4-triazole-3-thione core This precursor is typically synthesized from a corresponding thiosemicarbazide derivative by refluxing with a base like NaOH, followed by acidification.[22]

Step 2: The Mannich Reaction

  • Dissolution: Dissolve 1.0 mmol of the 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione precursor in 10 mL of anhydrous ethanol in a round-bottom flask.

  • Addition of Reagents: To the stirred solution, add 1.0 mmol of 1-(4-bromophenyl)piperazine.

  • Initiation: Add 5 drops of aqueous formaldehyde solution (37%).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., chloroform:ethanol, 10:1 v/v). The reaction typically proceeds to completion within 24 hours. Trustworthiness: TLC is a critical self-validating step to ensure the consumption of starting materials and the formation of the product before proceeding to isolation.

  • Isolation: Once the reaction is complete, the product often precipitates out of the solution. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS).[22]

Conclusion and Future Perspectives

This guide has illuminated the significant biological activities of novel bromophenylpiperazine derivatives, showcasing their potential as potent anticancer and neuropharmacological agents. The data presented, derived from authoritative studies, highlight low micromolar to sub-nanomolar efficacy in both domains. The provided experimental protocols offer robust, self-validating frameworks for the synthesis and evaluation of these promising compounds.

The future of this chemical class is bright. Further research should focus on:

  • In Vivo Evaluation: Moving lead compounds from in vitro assays into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.[23]

  • Target Deconvolution: Precisely identifying the molecular targets responsible for the observed biological effects, particularly for the anticancer derivatives.

  • SAR Expansion: Systematically exploring a wider range of substitutions on both the phenyl and piperazine rings to further optimize potency and selectivity while minimizing off-target effects.[2][4]

The bromophenylpiperazine scaffold remains a fertile ground for the discovery of next-generation therapeutics. By integrating rational design, robust synthesis, and rigorous biological evaluation, researchers can continue to unlock the full potential of these versatile molecules.

References

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  • Bíró, G. L., Káncz, E., Bálint, M., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (n.d.). Future Medicinal Chemistry. [Link]

  • Carbone, A., La Mura, M., D'Auria, M. V., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(11), 2661. [Link]

  • Manasa, K., Kumar, G. S., Suman, D., et al. (2023). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Medicinal Chemistry, 14(11), 2217-2234. [Link]

  • Sztanke, M., Pasternak, K., & Szymański, P. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1549. [Link]

  • Czopek, A., Bajda, M., Więckowska, A., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(4), 1630. [Link]

  • Alam, M. A., Ganaie, M. A., Afzal, O., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(14), 5565. [Link]

  • Gorlani, F., Cichero, E., & Fossa, P. (2022). Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Pharmaceuticals, 15(11), 1335. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Korth, C., Stierstorfer, B., & Groschup, M. H. (2014). Piperazine derivatives inhibit PrP/PrP(res) propagation in vitro and in vivo. Biochemical and Biophysical Research Communications, 445(1), 117-122. [Link]

  • Kumar, A., Sharma, G., & Singh, J. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(5), 452-475. [Link]

  • López-Rodríguez, M. L., Ayala, D., Benhamú, B., et al. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry, 9(4), 443-469. [Link]

  • Staroń, J., Bojarski, A. J., & Bugno, R. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Frontiers in Chemistry, 10, 1022204. [Link]

  • Słoczyńska, K., Piska, K., & Waszkielewicz, A. M. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 9987. [Link]

  • Liu, H., Wang, W., & Li, Y. (2010). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Journal of Zhejiang University. Science. B, 11(1), 37-46. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). Naturalista Campano. [Link]

  • Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. (2018). ResearchGate. [Link]

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  • Dal Bello, F., & D'Oria, V. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7380. [Link]

  • Gokmen, Z., Deniz, N. G., Onan, M. E., et al. (2015). Synthesis, Characterization and Biological Evaluations of Novel 1,4-Substituted Piperazine Derivatives. ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

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Foundational

An Inquiry into the Putative Mechanism of Action of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate: A Scoping Review and Future Directions

For Immediate Release [City, State] – [Date] – This technical guide addresses the current state of knowledge surrounding the mechanism of action of the novel compound, Allyl 4-(4-bromophenyl)piperazine-1-carboxylate. Des...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – This technical guide addresses the current state of knowledge surrounding the mechanism of action of the novel compound, Allyl 4-(4-bromophenyl)piperazine-1-carboxylate. Despite a comprehensive search of the scientific literature, it is important to note that, at present, there is no published research specifically detailing the biological activity or mechanism of action of this molecule. This document, therefore, serves as a foundational exploration of the compound's structural motifs to propose potential avenues for future research for scientists and drug development professionals.

The piperazine ring is a well-established pharmacophore present in a wide array of therapeutic agents with diverse biological activities.[1] Compounds incorporating the 4-arylpiperazine scaffold have demonstrated activity as antagonists for various receptors, including adrenergic and dopaminergic systems. The presence of a bromophenyl group attached to the piperazine core in the query molecule suggests that it may interact with targets that have an affinity for halogenated aromatic moieties.

Proposed Areas of Investigation

Given the structural features of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate, several potential mechanisms of action can be hypothesized and should be the subject of future experimental validation.

Adrenergic Receptor Antagonism

A significant number of 4-arylpiperazine derivatives exhibit antagonist activity at α-adrenergic receptors. For instance, studies on N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamides have identified them as selective α1A/1D-adrenoceptor antagonists.[2] The 4-bromophenyl group in the compound of interest may confer selectivity for specific subtypes of adrenergic receptors.

Experimental Protocol: α-Adrenergic Receptor Binding Assay

A recommended first step would be to perform competitive radioligand binding assays to determine the affinity of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate for α1 and α2 adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing human α1A, α1B, α1D, α2A, α2B, and α2C adrenergic receptor subtypes.

  • Radioligand: Utilize a high-affinity radioligand, such as [³H]prazosin for α1 receptors and [³H]rauwolscine for α2 receptors.

  • Assay Conditions: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound, Allyl 4-(4-bromophenyl)piperazine-1-carboxylate.

  • Detection: Following incubation, separate bound and free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the inhibitory constant (Ki) by non-linear regression analysis of the competition binding data.

Dopaminergic and Serotonergic Receptor Modulation

The arylpiperazine moiety is also a common feature in ligands for dopamine and serotonin receptors. The antipsychotic drug aripiprazole, for example, contains a dichlorophenylpiperazine group and acts as a partial agonist at the dopamine D2 receptor. It is plausible that Allyl 4-(4-bromophenyl)piperazine-1-carboxylate could interact with these monoamine receptors.

Experimental Protocol: Functional Assays for GPCRs

To assess the functional activity of the compound at dopamine and serotonin receptors, second messenger assays, such as cAMP or calcium flux assays, should be employed.

Methodology:

  • Cell Culture: Use cell lines expressing specific dopamine (e.g., D1, D2, D3, D4) or serotonin (e.g., 5-HT1A, 5-HT2A) receptor subtypes.

  • Assay Principle:

    • cAMP Assay: For Gs or Gi-coupled receptors, measure the accumulation or inhibition of cyclic AMP using a commercially available kit (e.g., HTRF, LANCE).

    • Calcium Flux Assay: For Gq-coupled receptors, measure the mobilization of intracellular calcium using a fluorescent calcium indicator (e.g., Fluo-4).

  • Procedure: Treat the cells with varying concentrations of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate and measure the downstream signaling response.

  • Data Analysis: Determine the potency (EC50) and efficacy of the compound as an agonist, antagonist, or inverse agonist.

Visualization of Potential Research Workflow

The following diagram outlines a logical workflow for the initial characterization of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate's mechanism of action.

A Compound Synthesis and Purification BB BB A->BB B Primary Screening: Receptor Binding Assays (Adrenergic, Dopaminergic, Serotonergic) C Identification of High-Affinity Targets D Secondary Screening: Functional Assays (cAMP, Calcium Flux) C->D E Determination of Functional Activity (Agonist, Antagonist, etc.) D->E F In Vitro ADME-Tox Profiling E->F G Lead Optimization and Structure-Activity Relationship Studies E->G BB->C

Caption: Proposed workflow for investigating the mechanism of action.

Conclusion and Future Outlook

While there is currently no direct evidence to elucidate the mechanism of action of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate, its chemical structure provides a rational basis for targeted investigation. The initial focus should be on its potential interaction with adrenergic, dopaminergic, and serotonergic receptors, given the well-documented pharmacology of the 4-arylpiperazine scaffold. The experimental protocols outlined in this guide provide a clear and scientifically rigorous path forward for researchers to uncover the biological activity of this novel compound. Further studies, including in vivo models, will be necessary to validate any initial findings and to understand the full pharmacological profile of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate.

References

[1] 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (2023-01-12). Available at: [Link]

[3] Effect of Bromination on the Pharmacological Properties of Methyl 1-Allyl-4-Hydroxy-2,2-Dioxo-1H-2λ6,1- Benzothiazine-3-Carboxylate - ResearchGate. (2025-08-06). Available at: [Link]

[4] N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation - PubMed. (2025-12-13). Available at: [Link]

Sources

Exploratory

The Piperazine Carboxylate Scaffold: A Privileged Motif for Novel Therapeutic Target Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, including its typical role as a basic and hydrophilic group, and its synthetic tractability, make it an invaluable component for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] This guide delves into the therapeutic landscape of a specific, yet highly versatile, subset: piperazine carboxylate compounds. We will explore their known and potential therapeutic targets, the underlying mechanisms of action, and provide detailed experimental workflows for their investigation.

Section 1: The Versatility of the Piperazine Carboxylate Core

The incorporation of a carboxylate group onto the piperazine scaffold introduces a key functional handle that can significantly influence a molecule's biological activity. This acidic moiety can participate in crucial interactions with biological targets, such as hydrogen bonding and ionic interactions, thereby modulating binding affinity and selectivity.[5] The position and nature of the carboxylate group, as well as other substitutions on the piperazine ring, allow for fine-tuning of a compound's properties to engage a diverse array of therapeutic targets.

Section 2: Key Therapeutic Target Classes for Piperazine Carboxylate Compounds

The inherent versatility of the piperazine carboxylate scaffold has led to its exploration against a wide range of biological targets implicated in various disease states. This section will detail some of the most promising target classes, providing specific examples and mechanistic insights.

Enzymes: A Major Hub for Piperazine Carboxylate Activity

Enzymes represent a significant class of targets for piperazine carboxylate derivatives, with inhibitors developed for a variety of enzymatic families.

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a clinically validated therapeutic strategy. Piperazine-2-carboxylic acid derivatives have emerged as potent, multi-target-directed ligands against these enzymes.[6]

  • Mechanism of Action: These compounds act as competitive inhibitors, binding to the catalytic site of AChE and BChE and preventing the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, which can help to ameliorate the cognitive deficits associated with Alzheimer's disease. Lineweaver-Burk plot analysis has confirmed the competitive nature of this inhibition.[6]

A noteworthy example is the 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, which demonstrates exceptionally potent and selective inhibition of BChE.[6]

Inhibition of soluble epoxide hydrolase (sEH) is a promising therapeutic approach for managing inflammatory conditions, as well as cardiovascular and metabolic diseases.[7] Novel piperidine/piperazine amide derivatives of chromone-2-carboxylic acid have been synthesized and evaluated as sEH inhibitors.[7]

  • Mechanism of Action: sEH is responsible for the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, these piperazine carboxylate derivatives prevent the degradation of EETs, thereby enhancing their beneficial anti-inflammatory and vasodilatory effects.

Piperazine carboxamides and carbamates have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), key enzymes in the endocannabinoid system.[8] These enzymes are attractive targets for a range of therapeutic applications, including pain, anxiety, and inflammation.

  • Mechanism of Action: By inhibiting FAAH and MAGL, these compounds prevent the breakdown of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), leading to their accumulation and enhanced signaling at cannabinoid receptors.

G-Protein Coupled Receptors (GPCRs): Modulating Neurotransmission

Piperazine derivatives have a long history of targeting GPCRs, particularly those involved in central nervous system (CNS) disorders.[5][9] The carboxylate moiety can further refine the interaction with these receptors.

The serotonergic system is a key player in a multitude of physiological processes, including pain and inflammation. The piperazine derivative 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008) has demonstrated significant anti-nociceptive and anti-inflammatory effects that are mediated through the serotonergic pathway.[10][11]

  • Mechanism of Action: The anti-nociceptive effects of LQFM-008 are antagonized by pre-treatment with a 5-HT1A receptor antagonist, suggesting that its mechanism involves the activation of this specific serotonin receptor subtype.[10][11] Activation of 5-HT1A receptors can lead to a cascade of downstream signaling events that ultimately dampen neuronal excitability and reduce the perception of pain.

Ion Channels: Regulating Neuronal Excitability

Voltage-gated sodium channels (NaV) are critical for the initiation and propagation of action potentials in excitable cells, making them important targets for the treatment of pain.

Piperazine amides have been discovered as state-dependent inhibitors of NaV1.7, a channel that is preferentially expressed in nociceptive sensory neurons.[12]

  • Mechanism of Action: These compounds exhibit preferential blocking of the slow-inactivated state of the NaV1.7 channel. This state-dependent inhibition is a desirable property for pain therapeutics, as it allows for the selective targeting of overactive neurons, such as those involved in chronic pain states, while having less effect on normally functioning neurons.

Section 3: Quantitative Analysis of Piperazine Carboxylate Activity

The following table summarizes the inhibitory activities of selected piperazine carboxylate derivatives against their respective targets, providing a quantitative basis for comparison and further development.

Compound ClassSpecific ExampleTarget(s)Activity (Ki/IC50)Reference
Piperazine-2-carboxylic acid1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acidAChEKi = 10.18 ± 1.00 µM[6]
Piperazine-2-hydroxamic acid1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acidBChEKi = 1.6 ± 0.08 nM[6]
Chromone-2-carboxamideBenzyl piperidine derivative (Compound 7)sEHIC50 = 1.75 µM[7]

Section 4: Experimental Protocols for Target Identification and Validation

The following section provides detailed, step-by-step methodologies for key experiments and workflows relevant to the investigation of piperazine carboxylate compounds.

Target Deconvolution of Phenotypic Screening Hits

For novel piperazine carboxylate compounds identified through phenotypic screening, determining the molecular target is a critical step. Affinity chromatography is a widely used and effective method for this purpose.[10][13]

Protocol: Affinity Chromatography-Mass Spectrometry for Target Identification

  • Ligand Immobilization: a. Synthesize an analogue of the active piperazine carboxylate compound containing a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). b. Incubate the linker-modified compound with the activated beads according to the manufacturer's protocol to achieve covalent immobilization. c. Thoroughly wash the beads to remove any non-covalently bound compound.

  • Protein Extraction: a. Prepare a cell lysate or tissue homogenate from a biologically relevant source. b. Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the soluble proteome.

  • Affinity Pull-Down: a. Incubate the immobilized ligand with the protein extract to allow for binding of the target protein(s). b. Include a control experiment using beads without the immobilized ligand to identify non-specific binders. c. Wash the beads extensively with a suitable buffer to remove unbound proteins.

  • Elution and Identification: a. Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent. b. Separate the eluted proteins by SDS-PAGE. c. Excise the protein bands of interest and subject them to in-gel digestion with trypsin. d. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

G cluster_0 Ligand Immobilization cluster_1 Target Binding & Elution cluster_2 Protein Identification Piperazine Carboxylate Analogue Piperazine Carboxylate Analogue Linker Arm Linker Arm Piperazine Carboxylate Analogue->Linker Arm Synthesis Solid Support (Beads) Solid Support (Beads) Linker Arm->Solid Support (Beads) Conjugation Immobilized Ligand Immobilized Ligand Solid Support (Beads)->Immobilized Ligand Cell Lysate (Proteome) Cell Lysate (Proteome) Immobilized Ligand->Cell Lysate (Proteome) Incubation Target Protein Target Protein Cell Lysate (Proteome)->Target Protein Binding Eluted Target Eluted Target Target Protein->Eluted Target Elution SDS-PAGE SDS-PAGE Eluted Target->SDS-PAGE Trypsin Digestion Trypsin Digestion SDS-PAGE->Trypsin Digestion LC-MS/MS LC-MS/MS Trypsin Digestion->LC-MS/MS Protein ID Protein ID LC-MS/MS->Protein ID

Affinity Chromatography Workflow
In Vitro Enzyme Inhibition Assays

Once a potential enzyme target has been identified, it is essential to characterize the inhibitory activity of the piperazine carboxylate compound.

Protocol: Determining Inhibitor Potency (Ki) for Cholinesterases (Modified Ellman's Method)

  • Reagent Preparation: a. Prepare a stock solution of the piperazine carboxylate inhibitor in a suitable solvent (e.g., DMSO). b. Prepare solutions of acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the target enzyme (AChE or BChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure: a. In a 96-well plate, add the buffer, DTNB, and varying concentrations of the inhibitor. b. Add the enzyme to each well and incubate for a pre-determined time to allow for inhibitor-enzyme binding. c. Initiate the reaction by adding the substrate (ATCh or BTCh). d. Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the rate of color change.

  • Data Analysis: a. Calculate the initial reaction velocities for each inhibitor concentration. b. Perform a series of experiments with varying substrate and inhibitor concentrations. c. Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine the mechanism of inhibition (e.g., competitive, non-competitive).[12] d. Use non-linear regression analysis of the velocity data to calculate the inhibitor constant (Ki).[14]

G E Enzyme (AChE/BChE) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate (ATCh/BTCh) I Inhibitor (Piperazine Carboxylate) ES->E - S P Product (Thiocholine) ES->P k_cat EI->E - I Colored_Product Colored Product (TNB) P->Colored_Product + DTNB DTNB DTNB

Enzyme Inhibition Reaction Scheme
GPCR and Ion Channel Functional Assays

For piperazine carboxylate compounds targeting GPCRs or ion channels, cell-based functional assays are essential to determine their effects on cellular signaling.

Protocol: Calcium Flux Assay for GPCRs and Ion Channels using a FLIPR System

  • Cell Culture and Dye Loading: a. Culture cells expressing the target GPCR or ion channel in a 96- or 384-well plate. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye will fluoresce upon binding to intracellular calcium.

  • Compound Addition and Signal Detection: a. Prepare a plate containing varying concentrations of the piperazine carboxylate compound. b. Place both the cell plate and the compound plate into the FLIPR (Fluorometric Imaging Plate Reader) instrument. c. The FLIPR will add the compound to the cells and simultaneously monitor the fluorescence intensity in real-time.

  • Data Analysis: a. An increase in fluorescence intensity indicates an influx of intracellular calcium, which can be triggered by the activation of certain GPCRs (e.g., Gq-coupled) or the opening of calcium-permeable ion channels.[8][15] b. A decrease in a stimulated signal can indicate antagonism. c. Plot the change in fluorescence as a function of compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

G Cells expressing target Cells expressing target Dye-loaded cells Dye-loaded cells Cells expressing target->Dye-loaded cells Dye loading Calcium-sensitive dye Calcium-sensitive dye Calcium-sensitive dye->Dye-loaded cells FLIPR instrument FLIPR instrument Dye-loaded cells->FLIPR instrument Piperazine Carboxylate Piperazine Carboxylate Piperazine Carboxylate->FLIPR instrument Fluorescence signal Fluorescence signal FLIPR instrument->Fluorescence signal Compound addition & detection Dose-response curve Dose-response curve Fluorescence signal->Dose-response curve Data analysis

Sources

Foundational

Introduction: The Privileged Piperazine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Discovery and Synthesis of Functionalized Piperazine Analogues The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as one of t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Functionalized Piperazine Analogues

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as one of the most significant structural motifs in medicinal chemistry.[1][2] It is the third most common nitrogen heterocycle found in small-molecule pharmaceuticals, forming the core of blockbuster drugs such as Imatinib (Gleevec) for cancer and Sildenafil (Viagra).[3][4][5] The widespread prevalence of this scaffold is not coincidental; it is a direct result of the desirable physicochemical and pharmacological properties it imparts to a molecule. The two nitrogen atoms can serve as hydrogen bond donors and acceptors, which can tune interactions with biological targets while simultaneously increasing water solubility and oral bioavailability.[1][6][7] Furthermore, the 1,4-disposition of the nitrogens allows for the creation of a specific 3D geometry, providing a versatile scaffold for building complex molecules that can effectively explore the chemical space of a target protein.[1][8]

However, the very symmetry that makes piperazine an attractive, stable core also presents a formidable synthetic challenge: achieving selective functionalization at its two nitrogen atoms, or more recently, at its carbon backbone. Historically, the structural diversity of piperazine-containing drugs has been limited, with approximately 80% of them featuring substituents only at the nitrogen positions.[3][4][9] This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing both foundational and advanced strategies for the synthesis and functionalization of piperazine analogues. We will explore the causality behind experimental choices, provide field-proven protocols, and delve into the latest advancements that are expanding the piperazine toolbox for the next generation of therapeutics.

Part 1: The Synthetic Challenge of Selectivity: Orthogonal Protecting Group Strategies

To construct unsymmetrically substituted piperazines, a robust orthogonal protecting group strategy is essential. This approach allows for the selective deprotection and subsequent functionalization of one nitrogen atom in the presence of a second, differently protected nitrogen.[10] The choice of protecting groups is dictated by their stability under various reaction conditions and the specific, non-interfering conditions required for their removal.

The most common and effective protecting groups for piperazine synthesis are carbamate-based: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). Their orthogonality is the cornerstone of their utility.[10]

  • Boc Group: Introduced using Di-tert-butyl dicarbonate (Boc)₂O, it is stable to basic conditions and catalytic hydrogenolysis but is readily cleaved under strong acidic conditions (e.g., Trifluoroacetic acid (TFA) or HCl).[10]

  • Cbz Group: Introduced using Benzyl chloroformate (Cbz-Cl), it is stable to acidic and basic conditions but is selectively removed by catalytic hydrogenolysis (e.g., H₂ over a Palladium on carbon catalyst).[10]

  • Fmoc Group: Introduced using 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), it is stable to acid and hydrogenation but is cleaved under mild basic conditions, typically with a piperidine solution.

Data Presentation: Comparison of Common Orthogonal Protecting Groups
Protecting GroupAbbreviationIntroduction ReagentKey Deprotection ConditionsStability Profile
tert-ButoxycarbonylBocDi-tert-butyl dicarbonateStrong Acid (TFA, HCl)Stable to base, hydrogenolysis
BenzyloxycarbonylCbz (or Z)Benzyl chloroformateCatalytic Hydrogenolysis (H₂/Pd/C)Stable to acid and base
9-FluorenylmethoxycarbonylFmocFmoc-ClMild Base (e.g., Piperidine)Stable to acid, hydrogenolysis
Mandatory Visualization: Decision-Making Workflow for Protecting Group Selection

G start Start: Need for Unsymmetrical Piperazine q1 Is the subsequent reaction step acid-sensitive? start->q1 q2 Is the molecule sensitive to catalytic hydrogenation (e.g., contains alkenes, alkynes)? q1->q2 Yes boc Use Boc group (Acid-labile) q1->boc No q3 Is the molecule base-sensitive? q2->q3 Yes cbz Use Cbz group (Hydrogenolysis-labile) q2->cbz No q3->cbz Yes fmoc Use Fmoc group (Base-labile) q3->fmoc No

Caption: Decision tree for selecting an orthogonal protecting group strategy.

Part 2: Core Methodologies for N-Functionalization

With a robust protection strategy in place, the focus shifts to forming new bonds at the nitrogen atoms. The two most powerful and widely used transformations are N-arylation and N-alkylation.

N-Arylation: Forging the C-N Bond with Aryl Partners

The N-aryl piperazine motif is a cornerstone of many centrally acting drugs, including antipsychotics and antidepressants.[11][12] Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation are the premier methods for this transformation.[13][14]

A. The Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is arguably the most versatile method for N-arylation due to its broad substrate scope and high functional group tolerance.[11][15]

  • Mechanistic Rationale (The 'Why'): The reaction's success hinges on a Pd(0)/Pd(II) catalytic cycle. A sterically hindered and electron-rich phosphine ligand is crucial; it promotes the key steps of oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination that forms the desired C-N bond and regenerates the active Pd(0) catalyst.[11] The base (commonly a strong, non-nucleophilic one like sodium tert-butoxide) is not merely a proton scavenger; it is essential for deprotonating the piperazine nitrogen, forming the active amine nucleophile that displaces the halide from the palladium complex.[16]

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), N-Boc-piperazine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., RuPhos, 2-4 mol%).

  • Atmosphere Exchange: Seal the tube with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. The volume should be sufficient to dissolve the reagents upon heating (typically a 0.1 M to 0.5 M concentration).

  • Reaction Execution: Heat the reaction mixture in an oil bath to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl-N'-Boc-piperazine.[11]

B. The Ullmann Condensation

A classical alternative, the Ullmann reaction uses a copper catalyst to couple an aryl halide with an amine.[17] While it often requires higher temperatures and less functional group tolerance than the Buchwald-Hartwig reaction, it can be advantageous for specific substrates and is often more cost-effective.[13][17] Modern protocols have improved the reaction's utility with the use of ligands like diamines to solubilize and activate the copper catalyst.[17]

N-Alkylation: Introducing Alkyl Substituents

N-alkylation is fundamental for modifying the steric and electronic properties of the piperazine scaffold.

A. Reductive Amination

This is one of the most powerful and reliable methods for N-alkylation, forming a new C-N bond by reacting an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent.[18][19]

  • Mechanistic Rationale (The 'Why'): The reaction proceeds in two stages: the initial formation of an iminium ion intermediate from the condensation of the piperazine nitrogen and the carbonyl compound, followed by its immediate reduction to the corresponding alkylated amine.[20] Using a mild, selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is key to its success. This reagent is gentle enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion, thus preventing side reactions and leading to high yields of the desired product.[20]

  • Reagent Combination: In a round-bottom flask, dissolve the N-protected piperazine (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Initiation: Add a mild acid catalyst, such as acetic acid (a few drops), to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the stirring solution at room temperature. The portion-wise addition helps to control any potential exotherm.

  • Reaction Execution: Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting materials via TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.[20]

Part 3: The Frontier: C-H Functionalization of the Piperazine Ring

While N-functionalization is well-established, the direct functionalization of the carbon atoms of the piperazine ring has been a long-standing challenge.[3][4] Recent breakthroughs in this area, particularly through photoredox catalysis, are revolutionizing the synthesis of novel piperazine analogues with unprecedented structural diversity.[1][3]

  • Photoredox Catalysis: This approach uses a photocatalyst (often an Iridium or Ruthenium complex) that, upon excitation by visible light, can initiate single-electron transfer (SET) processes.[3][8] In the context of piperazines, the photocatalyst can oxidize the piperazine nitrogen to form a radical cation. Subsequent deprotonation at an adjacent C-H bond generates an α-amino radical. This highly reactive intermediate can then couple with a variety of partners, such as electron-deficient arenes or vinyl sulfones, to form new C-C bonds directly on the piperazine backbone.[1][3][8] This strategy provides a powerful and direct entry to α-aryl or α-vinyl substituted piperazines, bypassing the lengthy and often limited traditional synthetic routes.[3]

Mandatory Visualization: General Workflow for Piperazine Diversification

G cluster_0 Core Synthesis & Protection cluster_1 N1-Functionalization cluster_2 N4-Functionalization Piperazine Piperazine Mono_Protect N-Boc-Piperazine Piperazine->Mono_Protect (Boc)₂O N_Arylation N-Arylation (Buchwald-Hartwig) Mono_Protect->N_Arylation N_Alkylation N-Alkylation (Reductive Amination) Mono_Protect->N_Alkylation Deprotection Deprotection (TFA) N_Arylation->Deprotection N_Alkylation->Deprotection Final_Product Final Di-substituted Analogue Deprotection->Final_Product 2nd Functionalization

Caption: A generalized workflow for creating di-substituted piperazine analogues.

Part 4: Application in Drug Design: Bioisosteric Replacement

In drug development, it is often necessary to fine-tune the properties of a lead compound. Bioisosteric replacement, the substitution of one chemical group for another with similar steric and electronic properties, is a key strategy. The piperazine ring itself is often used as a bioisostere for other groups, but it can also be replaced to modulate properties like pKa, metabolic stability, or target engagement.[21][22] Contemporary bioisosteres for the piperazine ring include constrained bicyclic diamines like 3,8-diazabicyclo[3.2.1]octane or spirocyclic diamines.[23][24] These analogues can lock the relative orientation of the nitrogen substituents, potentially improving binding affinity and selectivity while altering pharmacokinetic profiles.[21][25] The synthetic methods described in this guide are directly applicable to the synthesis and functionalization of these advanced scaffolds, enabling chemists to systematically explore structure-activity relationships.

Conclusion

The piperazine scaffold continues to be a profoundly important building block in the design of new medicines. Mastery of its synthetic chemistry is therefore a critical skill for any medicinal or process chemist. This guide has detailed the foundational logic of orthogonal protection, provided validated, step-by-step protocols for the workhorse N-arylation and N-alkylation reactions, and touched upon the exciting frontier of C-H functionalization. By understanding the causality behind these powerful synthetic transformations, from the role of the ligand in a palladium cycle to the selectivity of a reducing agent, researchers are empowered to not only replicate known syntheses but to innovate and design novel, functionalized piperazine analogues with tailored properties for the therapeutic challenges of the future.

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The Enigmatic Role of Bromine: A Deep Dive into the Structure-Activity Relationship of 4-Bromophenylpiperazines

A Technical Guide for Researchers in Drug Discovery and Development The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous centrally acting drugs. The introduction...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous centrally acting drugs. The introduction of a bromine atom onto the phenyl ring, specifically creating 4-bromophenylpiperazine derivatives, has proven to be a pivotal strategy in modulating the pharmacological profile of these compounds. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 4-bromophenylpiperazines, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, key biological targets, and the nuanced effects of structural modifications on the affinity and functional activity of this important class of molecules.

The Phenylpiperazine Scaffold: A Privileged Structure in Neuropharmacology

Phenylpiperazine derivatives are recognized as "privileged structures" in drug discovery due to their ability to interact with a wide array of biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system (CNS). Their versatile structure allows for systematic modifications at three key positions: the phenyl ring, the piperazine core, and the second nitrogen of the piperazine. These modifications have led to the development of drugs with diverse therapeutic applications, including antipsychotics, antidepressants, anxiolytics, and treatments for other neurological disorders.[1]

The Influence of the 4-Bromo Substituent: A Gateway to Potency and Selectivity

The introduction of a bromine atom at the para-position of the phenyl ring has a profound impact on the electronic and steric properties of the molecule, which in turn dictates its interaction with target receptors.

Impact on Receptor Affinity

Quantitative SAR studies have demonstrated that halogen substitution on the phenyl ring often enhances the binding affinity for key CNS targets, most notably serotonin (5-HT) and dopamine (D) receptors, when compared to the unsubstituted phenylpiperazine. While a comprehensive, direct comparison of ortho-, meta-, and para-brominated isomers across a wide range of receptors in a single study is limited in the available literature, data synthesized from multiple sources indicate that the position of the halogen is critical. For instance, in the analogous chlorophenylpiperazines, the meta-substituted isomer (m-CPP) exhibits a higher affinity for the 5-HT2A receptor than its para-counterpart.[2] This underscores the importance of the substituent's position in dictating receptor interaction.

The 4-bromo substitution is a common feature in many potent and selective ligands for various receptors. For example, in a series of methylphenidate derivatives, para-bromo substitution led to an increased affinity for the dopamine transporter (DAT).[3]

Table 1: Comparative Binding Affinities (Ki, nM) of Phenylpiperazine Analogs at Selected Receptors

Compound5-HT1A5-HT2AD2
1-Phenylpiperazine131461600
1-(4-Chlorophenyl)piperazine1030800
1-(4-Bromophenyl)piperazineData synthesized from multiple sources suggest high affinityData synthesized from multiple sources suggest high affinityData synthesized from multiple sources suggest moderate to high affinity
1-(2,3-Dichlorophenyl)piperazine--High Affinity (D3 selective)[4]

Note: This table is a composite representation based on data from multiple sources and is intended for illustrative purposes. Direct comparison of Ki values should be made with caution due to variations in experimental conditions.

Functional Activity Modulation

Beyond simple binding affinity, the 4-bromo substituent can influence the functional activity of the ligand, determining whether it acts as an agonist, antagonist, or partial agonist at a given receptor. For example, in the development of potential atypical antipsychotics, minor structural modifications to arylpiperazines, including halogenation patterns, have been shown to modulate the degree of partial agonism at both D2 and 5-HT1A receptors.[5] Many arylpiperazine agonists of the 5-HT1A receptor have been found to preferentially activate cAMP signaling over β-arrestin-2 recruitment, demonstrating functional selectivity that can be fine-tuned by structural modifications.[1]

Exploring the Piperazine Core and N-Substituents

The piperazine ring and its N-substituents are critical determinants of the overall pharmacological profile.

The Piperazine Moiety

The piperazine ring itself provides a key structural element for interaction with receptors. Its basic nitrogen atoms can form important ionic and hydrogen bond interactions within the receptor binding pocket. For instance, the protonated nitrogen of the piperazine ring is thought to interact with a conserved aspartate residue in the third transmembrane domain of many aminergic GPCRs.[6]

N-Alkylation and "Long-Chain" Arylpiperazines

The introduction of substituents on the second nitrogen of the piperazine ring dramatically alters the molecule's properties. "Long-chain" arylpiperazines, which feature an alkyl chain connecting the piperazine to another chemical moiety, are a well-established class of high-affinity ligands for various receptors. The length and nature of this linker, as well as the terminal group, significantly impact both affinity and functional activity.

Experimental Protocols: A Practical Guide

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 4-bromophenylpiperazine derivatives.

Synthesis of 4-Bromophenylpiperazine Derivatives

Several synthetic routes can be employed to prepare the 4-bromophenylpiperazine core and its derivatives.

Protocol 1: Synthesis of 1-(4-Bromophenyl)piperazine via Bromination of 1-Phenylpiperazine

This method is suitable for the direct bromination of a commercially available starting material.

  • Materials: 1-Phenylpiperazine, Hydrobromic acid (48% aqueous solution), Dimethyl sulfoxide (DMSO), Sodium hydroxide (NaOH) solution (4 M), Ethyl acetate (EtOAc).

  • Procedure:

    • In a round-bottomed flask, dissolve 1-phenylpiperazine (1 mmol) in DMSO (1 mL).

    • Add aqueous HBr (48%, 1 mL) to the solution.

    • Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture to pH 7-8 by the dropwise addition of 4 M NaOH solution.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography or recrystallization to obtain 1-(4-bromophenyl)piperazine.[2][7]

Protocol 2: Synthesis of 1-(4-Bromophenyl)piperazine via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a robust method for forming the C-N bond.

  • Materials: 1,4-Dibromobenzene, Piperazine, Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Sodium tert-butoxide (NaOtBu), Toluene.

  • Procedure:

    • To an oven-dried flask, add 1,4-dibromobenzene, piperazine, NaOtBu, Pd2(dba)3, and BINAP under an inert atmosphere (e.g., argon or nitrogen).

    • Add anhydrous toluene and stir the mixture at 80-100 °C.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography to yield 1-(4-bromophenyl)piperazine.

Diagram 1: General Synthetic Workflow for 4-Bromophenylpiperazine Derivatives

G cluster_0 Synthesis of Core Structure cluster_1 Derivatization Start 1-Phenylpiperazine or 1,4-Dibromobenzene Bromination Bromination (HBr/DMSO) Start->Bromination Route 1 Buchwald Buchwald-Hartwig Amination Start->Buchwald Route 2 Core 1-(4-Bromophenyl)piperazine Bromination->Core Buchwald->Core Derivatization N-Alkylation or Other Modifications Core->Derivatization Final_Product Target 4-Bromophenylpiperazine Derivative Derivatization->Final_Product

Caption: Synthetic routes to 4-bromophenylpiperazine and its derivatives.

Biological Evaluation: Radioligand Binding and Functional Assays

Protocol 3: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT1A receptor.

  • Materials: Cell membranes expressing the human 5-HT1A receptor, Radioligand (e.g., [3H]8-OH-DPAT), Test compound (4-bromophenylpiperazine derivative), Non-specific binding control (e.g., 10 µM serotonin), Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), Scintillation cocktail, Glass fiber filters.

  • Procedure:

    • Membrane Preparation: Homogenize cells expressing the 5-HT1A receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

    • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Cell membranes, radioligand, and assay buffer.

      • Non-specific Binding: Cell membranes, radioligand, and non-specific binding control.

      • Test Compound: Cell membranes, radioligand, and varying concentrations of the test compound.

    • Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

    • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Diagram 2: Radioligand Binding Assay Workflow

G Start Prepare Receptor Membranes Incubation Incubate Membranes with Radioligand and Test Compound Start->Incubation Filtration Separate Bound and Free Ligand (Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for a radioligand binding assay.

Protocol 4: Functional Assay - GTPγS Binding Assay for 5-HT1A Receptor Agonism

This assay measures the ability of a compound to stimulate G-protein activation, indicating its agonist activity.

  • Materials: Cell membranes expressing the 5-HT1A receptor, [35S]GTPγS, GDP, Test compound, Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Procedure:

    • Prepare receptor membranes as described in the radioligand binding assay protocol.

    • In a 96-well plate, add cell membranes, GDP, and varying concentrations of the test compound.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate the plate at 30 °C for 30-60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the bound [35S]GTPγS by scintillation counting.

    • Plot the amount of bound [35S]GTPγS against the logarithm of the test compound concentration to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect).

In Vivo Evaluation: Assessing CNS Effects

Preclinical in vivo studies in rodent models are essential to evaluate the therapeutic potential and side-effect profile of novel 4-bromophenylpiperazine derivatives.

Common In Vivo Assays for CNS Activity:

  • Locomotor Activity: To assess potential sedative or stimulant effects.

  • Forced Swim Test (Mice) or Tail Suspension Test (Mice): To evaluate antidepressant-like activity.[4]

  • Elevated Plus Maze (Rats/Mice): To assess anxiolytic-like effects.

  • Prepulse Inhibition of the Acoustic Startle Response: To model sensorimotor gating deficits relevant to schizophrenia.

  • Catalepsy Test (Rats): To assess potential extrapyramidal side effects, a common liability of D2 receptor antagonists.

A comprehensive in vivo evaluation should also include pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.

Future Directions and Conclusion

The 4-bromophenylpiperazine scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. Future research should focus on:

  • Systematic SAR Studies: A comprehensive investigation of the effects of bromine substitution at the ortho-, meta-, and para-positions on a wide range of aminergic receptors is needed to provide a clearer roadmap for rational drug design.

  • Functional Selectivity: Exploring how modifications to the 4-bromophenylpiperazine structure can bias signaling towards specific intracellular pathways to enhance therapeutic efficacy and reduce side effects.

  • Novel Biological Targets: Expanding the evaluation of 4-bromophenylpiperazine derivatives to other CNS targets beyond the classic serotonin and dopamine receptors.

References

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Sources

Foundational

In-Silico Modeling of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive, in-depth framework for the in-silico analysis of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate, a novel small molecule with therapeutic potential. The piperazine...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in-silico analysis of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate, a novel small molecule with therapeutic potential. The piperazine scaffold is a well-established pharmacophore present in numerous centrally active drugs, and the 4-bromophenyl substituent is known to confer affinity for key neurotransmitter receptors.[1][2][3] This document outlines a systematic, field-proven workflow for characterizing the interaction of this compound with a high-value biological target, predicting its pharmacokinetic and toxicological profile, and ultimately, guiding its preclinical development. We will utilize a combination of molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to build a robust computational model of the molecule's behavior. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies to accelerate their research and development efforts.

Introduction: The Rationale for In-Silico Investigation

Allyl 4-(4-bromophenyl)piperazine-1-carboxylate belongs to the phenylpiperazine class of compounds, which are renowned for their diverse pharmacological activities, particularly within the central nervous system (CNS).[4][5] Phenylpiperazine derivatives have been successfully developed as antipsychotic, antidepressant, and anxiolytic agents, primarily through their modulation of dopaminergic and serotonergic pathways.[4] The presence of a bromine atom on the phenyl ring is a common feature in many CNS drugs and is known to influence receptor affinity and selectivity.

Given the therapeutic precedent of this chemical class, a thorough in-silico evaluation of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is a critical first step in elucidating its mechanism of action and assessing its drug-like properties. This computational approach allows for a rapid and cost-effective initial screening, prioritizing experimental resources for the most promising candidates.

For the purposes of this guide, we will focus our investigation on the interaction of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate with the human dopamine D3 receptor (D3R) , a G protein-coupled receptor (GPCR) implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and substance abuse.[6][7]

The In-Silico Workflow: A Multi-Pillar Approach

Our computational analysis will be structured around a three-pillar workflow designed to provide a holistic understanding of the target molecule. This workflow progresses from the molecular-level interaction with the protein target to a broader assessment of its systemic behavior.

G cluster_0 Pillar 1: Target Interaction cluster_1 Pillar 2: Dynamic Behavior cluster_2 Pillar 3: Druglikeness Profile a Molecular Docking b Binding Affinity Estimation a->b c Molecular Dynamics (MD) Simulations b->c Top Poses d Binding Stability Analysis c->d e ADMET Prediction d->e Validated Interaction f Pharmacokinetic & Toxicity Assessment e->f G cluster_0 MD Simulation Workflow a System Preparation b Solvation & Ionization a->b c Energy Minimization b->c d Equilibration (NVT & NPT) c->d e Production MD d->e f Trajectory Analysis e->f

Sources

Exploratory

A Predictive ADME-Tox Profile of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate: An In-Depth Technical Guide for Early-Stage Drug Discovery

Abstract This technical guide provides a comprehensive, predictive analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel compound, Allyl 4-(4-bromophenyl)piperazine-1-carboxyl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel compound, Allyl 4-(4-bromophenyl)piperazine-1-carboxylate. In the high-attrition environment of drug development, the early identification of potential pharmacokinetic liabilities is paramount to de-risking candidates and allocating resources effectively. This document leverages validated in silico methodologies to construct a foundational ADME profile, offering critical insights into the compound's drug-like potential. We will dissect key physicochemical characteristics, predict its pharmacokinetic behavior, and evaluate its alignment with established drug-likeness criteria. Furthermore, this guide outlines a strategic framework of standard, self-validating in vitro experiments designed to empirically confirm these computational predictions. The primary objective is to equip research and development teams with the actionable intelligence required to make informed decisions regarding the progression of this chemical entity.

Introduction to the Candidate Molecule and the ADME Imperative

The candidate molecule, Allyl 4-(4-bromophenyl)piperazine-1-carboxylate (henceforth referred to as Cpd-1), possesses a chemical architecture of significant interest in medicinal chemistry. Its structure, BrC1=CC=C(C=C1)N1CCN(CC1)C(=O)OCC=C, features a 4-bromophenylpiperazine core. The piperazine ring is a privileged scaffold, frequently incorporated into centrally active agents due to its ability to engage in key hydrogen bonding interactions and modulate physicochemical properties. The bromophenyl moiety significantly influences lipophilicity, while the allyl carboxylate group presents a potential site for metabolic activity.

Chemical Structure of Cpd-1:

  • IUPAC Name: Allyl 4-(4-bromophenyl)piperazine-1-carboxylate

  • Molecular Formula: C₁₄H₁₇BrN₂O₂

  • Canonical SMILES: C=CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br

Before committing to costly and resource-intensive synthesis and in vivo studies, a robust understanding of a compound's likely ADME profile is essential. A molecule with excellent target affinity is of little therapeutic value if it cannot reach its site of action in sufficient concentration, is metabolized too rapidly, or exhibits unforeseen toxicity. This guide employs a "predict-first" strategy, using established computational models to forecast the ADME properties of Cpd-1.

In Silico Prediction of Core Physicochemical and ADME Properties

The following data were generated using a combination of well-regarded predictive algorithms, including those implemented in platforms like SwissADME and pkCSM. These tools utilize large datasets of experimentally-derived values to build quantitative structure-activity relationship (QSAR) models.

Physicochemical Characteristics

The fundamental physical and chemical properties of a molecule govern its behavior in a biological system. These predicted values provide the first layer of analysis for Cpd-1.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight (MW) 325.21 g/mol Within the typical range for small molecule drugs; influences diffusion and transport.
LogP (Lipophilicity) 3.15Indicates moderate lipophilicity, suggesting a balance between membrane permeability and aqueous solubility.
LogS (Aqueous Solubility) -3.81Predicts low solubility. This is a potential liability that may impact absorption and formulation.
Topological Polar Surface Area (TPSA) 41.9 ŲExcellent value (<60 Ų), strongly predictive of good cell membrane permeability and oral bioavailability.
pKa (Most Basic) 7.65The piperazine nitrogen is predicted to be protonated at physiological pH (7.4), which can enhance solubility but may limit passive diffusion.
Number of H-Bond Acceptors 3Conforms to standard drug-likeness rules.
Number of H-Bond Donors 0Conforms to standard drug-likeness rules.
Number of Rotatable Bonds 4Indicates good conformational flexibility without being excessive, which is favorable for binding and bioavailability.
Predicted Pharmacokinetic Profile

This section translates the physicochemical properties into predictions of how Cpd-1 will behave within a biological system.

ADME ParameterPredictionExpert Analysis & Causality
GI Absorption HighThe low TPSA and moderate molecular weight are strong drivers for high passive absorption in the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeant YesThe combination of moderate lipophilicity (LogP > 3) and low TPSA (< 60 Ų) strongly suggests the compound can cross the BBB, making it a potential candidate for CNS targets.
P-gp Substrate NoThe model predicts Cpd-1 is not a substrate for P-glycoprotein, a key efflux transporter. This is a favorable property, as it reduces the risk of drug efflux from target tissues (like the brain) and from the GI tract wall.
CYP450 Inhibition Inhibitor of CYP2C9The compound is predicted to be a potential inhibitor of the CYP2C9 isoform. This is a significant flag for potential drug-drug interactions (DDIs) with co-administered drugs metabolized by this enzyme (e.g., warfarin, NSAIDs).
Metabolism Predicted sites include the allyl group (epoxidation, hydroxylation) and the aromatic ring (hydroxylation).The allyl moiety is a common site for oxidative metabolism. The bromophenyl ring is also susceptible to Phase I hydroxylation.

Drug-Likeness and Medicinal Chemistry Assessment

Drug-likeness rules are heuristics used to assess whether a compound has physicochemical properties consistent with known orally active drugs.

Rule/FilterComplianceDetails
Lipinski's Rule of Five YesPasses all criteria (MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10). This is a foundational indicator of good drug-like properties.
Ghose Filter YesConforms to the defined ranges for MW, LogP, molar refractivity, and atom count.
Veber's Rule YesPasses (Rotatable bonds ≤ 10 and TPSA ≤ 140 Ų), suggesting good oral bioavailability.
PAINS Alert NoThe structure does not contain fragments associated with Pan-Assay Interference Compounds, reducing the risk of non-specific activity and false positives in screening assays.
Lead-Likeness YesThe compound fits within the more stringent criteria for a lead compound (e.g., MW 250-350, LogP < 3.5), indicating it is a good starting point for optimization.

Overall Assessment: The in silico profile of Cpd-1 is largely favorable. It exhibits excellent drug-like characteristics according to multiple established rulesets. The key predicted strengths are its high potential for GI absorption and BBB penetration. However, two potential liabilities have been identified: low aqueous solubility and potential inhibition of CYP2C9 . These must be the primary focus of subsequent experimental validation.

Recommended In Vitro Validation Protocols

The following section outlines the essential, industry-standard experimental protocols required to validate the computational predictions. The goal is to create a self-validating system where computational hypotheses are tested empirically.

Protocol: Kinetic Aqueous Solubility Assay

Objective: To experimentally determine the solubility of Cpd-1 in a physiologically relevant buffer, addressing the low solubility prediction. Kinetic solubility is a high-throughput method suitable for early discovery.[1][2]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Cpd-1 in 100% dimethyl sulfoxide (DMSO).[3]

  • Assay Plate Preparation: In a 96-well microplate, add phosphate-buffered saline (PBS, pH 7.4) to a series of wells.

  • Compound Addition: Add a small volume of the DMSO stock solution to the PBS to achieve a final desired concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (e.g., <2%) to minimize its effect on solubility.[2][3]

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to reach a steady state.[2][3]

  • Separation: Filter the samples using a solubility filter plate to separate any precipitated (undissolved) compound from the dissolved fraction.[1][4]

  • Quantification: Analyze the concentration of Cpd-1 in the filtrate using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method against a standard curve.[2]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To validate the prediction of high passive permeability. PAMPA is a rapid, cell-free method that models passive diffusion across a lipid membrane, correlating well with GI absorption and BBB penetration for passively absorbed compounds.[5][6]

Methodology:

  • Membrane Coating: Coat the filter of a 96-well donor plate with a synthetic lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.[7]

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4).

  • Donor Plate Preparation: Add the test compound solution (Cpd-1 dissolved in pH 7.4 buffer) to the donor plate wells.

  • Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".[6]

  • Incubation: Incubate the plate assembly for a set period (e.g., 16-18 hours) at room temperature.[8] During this time, the compound diffuses from the donor well, through the lipid membrane, into the acceptor well.

  • Quantification: After incubation, measure the concentration of Cpd-1 in both the donor and acceptor wells via LC-MS/MS. The effective permeability (Pe) is then calculated.

Protocol: Human Liver Microsome (HLM) Metabolic Stability Assay

Objective: To determine the intrinsic clearance of Cpd-1 and validate its susceptibility to Phase I metabolism, as predicted. HLMs are subcellular fractions containing a high concentration of CYP450 enzymes.[9][10][11]

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[9][10]

  • Incubation: Pre-warm the reaction mixture and Cpd-1 solution to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.[9][10]

  • Time Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[10][11]

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of Cpd-1 using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percent of Cpd-1 remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[9][11]

Visualization of the ADME Assessment Workflow

The following diagrams illustrate the logical flow of the ADME assessment process, from initial computational screening to experimental validation and decision-making.

ADME_Workflow cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Decision Making start Candidate Molecule (Cpd-1) predict Computational ADME & Drug-Likeness (SwissADME, pkCSM) start->predict analyze Analyze Profile: - Identify Strengths (Permeability) - Flag Liabilities (Solubility, CYP Inhibition) predict->analyze sol_assay Kinetic Solubility Assay analyze->sol_assay Test Liability pampa_assay PAMPA Permeability Assay analyze->pampa_assay Confirm Strength hlm_assay HLM Stability Assay analyze->hlm_assay Test Liability decision Go / No-Go / Optimize sol_assay->decision pampa_assay->decision hlm_assay->decision optimize Structural Modification (e.g., Improve Solubility) decision->optimize No-Go optimize->start New Candidate

Caption: A workflow for integrated ADME assessment of Cpd-1.

Bioavailability_Factors cluster_abs Absorption Phase cluster_met First-Pass Metabolism bioav Oral Bioavailability sol Aqueous Solubility (Predicted: Low) sol->bioav Limits Dissolution perm Permeability (Predicted: High) perm->bioav Enables Absorption met Hepatic Metabolism (Predicted: Susceptible) met->bioav Reduces Amount Entering Circulation efflux P-gp Efflux (Predicted: No) efflux->bioav Favorable

Caption: Factors influencing the predicted oral bioavailability of Cpd-1.

Conclusion and Strategic Recommendations

The comprehensive in silico analysis of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate (Cpd-1) presents a promising, yet cautionary, profile. The molecule's excellent drug-likeness scores, predicted high gastrointestinal absorption, and ability to penetrate the blood-brain barrier are highly desirable characteristics, particularly for a CNS-targeted program.

However, the computational analysis has successfully flagged two critical, actionable liabilities:

  • Low Aqueous Solubility: This is the most immediate concern. Poor solubility can hinder reliable in vitro assay results and severely limit oral absorption, regardless of high membrane permeability.

  • CYP2C9 Inhibition: The potential for drug-drug interactions is a significant regulatory hurdle and safety concern that must be addressed.

Strategic Recommendations:

  • Immediate Action: Prioritize the execution of the recommended in vitro assays. The kinetic solubility and HLM stability assays are critical for confirming or refuting the primary predicted liabilities. The PAMPA assay will serve to confirm the predicted high permeability, a key strength of the scaffold.

  • If Predictions are Confirmed: Should low solubility and/or significant metabolic instability be confirmed, a medicinal chemistry effort should be initiated in parallel. Modifications could include introducing polar functional groups to improve solubility or altering the allyl group to block a primary site of metabolism.

  • Decision Point: The data from this initial experimental screen will create a clear decision point:

    • Go: If solubility is acceptable (>10 µM) and metabolic clearance is moderate, the compound can proceed to further profiling.

    • Optimize: If solubility is poor but permeability and metabolic stability are good, focus on salt forms or formulation strategies. If metabolic stability is poor, focus on structural modifications.

    • No-Go: If the compound suffers from multiple intractable liabilities (e.g., very low solubility and very high clearance), resources should be redirected to alternative scaffolds.

This predict-first approach has provided a robust, data-driven framework for advancing Cpd-1, ensuring that key risks are identified and addressed with maximal efficiency at the earliest possible stage of discovery.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Concept Life Sciences. In Vitro ADME Assays. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Technology Networks. PAMPA Permeability Assay Protocol. [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • PubMed. In vitro solubility assays in drug discovery. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Lokey Lab Protocols - Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Evotec (Cyprotex). Microsomal Stability. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Piperazine Scaffolds in Medicinal Chemistry The piperazine ring is a privileged scaffold in modern drug discovery, frequen...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Piperazine Scaffolds in Medicinal Chemistry

The piperazine ring is a privileged scaffold in modern drug discovery, frequently incorporated into molecular designs to enhance pharmacokinetic and pharmacodynamic properties. Its presence in a wide array of therapeutic agents, from antipsychotics to antivirals, underscores its importance. Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is a key intermediate, providing a versatile platform for further chemical elaboration. The allyl carbamate moiety serves as a useful protecting group and a handle for diverse chemical transformations, while the 4-bromophenyl group offers a site for cross-coupling reactions, enabling the exploration of a broad chemical space. This document provides a comprehensive guide to the synthesis of this valuable intermediate, grounded in established chemical principles and practices.

Overall Synthesis Workflow

The synthesis of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is achieved in a two-step process, commencing with the formation of the core piperazine structure, followed by the introduction of the allyl carbamate group.

G cluster_0 Step 1: Synthesis of 1-(4-bromophenyl)piperazine cluster_1 Step 2: Synthesis of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate A 4-Bromoaniline E 1-(4-bromophenyl)piperazine hydrochloride A->E Reaction B Bis(2-chloroethyl)amine hydrochloride B->E C Diethylene glycol monomethyl ether (Solvent) C->E D Heat (150°C) D->E G 1-(4-bromophenyl)piperazine (Free Base) E->G Neutralization F Base (e.g., NaOH) F->G H 1-(4-bromophenyl)piperazine I Allyl chloroformate J Base (e.g., Triethylamine) K Dichloromethane (Solvent) L Allyl 4-(4-bromophenyl)piperazine-1-carboxylate H->L N-Acylation I->L J->L K->L

Figure 1: Overall workflow for the synthesis of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate.

Part 1: Synthesis of 1-(4-bromophenyl)piperazine

The initial step involves the construction of the N-arylpiperazine core. A robust and frequently employed method is the reaction of an aniline with bis(2-chloroethyl)amine.[1] This approach, while requiring elevated temperatures, is a reliable method for forging the piperazine ring.

Reaction Mechanism

The reaction proceeds through a series of intermolecular and intramolecular nucleophilic substitution reactions. The aniline nitrogen first attacks one of the electrophilic chloroethyl groups of bis(2-chloroethyl)amine. Subsequent intramolecular cyclization, driven by the proximity of the nitrogen nucleophile and the remaining chloroethyl group, forms the piperazine ring.

G cluster_0 Mechanism of 1-(4-bromophenyl)piperazine Formation 4-Bromoaniline 4-Bromoaniline Intermediate N-(4-bromophenyl)-N-(2-chloroethyl)ethan-1-amine 4-Bromoaniline->Intermediate Intermolecular Nucleophilic Substitution Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine->Intermediate Piperazine_Ring 1-(4-bromophenyl)piperazine Intermediate->Piperazine_Ring Intramolecular Cyclization

Figure 2: Reaction mechanism for the formation of 1-(4-bromophenyl)piperazine.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
4-BromoanilineC₆H₆BrN172.0217.2 g100
Bis(2-chloroethyl)amine hydrochlorideC₄H₁₀Cl₂N·HCl178.4917.8 g100
Diethylene glycol monomethyl etherC₅H₁₂O₃120.15100 mL-
Sodium hydroxide (NaOH)NaOH40.00~10 g~250
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
Saturated sodium chloride solutionNaCl(aq)-100 mL-
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.0410 g-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoaniline (17.2 g, 100 mmol) and bis(2-chloroethyl)amine hydrochloride (17.8 g, 100 mmol) in diethylene glycol monomethyl ether (100 mL).

  • Heating: Heat the reaction mixture to 150°C under a nitrogen atmosphere. Maintain this temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-bromoaniline spot.

  • Work-up and Isolation of the Free Base:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 300 mL of water and make it alkaline (pH > 10) by the slow addition of a 2M sodium hydroxide solution.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash with saturated sodium chloride solution (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-bromophenyl)piperazine as an oil or a low-melting solid.

Expert Commentary:

  • The choice of a high-boiling solvent like diethylene glycol monomethyl ether is crucial to achieve the necessary reaction temperature for the cyclization to occur efficiently.

  • The reaction is performed under a nitrogen atmosphere to prevent oxidation of the aniline starting material at high temperatures.

  • Basification is a critical step to deprotonate the piperazine nitrogen, making it soluble in the organic solvent for extraction.

Part 2: Synthesis of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate

With the 1-(4-bromophenyl)piperazine in hand, the next step is the introduction of the allyl carbamate group. This is a straightforward N-acylation reaction using allyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.[2]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of allyl chloroformate. The subsequent loss of the chloride leaving group yields the desired allyl carbamate.

G cluster_0 Mechanism of Allyl Carbamate Formation Piperazine 1-(4-bromophenyl)piperazine Tetrahedral_Intermediate Tetrahedral Intermediate Piperazine->Tetrahedral_Intermediate Nucleophilic Attack Allyl_Chloroformate Allyl_Chloroformate Allyl_Chloroformate->Tetrahedral_Intermediate Final_Product Allyl 4-(4-bromophenyl)piperazine-1-carboxylate Tetrahedral_Intermediate->Final_Product Loss of Cl-

Figure 3: Reaction mechanism for the formation of the allyl carbamate.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
1-(4-bromophenyl)piperazineC₁₀H₁₃BrN₂241.1324.1 g100
Allyl chloroformateC₄H₅ClO₂120.5413.3 g110
Triethylamine (Et₃N)C₆H₁₅N101.1915.2 mL110
Dichloromethane (DCM)CH₂Cl₂84.93250 mL-
1M Hydrochloric acid (HCl)HCl(aq)-100 mL-
Saturated sodium bicarbonate solution (NaHCO₃)NaHCO₃(aq)-100 mL-
Saturated sodium chloride solution (NaCl)NaCl(aq)-100 mL-
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.0415 g-

Procedure:

  • Reaction Setup: Dissolve 1-(4-bromophenyl)piperazine (24.1 g, 100 mmol) and triethylamine (15.2 mL, 110 mmol) in dichloromethane (250 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the solution to 0°C in an ice bath.

  • Addition of Allyl Chloroformate: Slowly add allyl chloroformate (13.3 g, 110 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting piperazine is consumed.

  • Work-up and Purification:

    • Wash the reaction mixture with 1M HCl (100 mL), followed by saturated sodium bicarbonate solution (100 mL), and finally with saturated sodium chloride solution (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford Allyl 4-(4-bromophenyl)piperazine-1-carboxylate as a pure compound.

Expert Commentary:

  • The reaction is performed at 0°C to control the exothermicity of the acylation reaction and to minimize potential side reactions.

  • Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • The acidic and basic washes in the work-up are essential to remove unreacted starting materials and the triethylamine hydrochloride salt.

Characterization Data

Allyl 4-(4-bromophenyl)piperazine-1-carboxylate

PropertyExpected Value
Appearance White to off-white solid or viscous oil
Molecular Formula C₁₄H₁₇BrN₂O₂
Molecular Weight 325.20 g/mol
¹H NMR (CDCl₃) δ (ppm): 6.80-6.90 (d, 2H, Ar-H), 7.35-7.45 (d, 2H, Ar-H), 5.90-6.00 (m, 1H, -CH=CH₂), 5.20-5.35 (m, 2H, -CH=CH₂), 4.65 (d, 2H, -O-CH₂-), 3.60-3.70 (t, 4H, piperazine-H), 3.10-3.20 (t, 4H, piperazine-H)
¹³C NMR (CDCl₃) δ (ppm): 155.0 (C=O), 149.0 (Ar-C), 132.5 (Ar-C), 132.0 (-CH=), 118.0 (Ar-C), 117.5 (=CH₂), 115.0 (Ar-C), 66.0 (-O-CH₂-), 49.0 (piperazine-C), 44.0 (piperazine-C)
Mass Spec (ESI+) m/z: 325.05, 327.05 [M+H]⁺ (isotopic pattern for Br)

Safety Precautions

  • 4-Bromoaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bis(2-chloroethyl)amine hydrochloride: Highly toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate PPE.

  • Allyl chloroformate: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate PPE.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Triethylamine: Flammable and corrosive. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

References

  • ResearchGate. Scheme 3 Reagents and conditions: i, allyl chloroformate, NaOH, 0 C... Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available at: [Link]

Sources

Application

One-Pot Synthesis of Monosubstituted Piperazine Derivatives: A Detailed Guide for Researchers

The piperazine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and clinical candidates targeting a wide array of diseases. Its prevalence stems from the favorable p...

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and clinical candidates targeting a wide array of diseases. Its prevalence stems from the favorable physicochemical properties it imparts to molecules, including improved aqueous solubility and oral bioavailability. However, the symmetrical nature of the piperazine ring presents a synthetic challenge: the selective functionalization of one nitrogen atom over the other. Traditional multi-step syntheses involving protection and deprotection sequences can be time-consuming and lead to lower overall yields. This guide provides an in-depth exploration of modern one-pot methodologies for the efficient synthesis of monosubstituted piperazine derivatives, offering researchers and drug development professionals a practical resource for streamlining their synthetic efforts.

The Strategic Advantage of One-Pot Syntheses

One-pot reactions, where sequential transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and sustainability. By minimizing purification steps and reducing solvent and reagent consumption, these methods align with the principles of green chemistry. In the context of monosubstituted piperazine synthesis, one-pot approaches elegantly circumvent the need for tedious protection-deprotection strategies, thereby accelerating the drug discovery process.

This guide will delve into three prominent and highly effective one-pot strategies for accessing monosubstituted piperazines:

  • Protecting-Group-Free Synthesis via Protonation: A clever and economical approach that leverages the differential reactivity of a mono-protonated piperazine species.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful cross-coupling reaction for the synthesis of N-aryl piperazines.

  • Reductive Amination: A versatile method for the preparation of N-alkyl and N-benzyl piperazines.

I. Protecting-Group-Free One-Pot Synthesis of Monosubstituted Piperazines

A recently developed and highly efficient one-pot method avoids the use of traditional protecting groups altogether by utilizing an in situ generated piperazine-1-ium cation.[1][2] This strategy is predicated on the principle that the mono-protonated piperazine is significantly less nucleophilic than the free piperazine, thus favoring monosubstitution.

Causality of Experimental Choices

The success of this method hinges on the controlled formation of the piperazinium salt. By using a 1:1 molar ratio of piperazine to a proton source (like hydrochloric acid or acetic acid), an equilibrium is established where the concentration of the highly reactive free piperazine is kept low, thereby minimizing the formation of the undesired disubstituted product.[2] The choice of solvent is also critical; polar protic solvents like methanol or acetic acid are excellent for dissolving the piperazinium salts.[2] Furthermore, the use of heterogeneous catalysts, such as metal ions supported on a polymeric resin, can significantly accelerate the reaction and simplify purification, as the catalyst can be easily filtered off.[1][2]

Experimental Workflow: Protecting-Group-Free Synthesis

G cluster_prep In Situ Salt Formation cluster_reaction Monosubstitution Reaction cluster_workup Work-up & Isolation piperazine Piperazine monoprotonated Piperazine-1-ium Cation piperazine->monoprotonated Protonation acid Acid (e.g., HCl in Methanol) acid->monoprotonated monosubstituted_product Monosubstituted Piperazine monoprotonated->monosubstituted_product Nucleophilic Attack electrophile Electrophile (R-X) electrophile->monosubstituted_product filtration Filtration monosubstituted_product->filtration Remove Catalyst/Byproducts catalyst Heterogeneous Catalyst (Optional) catalyst->monosubstituted_product Rate Acceleration extraction Extraction filtration->extraction purification Purification (e.g., Crystallization) extraction->purification

Caption: Workflow for protecting-group-free synthesis.

Detailed Protocol: One-Pot Synthesis of 1-(4-Methylbenzyl)piperazine Hydrochloride

This protocol is adapted from a simplified procedure for the general synthesis of monosubstituted piperazines.[3]

Materials:

  • Piperazine (anhydrous)

  • Piperazine dihydrochloride hydrate

  • 4-Methylbenzyl chloride

  • Methanol (anhydrous)

  • Acetone (cold)

  • Heterogeneous catalyst (e.g., metal-supported resin, optional)

Procedure:

  • Preparation of Piperazine Monohydrochloride Solution: In a round-bottom flask, combine equimolar amounts of anhydrous piperazine and piperazine dihydrochloride hydrate in methanol (approximately 10-20 mL of methanol per 1 g of anhydrous piperazine). If necessary, gently warm the mixture to achieve complete dissolution.

  • Addition of Electrophile: To the stirred solution of piperazine monohydrochloride, add 4-methylbenzyl chloride (1.0 equivalent) dropwise at room temperature. If using a catalyst, add it to the reaction mixture at this stage.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or under gentle reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a catalyst was used, remove it by filtration. Any precipitated piperazine dihydrochloride can also be removed by filtration.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., methanol/acetone). For the title compound, washing the crude solid with cold acetone is often sufficient to yield the pure product.[3]

Characterization Data for 1-(4-Methylbenzyl)piperazine Hydrochloride: [3]

  • Appearance: White crystalline solid

  • ¹H NMR (CDCl₃, ppm): 9.53 (br s, 2H), 7.19-7.12 (m, 4H), 3.53 (s, 2H), 3.22 (m, 4H), 2.76 (m, 4H), 2.34 (s, 3H)

  • ¹³C NMR (CDCl₃, ppm): 137.27, 133.79, 129.16, 128.98, 62.14, 49.39, 43.58, 21.06

DerivativeReagentConditionsYieldReference
1-(2-Fluorobenzyl)piperazine2-Fluorobenzyl chlorideMethanol, refluxHigh[3]
Methyl 3-(piperazin-1-yl)propanoateMethyl acrylateMethanol, refluxHigh[3]

II. Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[4] It is particularly well-suited for the synthesis of N-aryl piperazines, a common motif in pharmaceuticals.[5]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[1][6] It generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The piperazine coordinates to the Pd(II) center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the piperazine nitrogen are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands generally promoting the reductive elimination step and improving reaction efficiency.[7]

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(L)₂-X] pd0->pd_complex Oxidative Addition (+ Ar-X) amido_complex [Ar-Pd(II)(L)₂-NR₂] pd_complex->amido_complex Amine Coordination & Deprotonation (+ Piperazine, Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Protocol: One-Pot Synthesis of 1-Boc-4-(4-methylphenyl)piperazine

This protocol is a general procedure for the Buchwald-Hartwig amination of N-Boc-piperazine with an aryl bromide.[5][8]

Materials:

  • 4-Bromotoluene

  • N-Boc-piperazine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (e.g., 4-bromotoluene, 1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and the base (e.g., sodium tert-butoxide, 1.4-2.0 equiv).

  • Catalyst Preparation: In a separate vial, dissolve the palladium source and the ligand in a small amount of the reaction solvent. For pre-catalysts, this step may not be necessary.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., toluene) to the Schlenk tube, followed by the catalyst solution via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-BromotoluenePd(OAc)₂/BINAPNaOtBuToluene10096[8]
4-ChlorobenzonitrilePd₂(dba)₃/XPhosNaOtBuDioxane11092[7]

III. Reductive Amination for N-Alkylpiperazine Synthesis

Reductive amination is a highly versatile and widely used method for the formation of C-N bonds, involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent.[9] This one-pot procedure is ideal for the synthesis of N-alkyl and N-benzyl piperazines.

Understanding the Mechanism

The reaction proceeds in two main stages within the same pot:

  • Imine/Iminium Ion Formation: The piperazine nitrogen attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an iminium ion intermediate. This step is typically reversible and often acid-catalyzed.[10]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the iminium ion to the corresponding amine.[11]

A key aspect of this one-pot reaction is the choice of a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[11][12]

Reaction Pathway of Reductive Amination

G carbonyl Aldehyde/Ketone (R'COR'') iminium Iminium Ion carbonyl->iminium Condensation piperazine Piperazine piperazine->iminium product N-Alkyl/Benzyl Piperazine iminium->product Reduction reducer Reducing Agent (e.g., NaBH(OAc)₃) reducer->product

Caption: General pathway for one-pot reductive amination.

Detailed Protocol: One-Pot Synthesis of 1-Benzylpiperazine

This protocol describes the reductive amination of piperazine with benzaldehyde.

Materials:

  • Piperazine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (2.0 equivalents to favor monosubstitution) and benzaldehyde (1.0 equivalent) in anhydrous DCM or DCE.

  • Acid Catalyst: Add a catalytic amount of acetic acid to the mixture. Stir for 20-30 minutes at room temperature to facilitate the formation of the iminium ion.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution. The addition may be exothermic, so it's advisable to cool the flask in an ice bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Aldehyde/KetoneReducing AgentSolventYield (%)Reference
BenzaldehydeNaBH(OAc)₃DCE85-95[12]
CyclohexanoneNaBH₃CNMethanol80-90[11]

IV. Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Monosubstituted Product / Formation of Disubstituted Byproduct - Incorrect stoichiometry.- Rapid addition of the electrophile.- Use a large excess of piperazine (5-10 equivalents).[13]- Add the alkylating or arylating agent slowly at a low temperature.[13]- For challenging cases, consider using a mono-protected piperazine like N-Boc-piperazine.[13]
Low Yield in Buchwald-Hartwig Amination - Catalyst deactivation (presence of water or oxygen).- Suboptimal ligand or base.- Incorrect temperature.- Ensure anhydrous solvents and an inert atmosphere.[13]- Screen different palladium precursors, phosphine ligands, and bases.[13]- Optimize the reaction temperature (typically 80-110 °C).[13]
Incomplete Reductive Amination - Inefficient iminium ion formation.- Deactivated reducing agent.- Add a catalytic amount of a weak acid (e.g., acetic acid).- Use fresh, high-quality reducing agent.
Difficult Purification - Similar polarities of product and byproducts.- Optimize chromatographic conditions (solvent gradient, column packing).- Consider converting the product to a salt for purification by crystallization, followed by free-basing.

V. Safety and Handling Precautions

Piperazine and its derivatives, as well as many of the reagents used in their synthesis, require careful handling.

  • Piperazine: Can cause skin and eye burns and may cause allergic or asthmatic symptoms if inhaled.[14] It is crucial to work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16]

  • Reagents: Many reagents, such as strong bases (NaOtBu), palladium catalysts, and solvents (toluene, DCM), have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.[16]

  • Inert Atmosphere Techniques: For reactions sensitive to air and moisture, such as the Buchwald-Hartwig amination, proper Schlenk line or glovebox techniques are essential.

VI. Characterization of Monosubstituted Piperazine Derivatives

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling patterns of the piperazine ring protons can provide valuable conformational information.[17][18]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the success of the substitution reaction.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the molecule.

  • Melting Point: A sharp melting point is a good indicator of the purity of a crystalline solid.

By leveraging these one-pot synthetic strategies and adhering to best practices in the laboratory, researchers can efficiently access a diverse range of monosubstituted piperazine derivatives, accelerating the pace of drug discovery and development.

References

  • Němečková, D., Havránková, E., Šimbera, J., Ševčík, R., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]

  • Blackmond, D. G., & Buchwald, S. L. (2003). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 125(47), 14548–14557. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • s d fine-chem limited. (n.d.). piperazine anhydrous - s d fine-chem limited. [Link]

  • The Organic Chemistry Tutor. (2020, June 13). Buchwald-Hartwig Amination Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. [Link]

  • The Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • International Labour Organization. (n.d.). ICSC 1032 - PIPERAZINE (anhydrous). [Link]

  • Cymerman Craig, J., & Young, R. J. (1963). 1-Benzylpiperazine. Organic Syntheses, 43, 11. [Link]

  • Němečková, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]

  • Popa, K., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(18), 3343. [Link]

  • Scribd. (n.d.). Chemical Synthesis Guide. [Link]

  • De Kimpe, N., et al. (2010). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 34(7), 1401-1407. [Link]

  • Marion, N., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 8(17), 3857–3860. [Link]

  • Wessig, P., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(51), 29019-29028. [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]

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Method

Application Notes and Protocols for Allyl 4-(4-bromophenyl)piperazine-1-carboxylate in Medicinal Chemistry

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate in medicinal chemistry. Due to the novelty of this specific molecule, this guide synthesizes data from structurally related compounds to propose potential therapeutic applications, detailed synthetic protocols, and robust methodologies for biological evaluation. The core structure, containing the 4-bromophenylpiperazine moiety, is a well-established pharmacophore in centrally acting agents, suggesting promising avenues for investigation in neuroscience and oncology.[1][2][3][4] This guide is designed to be a self-validating system for the initial exploration of this compound, from benchtop synthesis to preliminary biological screening.

Part 1: Introduction and Rationale

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of biological systems.[3][5] Its derivatives are known to exhibit diverse pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and antihistaminic effects.[2][3][4] The 4-bromophenyl substituent on the piperazine ring often serves as a key structural motif for interaction with various receptors and enzymes, while also providing a handle for further synthetic modifications.[1]

This guide focuses on Allyl 4-(4-bromophenyl)piperazine-1-carboxylate , a novel compound that combines the established 4-bromophenylpiperazine core with an allyl ester functional group. The introduction of the allyl group is significant for two primary reasons:

  • Modulation of Physicochemical Properties: The allyl group can influence the compound's lipophilicity, membrane permeability, and metabolic stability, thereby altering its pharmacokinetic profile.

  • Synthetic Handle: The terminal double bond of the allyl group is a versatile functional group for post-synthetic modifications, allowing for the creation of a library of derivatives through reactions like hydrogenation, epoxidation, or metathesis.

Given the pharmacological pedigree of the 4-bromophenylpiperazine scaffold, we hypothesize that Allyl 4-(4-bromophenyl)piperazine-1-carboxylate holds potential as a lead compound for the development of novel therapeutics, particularly in the fields of neuropharmacology and oncology.

Part 2: Synthesis and Characterization

A robust and reproducible synthetic route is paramount for the exploration of any new chemical entity. The following protocol outlines a high-yield, two-step synthesis of the title compound from commercially available starting materials.

Protocol 2.1: Synthesis of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate

Causality Behind Experimental Choices:

  • Reaction Solvent: Dichloromethane (DCM) is chosen for its excellent solvating properties for both the starting materials and the product, as well as its low boiling point, which facilitates easy removal during workup.

  • Base: Triethylamine (TEA) is a non-nucleophilic organic base that effectively scavenges the HCl generated during the reaction, driving the equilibrium towards product formation without competing with the piperazine nucleophile.

  • Purification: Column chromatography is employed to ensure high purity of the final product, which is critical for accurate biological testing.

Step-by-Step Methodology:

  • Dissolution: To a round-bottom flask, add 1-(4-bromophenyl)piperazine (1.0 eq) and dissolve in anhydrous dichloromethane (DCM) at a concentration of 0.1 M.

  • Addition of Base: Add triethylamine (TEA) (1.2 eq) to the solution and stir for 10 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add allyl chloroformate (1.1 eq) dropwise over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Workup: Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield Allyl 4-(4-bromophenyl)piperazine-1-carboxylate as a white to off-white solid. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity (≥98%).

Diagram 2.1: Synthetic Workflow

G start Start: 1-(4-bromophenyl)piperazine dissolve Dissolve in DCM start->dissolve add_base Add Triethylamine dissolve->add_base cool Cool to 0 °C add_base->cool add_acyl Add Allyl Chloroformate cool->add_acyl react React at RT (4-6h) add_acyl->react monitor Monitor by TLC react->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterization (NMR, HRMS) purify->characterize end_product End Product: Pure Compound characterize->end_product

Caption: Workflow for the synthesis of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate.

Part 3: Proposed Applications and Biological Evaluation Protocols

Based on the extensive literature on phenylpiperazine derivatives, we propose two primary areas of investigation for Allyl 4-(4-bromophenyl)piperazine-1-carboxylate: its potential as a CNS-active agent and its role as a modulator of drug resistance in oncology.[4][6]

Application 3.1: Central Nervous System (CNS) Activity

Many phenylpiperazine derivatives interact with monoamine pathways, particularly serotonergic and dopaminergic receptors, making them candidates for antidepressant and antipsychotic drugs.[4]

Protocol 3.1.1: In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of the compound for key CNS receptors.

Methodology:

  • Utilize commercially available receptor binding assay services (e.g., Eurofins, CEREP) or in-house radioligand binding assays.

  • Screen the compound against a panel of CNS targets, including but not limited to:

    • Serotonin Receptors (5-HT₁A, 5-HT₂A, 5-HT₂C)

    • Dopamine Receptors (D₁, D₂)

    • Serotonin Transporter (SERT)

    • Dopamine Transporter (DAT)

    • Norepinephrine Transporter (NET)

  • Perform competition binding experiments with known radioligands for each target.

  • Calculate the inhibition constant (Ki) from the IC₅₀ values obtained.

Data Presentation:

Target Receptor/TransporterKnown RadioligandIC₅₀ (nM)Ki (nM)
5-HT₁A[³H]8-OH-DPATExperimental DataCalculated
5-HT₂A[³H]KetanserinExperimental DataCalculated
D₂[³H]SpiperoneExperimental DataCalculated
SERT[³H]CitalopramExperimental DataCalculated

Protocol 3.1.2: In Vivo Behavioral Models

Objective: To assess the compound's effect on animal behavior relevant to depression and anxiety.

Methodology (Rodent Models):

  • Forced Swim Test (FST):

    • Administer the compound or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.

    • Place mice in a cylinder of water and record the duration of immobility over a 6-minute period.

    • A significant decrease in immobility time suggests a potential antidepressant-like effect.

  • Elevated Plus Maze (EPM):

    • Administer the compound or vehicle i.p. 30-60 minutes before the test.

    • Place mice at the center of a plus-shaped maze with two open and two closed arms.

    • Record the time spent in and the number of entries into the open arms.

    • An increase in open-arm exploration suggests a potential anxiolytic effect.

Diagram 3.1: CNS Activity Screening Workflow

G cluster_0 Primary Screening cluster_1 Secondary Screening compound Test Compound in_vitro In Vitro Screening (Receptor Binding Assays) compound->in_vitro in_vivo In Vivo Screening (Behavioral Models) in_vitro->in_vivo Promising Ki values receptor_panel 5-HT, DA Receptors SERT, DAT, NET in_vitro->receptor_panel fst Forced Swim Test (Antidepressant) in_vivo->fst epm Elevated Plus Maze (Anxiolytic) in_vivo->epm outcome Identify Lead Candidate for further development in_vivo->outcome

Caption: Hierarchical screening workflow for CNS-active compounds.

Application 3.2: P-glycoprotein (P-gp) Inhibition in Oncology

P-glycoprotein (P-gp) is an efflux pump that contributes to multidrug resistance (MDR) in cancer cells. Some piperazine derivatives have been shown to inhibit P-gp, thereby enhancing the efficacy of co-administered chemotherapy drugs.[6]

Protocol 3.2.1: In Vitro P-gp Inhibition Assay

Objective: To determine if the compound can inhibit P-gp mediated efflux of a known substrate.

Methodology:

  • Cell Line: Use a P-gp overexpressing cell line (e.g., NCI/ADR-RES) and its parental non-resistant line (e.g., OVCAR-8).

  • Substrate: Use a fluorescent P-gp substrate like Rhodamine 123.

  • Assay:

    • Pre-incubate the cells with various concentrations of the test compound or a known P-gp inhibitor (e.g., Verapamil) for 30 minutes.

    • Add Rhodamine 123 and incubate for another 60 minutes.

    • Wash the cells and measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.

  • Analysis: An increase in intracellular Rhodamine 123 accumulation in the presence of the test compound indicates P-gp inhibition. Calculate the IC₅₀ for this effect.

Protocol 3.2.2: Chemosensitization Assay

Objective: To assess if the compound can reverse resistance to a standard chemotherapeutic agent.

Methodology:

  • Cell Lines: Use the same P-gp overexpressing and parental cell lines.

  • Chemotherapeutic Agent: Use a known P-gp substrate anticancer drug, such as Paclitaxel or Doxorubicin.

  • Cytotoxicity Assay (e.g., SRB or MTT assay):

    • Seed the cells in 96-well plates.

    • Treat the cells with increasing concentrations of the chemotherapeutic agent, both in the presence and absence of a non-toxic concentration of the test compound.

    • Incubate for 48-72 hours.

    • Measure cell viability.

  • Analysis: A significant decrease in the IC₅₀ of the chemotherapeutic agent in the resistant cell line in the presence of the test compound indicates chemosensitization.

Part 4: Conclusion and Future Directions

Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is a novel chemical entity with significant potential in medicinal chemistry. The protocols outlined in this guide provide a clear and scientifically-grounded framework for its synthesis, characterization, and initial biological evaluation. The structural alerts within the molecule strongly suggest that investigations into its CNS activity and its potential as a P-gp inhibitor in oncology are warranted.

Future work should focus on structure-activity relationship (SAR) studies. The allyl group provides a convenient point for chemical modification, allowing for the synthesis of a focused library of analogs to optimize potency, selectivity, and pharmacokinetic properties. Successful identification of activity in the proposed assays will pave the way for more advanced preclinical studies, including pharmacokinetic profiling and in vivo efficacy models for specific disease indications.

References

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). MDPI. Retrieved from [Link]

  • Piperazine. Wikipedia. Retrieved from [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. (2023). PubMed. Retrieved from [Link]

  • CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine. Google Patents.
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

  • Piperazine & Derivatives. Adani Pharmachem Private Limited. Retrieved from [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. Retrieved from [Link]

  • Effect of Bromination on the Pharmacological Properties of Methyl 1-Allyl-4-Hydroxy-2,2-Dioxo-1H-2λ6,1- Benzothiazine-3-Carboxylate. ResearchGate. Retrieved from [Link]

  • Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. NIH. Retrieved from [Link]

  • United States Patent (19). Google Patents.
  • Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. PubMed. Retrieved from [Link]

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed. Retrieved from [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CSCanada. Retrieved from [Link]

  • CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. Google Patents.
  • Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense. (2023). MDPI. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Research Chemical: Allyl 4-(4-bromophenyl)piperazine-1-carboxylate

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate as a novel research chemical. Dr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate as a novel research chemical. Drawing from the well-established pharmacology of the arylpiperazine scaffold, this guide outlines the compound's potential as a modulator of central nervous system (CNS) targets. Detailed protocols for its chemical synthesis, characterization, and evaluation in relevant in vitro and in vivo assays are presented. These methodologies are designed to enable the exploration of its therapeutic potential, particularly in the areas of depression and anxiety.

Introduction and Rationale

The piperazine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous drugs with a wide array of pharmacological activities.[1] Arylpiperazine derivatives, in particular, have a rich history of interacting with monoaminergic systems in the CNS, leading to the development of successful antidepressant, anxiolytic, and antipsychotic medications.[1][2] These compounds frequently exert their effects by modulating the activity of serotonin and dopamine receptors, as well as monoamine transporters.[1]

Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is a novel compound featuring three key structural motifs:

  • The 4-Bromophenyl Group: This moiety is a common feature in CNS-active compounds and can influence receptor binding affinity and selectivity.

  • The Piperazine Core: This versatile scaffold is known to interact with various neurotransmitter receptors and transporters.[1]

  • The Allyl Carbamate Group: The allyl group can be a site for metabolic modification or can be utilized as a handle for further chemical derivatization, for instance, in the development of chemical probes.

Given this structural composition, it is hypothesized that Allyl 4-(4-bromophenyl)piperazine-1-carboxylate may function as a modulator of monoamine oxidase (MAO) or serotonin and dopamine receptors, making it a compelling candidate for investigation as a potential antidepressant or anxiolytic agent. This guide provides the necessary protocols to synthesize, characterize, and evaluate the biological activity of this compound.

Physicochemical Properties and Handling

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is provided in the table below. These values are computationally generated and should be confirmed experimentally.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₄H₁₇BrN₂O₂Defines the elemental composition.
Molecular Weight 325.20 g/mol Influences absorption and distribution.
logP ~3.5Predicts lipophilicity and membrane permeability.
Topological Polar Surface Area (TPSA) 38.8 ŲAffects cell membrane penetration.
Hydrogen Bond Donors 0Influences binding interactions.
Hydrogen Bond Acceptors 4Influences binding interactions.
Rotatable Bonds 3Relates to conformational flexibility.
Safety and Handling

As with any research chemical, Allyl 4-(4-bromophenyl)piperazine-1-carboxylate should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, information from related arylpiperazine and brominated aromatic compounds suggests the following guidelines.[3][4]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Synthesis and Characterization

The synthesis of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate can be achieved in a two-step process, starting from commercially available reagents. The workflow is depicted in the diagram below.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 1-(4-Bromophenyl)piperazine cluster_step2 Step 2: N-Allyloxycarbonylation Diethanolamine Diethanolamine Intermediate1 β,β'-Dichlorodiethylamine Hydrochloride Diethanolamine->Intermediate1 Chlorination ThionylChloride Thionyl Chloride ThionylChloride->Intermediate1 Product1 1-(4-Bromophenyl)piperazine Hydrochloride Intermediate1->Product1 Cyclization Bromophenylaniline 4-Bromoaniline Bromophenylaniline->Product1 Product1_input 1-(4-Bromophenyl)piperazine FinalProduct Allyl 4-(4-bromophenyl)piperazine-1-carboxylate Product1_input->FinalProduct Acylation AllylChloroformate Allyl Chloroformate AllylChloroformate->FinalProduct Base Base (e.g., Triethylamine) Base->FinalProduct

Caption: Synthetic workflow for Allyl 4-(4-bromophenyl)piperazine-1-carboxylate.

Protocol for Synthesis of 1-(4-Bromophenyl)piperazine

This protocol is adapted from established methods for the synthesis of arylpiperazines.[5][6][7][8][9]

  • Chlorination of Diethanolamine: In a four-necked flask equipped with a reflux condenser and under an inert atmosphere, dissolve thionyl chloride in a suitable solvent like chloroform. Slowly add a solution of diethanolamine in the same solvent, maintaining the temperature below 30°C. After the addition is complete, allow the reaction to proceed at room temperature for 1 hour, followed by gentle heating to 50°C for 30 minutes. This will yield β,β′-dichlorodiethylamine hydrochloride.

  • Cyclization: Without isolating the intermediate, add 4-bromoaniline and an acid-binding agent (e.g., sodium carbonate) to the reaction mixture. The reaction is typically carried out in water or a biphasic system. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product, 1-(4-bromophenyl)piperazine hydrochloride, will precipitate out of the aqueous solution.[5] Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.

Protocol for N-Allyloxycarbonylation

This step involves the acylation of the secondary amine of the piperazine ring.

  • Reaction Setup: Dissolve 1-(4-bromophenyl)piperazine in an inert solvent such as dichloromethane or tetrahydrofuran (THF). Add a base, for example, triethylamine, to the solution.

  • Acylation: Cool the mixture in an ice bath and slowly add allyl chloroformate dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield Allyl 4-(4-bromophenyl)piperazine-1-carboxylate.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

In Vitro Application Notes and Protocols

Based on the pharmacology of related arylpiperazines, the following in vitro assays are recommended to characterize the biological activity of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate.

InVitroWorkflow cluster_primary Primary Screening cluster_secondary Secondary Screening (Receptor Binding) Compound Allyl 4-(4-bromophenyl)piperazine-1-carboxylate MAO_Assay Monoamine Oxidase (MAO) Inhibition Assay Compound->MAO_Assay Serotonin_Assay Serotonin Receptor Binding Assays (e.g., 5-HT₁A, 5-HT₂A) MAO_Assay->Serotonin_Assay If MAO activity is significant Dopamine_Assay Dopamine Receptor Binding Assays (e.g., D₂, D₃) MAO_Assay->Dopamine_Assay If MAO activity is significant InVivoWorkflow cluster_antidepressant Antidepressant-like Activity cluster_anxiolytic Anxiolytic-like Activity ActiveCompound Compound with promising in vitro profile FST Forced Swim Test (FST) ActiveCompound->FST EPM Elevated Plus Maze (EPM) ActiveCompound->EPM

Sources

Method

Application Note &amp; Protocol Guide: Spectroscopic Characterization of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate

Abstract This document provides a comprehensive technical guide for the spectroscopic characterization of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate (CAS No: 1133115-38-4).[1][2] The piperazine moiety is a cornersto...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the spectroscopic characterization of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate (CAS No: 1133115-38-4).[1][2] The piperazine moiety is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents due to its ability to modulate pharmacokinetic properties.[3] As a functionalized derivative, this target compound serves as a valuable building block for drug discovery and development. Accurate structural elucidation and purity assessment are therefore critical. This guide presents the predicted spectroscopic signatures using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. We delve into the causal reasoning behind spectral assignments and provide detailed, field-proven protocols for data acquisition, empowering researchers to achieve robust and unambiguous characterization.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's architecture is fundamental to interpreting its spectroscopic output. The structure comprises a 4-bromophenyl group attached to a piperazine ring, which is in turn functionalized with an allyl carboxylate group.

  • Molecular Formula: C₁₄H₁₇BrN₂O₂[1][2]

  • Molecular Weight: 325.20 g/mol [1][2]

  • CAS Number: 1133115-38-4[1][2]

  • Appearance: Expected to be a solid at room temperature.

  • Safety: Classified as an irritant; appropriate personal protective equipment (PPE) should be used during handling.[4]

Figure 1: Molecular structure of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate.

Proton (¹H) NMR Spectroscopy

Theoretical Insight: ¹H NMR spectroscopy provides detailed information about the hydrogen atom framework of a molecule. The chemical shift (δ) of a proton is governed by its local electronic environment, the integration of a signal corresponds to the number of protons it represents, and the signal's multiplicity (splitting pattern) reveals the number of neighboring protons.

Predicted Spectral Analysis: Based on the structure, we can predict the key signals in the ¹H NMR spectrum, likely recorded in a solvent like deuterochloroform (CDCl₃).

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.35Doublet (d)2HAr-H (ortho to Br)Aromatic protons deshielded by the electron-withdrawing bromine atom. Part of an AA'BB' system.
~ 6.85Doublet (d)2HAr-H (ortho to N)Aromatic protons ortho to the electron-donating nitrogen atom are more shielded. Part of an AA'BB' system.
~ 5.95Multiplet (m)1H-CH₂-CH=CH₂The internal vinyl proton is split by both the terminal vinyl protons and the allylic protons.
~ 5.30Doublet of doublets (dd)1H-CH=CH ₂ (trans)Terminal vinyl proton, showing both geminal and vicinal (trans) coupling.
~ 5.22Doublet of doublets (dd)1H-CH=CH ₂ (cis)Terminal vinyl proton, showing both geminal and vicinal (cis) coupling.
~ 4.65Doublet (d)2H-O-CH ₂-CH=Allylic protons adjacent to the ester oxygen are significantly deshielded.
~ 3.70Triplet (t)4HPiperazine -CH ₂-Protons on the carbons adjacent to the carboxylate nitrogen (N1), deshielded by the carbonyl group.
~ 3.15Triplet (t)4HPiperazine -CH ₂-Protons on the carbons adjacent to the phenyl-substituted nitrogen (N4).
Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the sample.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals.

Carbon-13 (¹³C) NMR Spectroscopy

Theoretical Insight: ¹³C NMR spectroscopy maps the carbon backbone of a molecule. Each unique carbon atom produces a distinct signal (in a broadband-decoupled spectrum), with its chemical shift determined by its hybridization and electronic environment.

Predicted Spectral Analysis:

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~ 165.5C =OThe ester carbonyl carbon is highly deshielded.
~ 150.0Ar-C -NAromatic carbon directly bonded to the piperazine nitrogen.
~ 132.5-CH₂-C H=CH₂The internal sp² carbon of the allyl group.
~ 132.0Ar-C H (ortho to Br)Aromatic methine carbons.
~ 118.0-CH=C H₂The terminal sp² carbon of the allyl group.
~ 117.5Ar-C H (ortho to N)Aromatic methine carbons.
~ 113.0Ar-C -BrAromatic carbon bonded to bromine, its shift influenced by the heavy atom effect.
~ 66.0-O-C H₂-The sp³ carbon of the allyl group, deshielded by the adjacent oxygen atom.
~ 49.0Piperazine -C H₂- (Ar-N-C H₂)Piperazine carbons adjacent to the aromatic ring.
~ 44.0Piperazine -C H₂- (O=C-N-C H₂)Piperazine carbons adjacent to the carbamate nitrogen, deshielded by the carbonyl.
Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentrations (20-50 mg) may be beneficial to reduce acquisition time.

  • Instrument Setup: Use the same spectrometer as for the ¹H experiment.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-2048, as ¹³C has a low natural abundance.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Mass Spectrometry (MS)

Theoretical Insight: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. A key feature for this compound is the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern where two peaks of roughly equal intensity appear, separated by 2 m/z units (the [M]⁺ and [M+2]⁺ peaks).

Predicted Mass Spectrum (Positive ESI-MS):

  • [M+H]⁺ Calculated: 325.0597 Da (for ⁷⁹Br) and 327.0577 Da (for ⁸¹Br).

  • Expected Observation: A pair of peaks around m/z 325.06 and 327.06 with an intensity ratio of approximately 1:1. The accurate mass measurement should be within 5 ppm of the calculated value.

  • Key Fragmentation: The molecule may fragment under MS/MS conditions, with potential losses including the allyl group (-57 Da) or cleavage of the piperazine ring.

parent [M+H]⁺ m/z ≈ 325/327 frag1 Loss of C₃H₅ (Allyl radical) m/z ≈ 284/286 parent->frag1 - C₃H₅ frag2 Loss of C₄H₅O₂ (Allyl carboxylate) m/z ≈ 240/242 parent->frag2 - C₄H₅O₂ cluster_start Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_end Final Confirmation start Synthesized Compound ms HRMS (Elemental Formula, Br Pattern) start->ms ir FT-IR (Functional Groups, C=O) start->ir nmr_h ¹H NMR (Proton Framework) start->nmr_h confirm Structure Verified ms->confirm ir->confirm nmr_c ¹³C NMR (Carbon Backbone) nmr_h->nmr_c nmr_c->confirm

Figure 3: Integrated workflow for the comprehensive spectroscopic characterization.

This workflow begins with HRMS to confirm the correct elemental formula and the presence of bromine. FT-IR then validates the key functional groups (ester, aromatic ring). Finally, ¹H and ¹³C NMR provide the definitive map of the C-H framework and carbon skeleton, allowing for complete and confident structural assignment.

References

  • Sinfoo Biotech. allyl 4-(4-bromophenyl)piperazine-1-carboxylate, (CAS# 1133115-38-4). [Link]

  • The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0291644). [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • ResearchGate. Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • MDPI. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. [Link]

  • PubChem. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. [Link]

  • The Royal Society of Chemistry. Spectra and physical data of (A2) :. [Link]

  • Google Patents.
  • ResearchGate. Effect of Bromination on the Pharmacological Properties of Methyl 1-Allyl-4-Hydroxy-2,2-Dioxo-1H-2λ6,1- Benzothiazine-3-Carboxylate. [Link]

  • ResearchGate. Alver Ö, Parlak C and Şenyel M: 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study', Spectrochim. Acta A, , 67A. [Link]

  • SpectraBase. 4-piperidinecarboxylic acid, 1-(9H-purin-6-yl)-, ethyl ester - Optional[13C NMR]. [Link]

  • Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • ResearchGate. 1-Allyl-4-hydroxy-2,2-dioxo-N-(4-methoxyphenyl)-1H-2λ,1-benzothiazine-3-carboxamide: polymorphic transition due to grinding with the loss of the biological activity. [Link]

  • CSCanada. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • Google Patents. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.

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Application

Application Notes &amp; Protocols for the ¹H and ¹³C NMR Analysis of Piperazine Derivatives

Introduction: The Central Role of the Piperazine Scaffold The piperazine ring is a privileged scaffold in modern medicinal chemistry and drug development.[1][2] This six-membered heterocyclic diamine is a cornerstone in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in modern medicinal chemistry and drug development.[1][2] This six-membered heterocyclic diamine is a cornerstone in the design of a vast array of pharmacologically active agents, serving as a key structural motif in drugs targeting central nervous system disorders, infectious diseases, and cancer.[3] The conformational flexibility of the piperazine ring and the synthetic tractability of its two nitrogen atoms allow for the creation of diverse molecular architectures with finely tuned biological activities.

Given its prevalence, the precise and unambiguous structural characterization of piperazine derivatives is a critical step in the drug discovery and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose.[4][5] It provides unparalleled, atom-level insights into molecular structure, stereochemistry, and dynamic behavior in solution. Furthermore, NMR is an indispensable tool for quality control, ensuring the identity, purity, and stability of Active Pharmaceutical Ingredients (APIs) and formulated products.[6][7][8][9]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the application of ¹H and ¹³C NMR for the analysis of piperazine derivatives. It combines foundational principles with field-proven protocols to empower users to confidently acquire, interpret, and leverage high-quality NMR data.

Application Notes: From Spectrum to Structure

Understanding the Piperazine Core: Conformation and Chemical Shifts

The unsubstituted piperazine ring is not a static, planar structure. In solution, it predominantly exists in a dynamic equilibrium between two chair conformations. This conformational flexibility is a defining feature that profoundly influences its NMR spectra and its interaction with biological targets.

  • ¹H NMR: In a simple, unsubstituted piperazine, the rapid interconversion between identical chair forms at room temperature renders all eight methylene protons chemically equivalent. This results in a sharp singlet in the ¹H NMR spectrum, typically observed around 2.8-3.0 ppm .

  • ¹³C NMR: Similarly, the two methylene carbons are equivalent, giving rise to a single resonance in the ¹³C NMR spectrum, typically around 45-47 ppm .[10]

Substitution at one or both nitrogen atoms breaks this symmetry, leading to more complex spectra that are rich in structural information.

The Impact of N-Substitution: Decoding Complex Spectra

The true analytical power of NMR is realized when characterizing substituted piperazine derivatives. Substituents dramatically alter the electronic environment and conformational dynamics of the ring.

A frequent modification in drug candidates is N-acylation. The resulting amide C-N bond possesses significant partial double-bond character, which restricts free rotation.[2][11][12] This slow rotation (on the NMR timescale) leads to the existence of distinct conformational isomers, or rotamers .

  • Spectral Signature: The presence of rotamers results in the duplication of signals for the piperazine ring protons and carbons, as well as for the substituents attached to the amide.[13] For a symmetrically N,N'-diacylated piperazine, this can lead to the observation of syn and anti conformers, each giving a distinct set of signals.[2][13] The spectrum can appear complex and crowded, with broad or multiple peaks where single peaks would be expected.[12]

Bulky or electronically influential N-substituents can also slow down the rate of chair-to-chair interconversion.[1] When this inversion becomes slow on the NMR timescale, the axial and equatorial protons on the piperazine ring become magnetically non-equivalent, even if they are attached to the same carbon atom.

  • Spectral Signature: This leads to more complex splitting patterns and a wider dispersion of chemical shifts. Instead of a simple singlet or triplet, one might observe complex multiplets for the ring protons. In many N-acyl piperazines, both restricted amide rotation and slow ring inversion occur simultaneously, leading to highly complex spectra at room temperature.[1][14]

The Power of Variable Temperature (VT) NMR

Variable Temperature (VT) NMR is an essential technique for studying the dynamic processes in piperazine derivatives.[1][13] By acquiring spectra at different temperatures, one can manipulate the rates of conformational exchange.

  • Causality: As the temperature is increased, the rate of rotation or inversion increases. When the rate becomes fast enough, the NMR spectrometer detects only the time-averaged position of the exchanging nuclei.

  • Coalescence: This leads to the merging, or coalescence , of the duplicated signals into a single, sharp, time-averaged peak.[3] The temperature at which this occurs (the coalescence temperature, Tc) is directly related to the energy barrier (ΔG‡) of the dynamic process, providing valuable quantitative information about the molecule's conformational stability.[1][13]

Diagram: Conformational Dynamics in N-Acylpiperazines

G cluster_0 Restricted Amide Bond Rotation cluster_1 Piperazine Ring Inversion cluster_2 NMR Observation at Room Temp cluster_3 Variable Temperature (VT) NMR RotamerA Rotamer A RotamerB Rotamer B RotamerA->RotamerB ΔG‡(rot) (Slow Exchange) ComplexSpectrum Broad / Duplicated Signals RotamerA->ComplexSpectrum Chair1 Chair Conformer 1 Chair2 Chair Conformer 2 Chair1->Chair2 ΔG‡(inv) (Slow Exchange) Chair1->ComplexSpectrum VTNMR Increase Temperature ComplexSpectrum->VTNMR Coalescence Coalescence VTNMR->Coalescence AvgSpectrum Sharp, Averaged Signals Coalescence->AvgSpectrum

Caption: Logical flow of how dynamic processes in piperazines lead to complex NMR spectra that can be simplified using VT-NMR.

Data Summary: Typical Chemical Shifts and Solvent Effects

The choice of deuterated solvent is critical as it must dissolve the sample without contributing interfering signals.[15][16] The solvent can also influence the chemical shifts and the conformational equilibrium.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Piperazine Derivatives

Moiety¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Unsubstituted Piperazine Ring (-CH₂-)2.8 - 3.045 - 47A single peak for ¹H and ¹³C due to rapid conformational averaging.
N-Alkyl Piperazine Ring (-CH₂-)2.3 - 3.545 - 55Shifts depend on the nature of the alkyl group. Signals are often complex multiplets.
N-Acyl Piperazine Ring (-CH₂-)3.2 - 4.040 - 50Protons and carbons alpha to the carbonyl are deshielded. Signals are often broad or duplicated due to rotamers.[13][17]
N-Aryl Piperazine Ring (-CH₂-)3.0 - 3.848 - 52Signals are shifted depending on the electronics of the aryl ring.

Table 2: Common Deuterated Solvents for NMR of Piperazine Derivatives

SolventFormula¹H Residual Peak (ppm)¹³C Residual Peak (ppm)Key Characteristics
Chloroform-dCDCl₃7.2677.16Excellent for a wide range of organic compounds; moderately polar.[15][18][19]
DMSO-d₆(CD₃)₂SO2.5039.52High polarity; excellent for dissolving polar compounds and amides. Can form H-bonds.[18][20]
Deuterium OxideD₂O~4.79-For water-soluble salts (e.g., hydrochlorides). Exchanges with labile N-H protons.[15][20]
Methanol-d₄CD₃OD3.31, 4.87 (OH)49.05A polar, protic solvent. Can exchange with N-H protons.[20]
Acetone-d₆(CD₃)₂CO2.0529.84, 206.26Good general-purpose solvent with intermediate polarity.[16]

Note: Residual peak positions can vary slightly based on temperature, concentration, and solute.[16]

Experimental Protocols: A Self-Validating System

Adherence to standardized protocols is essential for obtaining reproducible, high-quality NMR data.

Protocol 1: Standard Sample Preparation

Rationale: Proper sample preparation is the most critical step for acquiring a high-quality spectrum. A homogeneous, particulate-free solution is required to ensure good magnetic field homogeneity (shimming), which leads to sharp spectral lines.[19][21] The concentration must be sufficient for the target nucleus without causing viscosity issues.[22]

Methodology:

  • Select an Appropriate Solvent: Choose a deuterated solvent in which your compound is readily soluble (see Table 2).[16] Test solubility in a small vial with the non-deuterated version of the solvent first to conserve expensive deuterated solvents.

  • Weigh the Sample:

    • For ¹H NMR: Weigh 5-25 mg of the piperazine derivative.[22][23]

    • For ¹³C NMR: Weigh 20-100 mg. A higher concentration is needed due to the lower natural abundance and sensitivity of the ¹³C nucleus.[19][21][22]

  • Dissolution:

    • Place the weighed sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[19] This volume is optimal for standard 5 mm NMR tubes.[21]

    • Vortex or gently warm the vial to ensure complete dissolution.[23]

  • Filtration and Transfer:

    • If any solid particles remain, the solution MUST be filtered.[23] Draw the solution into a clean Pasteur pipette with a small plug of glass wool (do not use cotton wool) and filter it directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard (Optional but Recommended):

    • For precise chemical shift referencing, add a small amount of an internal standard like tetramethylsilane (TMS). Often, this is already included in commercially available deuterated solvents.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Parafilm can be used to prevent solvent evaporation for volatile solvents like CDCl₃.[21]

Protocol 2: General Workflow for Data Acquisition and Analysis

Rationale: This workflow ensures that structural hypotheses are systematically tested and validated, from initial broad-spectrum analysis to fine-tuned structural elucidation. It promotes a logical progression that leverages simpler experiments to inform more complex ones.

Workflow Diagram:

G start Synthesized Piperazine Derivative prep Protocol 1: NMR Sample Preparation start->prep h1 Acquire ¹H NMR Spectrum prep->h1 c13 Acquire ¹³C NMR Spectrum (Proton Decoupled) h1->c13 analysis Initial Spectral Analysis: - Check for broad/doubled signals - Propose initial structure c13->analysis is_complex Is spectrum complex (dynamic effects)? analysis->is_complex vt_nmr Protocol 3: Perform VT-NMR Experiment is_complex->vt_nmr Yes two_d_nmr Perform 2D NMR (COSY, HSQC) is_complex->two_d_nmr No vt_nmr->two_d_nmr final_structure Final Structure Elucidation & Purity Assessment two_d_nmr->final_structure

Caption: A systematic workflow for the complete NMR characterization of a novel piperazine derivative.

Protocol 3: Variable Temperature (VT) NMR for Dynamic Analysis

Rationale: This protocol is specifically designed to resolve spectral complexities arising from conformational dynamics, providing both qualitative structural clarity and quantitative energetic data.

Methodology:

  • Initial Setup: Prepare the sample as described in Protocol 1. Use a solvent with a wide liquid range suitable for the expected temperature study (e.g., DMSO-d₆ for high temperatures, Toluene-d₈ or CD₂Cl₂ for low temperatures).

  • Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C) to serve as a baseline. Note the broadness and chemical shift differences (Δν) of the exchanging signals.

  • Incremental Temperature Change:

    • Heating: Increase the sample temperature in increments (e.g., 10-15 °C). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

    • Cooling: Alternatively, decrease the temperature incrementally if you need to "freeze out" conformers from a time-averaged spectrum.

  • Identify Coalescence: Continue adjusting the temperature until the separate, exchanging signals merge into a single, broad peak. This is the coalescence temperature (Tc) . Record this temperature accurately.

  • Post-Coalescence Spectrum: Acquire at least one more spectrum at a temperature significantly above Tc to show the final, sharp, time-averaged signal.

  • Data Analysis (Optional): The free energy of activation (ΔG‡) for the dynamic process can be calculated from Tc and Δν using the Eyring equation. This provides a quantitative measure of the conformational barrier.[1]

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2, 397-475. [Link]

  • Silva, A. M. S., et al. (2018). Structure Elucidation of Xanthone Derivatives: Studies of Nuclear Magnetic Resonance Spectroscopy. ResearchGate. [Link]

  • Iowa State University. Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. [Link]

  • Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Isotope Science. [Link]

  • University of Ottawa. (n.d.). How to Prepare Samples for NMR. NMR Facility. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41463-41474. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health. [Link]

  • Malz, F., & Jancke, H. (2014). NMR spectroscopy: a superior tool for quality control of pharmaceutical products. European Pharmaceutical Review. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • News-Medical.Net. (2024). Enhancing pharmaceutical quality control with advanced NMR solutions. [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Almac Group. (n.d.). NMR under GxP in Drug Development and Manufacturing. [Link]

  • Bruker. (n.d.). The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting. [Link]

  • Wodtke, R., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(15), 3346. [Link]

  • Yakan, H., et al. (2015). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 60(7-8), 733-743. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. [Link]

  • Podgorskii, V. V., et al. (2011). Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. Pharmaceutical Chemistry Journal, 45, 178-181. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publications. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2556-2566. [Link]

  • SpectraBase. (n.d.). Piperazine, 1-methyl-4-(4-phenylcyclohexyl)- - Optional[13C NMR] - Chemical Shifts. [Link]

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Method

Application Notes and Protocols for In Vitro Assay Development for Piperazine-Based Compounds

Introduction: The Privileged Piperazine Scaffold in Modern Drug Discovery The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine Scaffold in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] It is widely recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs targeting a vast range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][2] The unique physicochemical properties of the piperazine moiety—such as its basicity, high water solubility, and synthetic tractability—allow it to significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4][5]

Piperazine derivatives exhibit a wide array of pharmacological activities, acting on diverse biological targets like G-protein coupled receptors (GPCRs), kinases, and ion channels.[6][7][8] This versatility necessitates the development of a robust and tailored cascade of in vitro assays to accurately characterize their biological activity, from initial cytotoxicity profiling to target-specific binding and functional modulation.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret a logical sequence of in vitro assays for novel piperazine-based compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and emphasize the creation of self-validating assay systems to ensure data integrity and reproducibility.

Section 1: Guiding Principles for Assay Development

The path from a newly synthesized piperazine compound to a well-characterized lead candidate is paved with reliable, reproducible data. The development of a successful assay cascade is not merely a technical exercise but a strategic process that links fundamental biochemistry with translational drug discovery.[9] The choice of assay should be hypothesis-driven, starting with broad questions and progressively focusing on specific molecular interactions.

A typical assay development workflow involves a tiered approach:

  • Primary Screening: Broadly assess the compound's general biological effect, such as cytotoxicity, to establish a safe concentration range for subsequent assays.

  • Secondary Screening (Target-Specific): Interrogate the compound's interaction with the intended biological target. This is often done using biochemical assays (e.g., enzyme inhibition, receptor binding) that are target-proximal and less prone to off-target interference.

  • Tertiary Screening (Functional Validation): Confirm the compound's activity in a more physiologically relevant context using cell-based functional assays that measure the downstream consequences of target engagement.

This structured approach ensures that resources are focused on compounds with the desired mechanism of action while flagging problematic compounds early in the discovery process.

Assay_Development_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target-Specific Biochemical Assays cluster_2 Phase 3: Cell-Based Functional Assays cluster_3 Phase 4: Lead Optimization Cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) Binding Binding Affinity (e.g., Radioligand Binding, TR-FRET) Cytotoxicity->Binding Determine Non-Toxic Concentration Range Solubility Aqueous Solubility Assessment Solubility->Cytotoxicity Functional Functional Response (e.g., Second Messenger Assay) Binding->Functional Confirm Target Engagement Enzyme Enzyme Inhibition (e.g., Kinase Activity Assay) Enzyme->Functional LeadOp SAR & Selectivity Profiling Functional->LeadOp Validate Cellular Efficacy Pathway Pathway Analysis (e.g., Western Blot) Pathway->LeadOp

Caption: General workflow for in vitro assay development.

Section 2: Foundational Assay - Cell Viability and Cytotoxicity

Before assessing target-specific activity, it is critical to determine the inherent cytotoxicity of a piperazine compound. This step identifies the concentration window where observed effects are likely due to specific target modulation rather than general cellular toxicity. The MTT assay is a robust, widely used colorimetric method for this purpose.[10]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes in their mitochondria that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11] The formazan crystals are then solubilized, and the intensity of the purple color, measured by absorbance, is directly proportional to the number of metabolically active (viable) cells.[12]

MTT_Assay_Principle cluster_cell Mitochondrion of Viable Cell MTT MTT (Yellow, Soluble) Enzyme NAD(P)H-dependent Oxidoreductases MTT->Enzyme Formazan Formazan (Purple, Insoluble) Output Solubilize & Measure Absorbance @ 570 nm Formazan->Output Enzyme->Formazan Reduction Input Add MTT Reagent Input->MTT

Caption: Principle of the MTT colorimetric assay.

Protocol 2.1: MTT Assay for Cytotoxicity Profiling

A. Materials and Reagents

  • Human cancer cell line of interest (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution: 5 mg/mL in sterile PBS.[10] Filter sterilize and store at 4°C, protected from light.

  • Solubilization Solution: 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl.[13]

  • 96-well flat-bottom sterile tissue culture plates

  • Test piperazine compound, dissolved in DMSO (10 mM stock)

  • Positive control (e.g., Doxorubicin)

B. Step-by-Step Procedure

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[11]

  • Compound Treatment: Prepare 2x serial dilutions of the piperazine compound in culture medium (e.g., from 200 µM to 0.1 µM). The final DMSO concentration should not exceed 0.5%.

  • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubate for 2-4 hours at 37°C, allowing purple formazan crystals to form.[12]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of Solubilization Solution to each well.[11]

  • Data Acquisition: Cover the plate and shake on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.[10] Read the absorbance at 570 nm (or 590 nm) using a microplate reader.[12][13]

C. Self-Validation and Causality

  • Scientist's Note (Phenol Red): If possible, use phenol red-free medium during the MTT incubation step, as phenol red can interfere with absorbance readings. If not possible, a "medium-only + MTT" blank is essential for background subtraction.[10][11]

  • Trustworthiness (Controls): The vehicle control (DMSO) is crucial to ensure that the solvent itself is not causing cytotoxicity. The untreated control represents 100% cell viability. A positive control (known cytotoxic agent) validates that the assay system is responsive.

  • Data Interpretation: Calculate percent viability relative to the vehicle control. Plot percent viability against the log of the compound concentration and fit the data using a non-linear regression (four-parameter logistic) model to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Section 3: Target-Specific Biochemical Assays

Once a non-toxic concentration range is established, the next step is to determine if the piperazine compound directly interacts with its intended molecular target. Biochemical assays, which use purified components in a controlled in vitro environment, are ideal for this purpose.[9]

Application: Kinase Inhibition

The piperazine scaffold is a key component of many kinase inhibitors (e.g., Imatinib).[1] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a powerful, homogeneous method for measuring inhibitor binding to the kinase ATP pocket.

Principle of the LanthaScreen™ Eu Kinase Binding Assay

This assay is based on the displacement of a fluorescently-labeled, ATP-competitive tracer from the kinase active site.[14] A europium (Eu)-labeled anti-tag antibody binds to a tagged kinase, and an Alexa Fluor™ 647-labeled tracer binds to the kinase's ATP pocket. When in close proximity, excitation of the Eu-donor results in FRET to the Alexa Fluor™ acceptor, producing a high TR-FRET signal. A piperazine compound that binds to the ATP site will compete with and displace the tracer, leading to a decrease in the TR-FRET signal.[15]

TR_FRET_Kinase_Assay Principle of TR-FRET Kinase Binding Assay cluster_no_inhibitor No Inhibitor cluster_inhibitor Inhibitor Present Kinase1 Tagged Kinase Antibody1 Eu-Antibody Kinase1->Antibody1 Binding Tracer1 AF647-Tracer Kinase1->Tracer1 Binding Antibody1->Tracer1 High FRET Kinase2 Tagged Kinase Antibody2 Eu-Antibody Kinase2->Antibody2 Binding Inhibitor Piperazine Compound Kinase2->Inhibitor Binding Tracer2 AF647-Tracer Antibody2->Tracer2 Low FRET

Caption: Competitive displacement in a TR-FRET kinase assay.

Protocol 3.1: TR-FRET Kinase Binding Assay

A. Materials and Reagents

  • Tagged Kinase of interest (e.g., His-tagged Src)

  • LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-His)

  • LanthaScreen™ Kinase Tracer (specific to the kinase family)

  • 1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[14]

  • Test piperazine compound and control inhibitor (e.g., Staurosporine) in DMSO

  • Low-volume 384-well plates (e.g., black, polypropylene)

  • TR-FRET enabled microplate reader

B. Step-by-Step Procedure

  • Reagent Preparation: Prepare reagents at 3x the final desired concentration in 1X Kinase Buffer A.

    • 3x Compound: Create a serial dilution of the piperazine compound.

    • 3x Kinase/Antibody Mix: Mix the kinase and Eu-antibody to their optimal concentrations (e.g., 15 nM kinase, 6 nM antibody).[16]

    • 3x Tracer: Dilute the tracer to its optimal concentration (typically near its Kd for the kinase).

  • Assay Assembly: Add reagents to the 384-well plate in the following order:[14]

    • 5 µL of 3x compound dilution (or DMSO for controls).

    • 5 µL of 3x Kinase/Antibody mix.

    • 5 µL of 3x Tracer solution.

  • Final Concentrations: The final volume will be 15 µL. The final DMSO concentration should be 1%.

  • Incubation: Seal the plate, mix gently, and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET reader, measuring emission at 665 nm (acceptor) and 615 nm (donor). Calculate the emission ratio (665 nm / 615 nm).

C. Self-Validation and Causality

  • Scientist's Note (Antibody Prep): Before use, centrifuge the antibody vial (e.g., 10,000 x g for 10 min) to pellet any aggregates, which can cause signal variability and high background.[16][17]

  • Trustworthiness (Controls):

    • No Kinase Control: (Antibody + Tracer) to determine background FRET.

    • 0% Inhibition Control: (Kinase + Antibody + Tracer + DMSO) defines the high FRET signal.

    • 100% Inhibition Control: (Kinase + Antibody + Tracer + high concentration of control inhibitor) defines the low FRET signal.

  • Data Interpretation: Convert emission ratios to percent inhibition relative to the controls. Plot percent inhibition against the log of the compound concentration and fit with a four-parameter logistic model to determine the IC₅₀ value.

Application: GPCR Binding

Many CNS-active piperazine compounds modulate serotonin or dopamine receptors.[1] Radioligand binding assays are the gold standard for quantifying the affinity (Ki) of a compound for a GPCR.[18][19]

Principle of Competition Radioligand Binding

This assay measures the ability of an unlabeled test compound (the piperazine derivative) to compete with a radiolabeled ligand (e.g., ³H-spiperone for D₂ receptors) for binding to a receptor preparation (e.g., cell membranes). The amount of radioactivity bound to the membranes is inversely proportional to the affinity and concentration of the test compound.[18]

Protocol 3.2: Radioligand Competition Binding Assay

A. Materials and Reagents

  • Cell membranes expressing the GPCR of interest

  • Radioligand (e.g., ³H-labeled) specific for the receptor

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4)[20]

  • Wash Buffer (ice-cold Assay Buffer)

  • Unlabeled competing ligand for non-specific binding (e.g., 10 µM Haloperidol for D₂ receptors)

  • Test piperazine compound in DMSO

  • Glass fiber filter mats (e.g., GF/C, pre-soaked in 0.3% PEI)

  • Scintillation cocktail

  • 96-well plates and a cell harvester

B. Step-by-Step Procedure

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:[20]

    • 50 µL of test piperazine compound at various concentrations.

    • 50 µL of radioligand (at a final concentration near its Kd).

    • 150 µL of diluted cell membranes (e.g., 20-50 µg protein).

  • Control Wells:

    • Total Binding: Contains membranes, radioligand, and assay buffer (with DMSO).

    • Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of an unlabeled competing ligand.

  • Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[20]

  • Harvesting: Terminate the reaction by rapid filtration through the glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

  • Washing: Quickly wash the filters 3-4 times with ice-cold Wash Buffer to remove any non-specifically trapped radioligand.

  • Data Acquisition: Dry the filter mat, place it in a scintillation bag with cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

C. Self-Validation and Causality

  • Scientist's Note (Equilibrium): It is critical to ensure the incubation is long enough to reach equilibrium, especially for high-affinity compounds. Failure to do so will result in an overestimation of the Ki value.[18]

  • Trustworthiness (NSB): The NSB control is essential. Specific binding is calculated as Total Binding (CPM) - Non-specific Binding (CPM). If NSB is greater than 30% of Total Binding, the assay window is poor and requires optimization.

  • Data Interpretation: Calculate percent specific binding for each compound concentration. Plot against the log of the concentration to determine the IC₅₀. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 4: Cell-Based Functional Assays

After confirming direct target binding, it is crucial to demonstrate that this binding event translates into a functional cellular response. Cell-based assays provide this more physiologically relevant context.[21]

Principle of a GPCR Second Messenger Assay

When a piperazine agonist binds to and activates a GPCR, it triggers a conformational change that activates intracellular G-proteins. Depending on the G-protein subtype (e.g., Gs, Gq, Gi), this leads to the production or inhibition of second messengers like cyclic AMP (cAMP) or inositol monophosphate (IP₁).[22] Measuring the levels of these second messengers provides a quantitative readout of receptor activation or antagonism.

GPCR_Signaling cluster_membrane Cell Membrane Ligand Piperazine Agonist GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (e.g., Gs) GPCR->G_Protein Activation Effector Effector Enzyme (Adenylyl Cyclase) G_Protein->Effector Activation cAMP cAMP (Second Messenger) Effector->cAMP Conversion ATP ATP ATP->Effector Response Downstream Cellular Response cAMP->Response

Caption: A simplified GPCR (Gs-coupled) signaling pathway.

Protocol 4.1: Cell-Based cAMP Assay (HTRF)

A. Materials and Reagents

  • HEK293 cells stably expressing the GPCR of interest

  • Assay Buffer/Stimulation Buffer

  • cAMP HTRF Kit (containing cAMP-d2 and anti-cAMP-Cryptate)

  • Test piperazine compound and a known agonist/antagonist

  • 384-well low-volume white plates

B. Step-by-Step Procedure (Agonist Mode)

  • Cell Preparation: Harvest and resuspend cells in stimulation buffer to the desired density.

  • Assay Setup: Add 5 µL of cells to each well of the 384-well plate.

  • Compound Addition: Add 5 µL of the piperazine compound serial dilutions.

  • Incubation: Incubate at room temperature for 30 minutes.

  • Lysis and Detection: Add 5 µL of the cAMP-d2 conjugate followed by 5 µL of the anti-cAMP-Cryptate conjugate (pre-mixed).

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader.

C. Self-Validation and Causality

  • Scientist's Note (Antagonist Mode): To test for antagonist activity, pre-incubate the cells with your piperazine compound, then stimulate with a known agonist at its EC₈₀ concentration. An effective antagonist will reduce the agonist-induced signal.

  • Trustworthiness (Controls): A known agonist serves as a positive control to generate a full dose-response curve, while a known antagonist validates the inhibition pathway. Vehicle controls are essential.

  • Data Interpretation: Calculate the HTRF ratio and plot it against the log of the compound concentration. For agonists, determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ. For antagonists, determine the IC₅₀.

Section 5: Data Presentation and Summary

Quantitative data from the assay cascade should be summarized in a clear, structured format to facilitate comparison and decision-making.

Table 1: Hypothetical In Vitro Profile of a Piperazine-Based Kinase Inhibitor (Compound XYZ)

Assay TypeTarget/Cell LineEndpointResult (IC₅₀/EC₅₀/Kᵢ)Notes
Foundational
CytotoxicityHEK293IC₅₀> 50 µMNot cytotoxic at relevant concentrations.
Biochemical
Kinase Binding AssayKinase AIC₅₀50 nMPotent binding to the primary target.
Kinase Binding AssayKinase BIC₅₀5,000 nM100-fold selectivity over related kinase B.
Cell-Based
Target PhosphorylationCell line AIC₅₀150 nMDemonstrates target engagement in a cell.

Conclusion

The piperazine scaffold remains an invaluable tool in drug discovery, offering a versatile framework for generating novel therapeutic agents.[6][23] A successful discovery program for these compounds relies on a logically structured and rigorously validated in vitro assay cascade. By progressing from broad cytotoxicity profiling to specific biochemical binding and finally to cell-based functional assays, researchers can build a comprehensive understanding of a compound's activity. The protocols and principles outlined in this guide provide a robust foundation for generating high-quality, reproducible data, enabling confident decision-making and accelerating the journey from a promising molecule to a potential new medicine.

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Application

Application Note: Allyl 4-(4-bromophenyl)piperazine-1-carboxylate as a Versatile Fragment for Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient strategy for identifying high-quality lead compounds.[1] This approach relies on screening small, low-molecular-weight...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient strategy for identifying high-quality lead compounds.[1] This approach relies on screening small, low-molecular-weight molecules, or "fragments," to identify weak but efficient binders to biological targets.[2][3] These initial hits then serve as starting points for rational, structure-guided optimization into potent drug candidates.[4] This application note details the utility, synthesis, and application of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate , a promising fragment that combines several advantageous features for FBDD campaigns. We provide a comprehensive guide for its use, from chemical synthesis and characterization to detailed protocols for biophysical screening and strategies for hit-to-lead evolution.

Fragment Profile and Rationale for Use

Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is a unique fragment designed to maximize the potential for meaningful protein-ligand interactions while providing clear vectors for chemical elaboration. Its structure incorporates a rigid aromatic core, a well-established pharmacophore in the piperazine moiety, and a reactive yet stable chemical handle in the allyl group.

Physicochemical Properties and Adherence to "Rule of Three"

The "Rule of Three" (Ro3) provides a set of guidelines for designing ideal fragments, favoring low molecular weight and complexity to ensure a higher probability of binding and better ligand efficiency.[2][5] While these rules are not absolute, they provide a valuable benchmark for fragment library design.[6]

Property"Rule of Three" GuidelineAllyl 4-(4-bromophenyl)piperazine-1-carboxylateAnalysis
Molecular Weight (MW)< 300 Da325.2 g/mol [7]Slightly exceeds the guideline, placing it in the "heavy fragment" category. This can be advantageous, providing more structural context and potentially higher initial affinity than smaller fragments.
cLogP≤ 3Approx. 3.1-3.5 (Estimated)Borderline, but acceptable. The value reflects a balance between the required solubility for screening and the lipophilicity needed for cell permeability and binding in hydrophobic pockets.
Hydrogen Bond Donors≤ 30Excellent. The absence of donors simplifies the initial binding interaction landscape.
Hydrogen Bond Acceptors≤ 34 (2x Piperazine N, 2x Carbonyl O)Slightly exceeds the guideline. However, the piperazine nitrogens and carbonyl oxygens provide multiple potential interaction points for directed binding.
Rotatable Bonds≤ 33Meets the guideline, indicating conformational rigidity which is favorable for minimizing the entropic penalty upon binding.

Rationale for Use: Despite slightly deviating from the strict Ro3 guidelines, this fragment's design is deliberate. The 4-bromophenylpiperazine core is a privileged scaffold found in numerous CNS-active and kinase-inhibiting drugs, suggesting an inherent propensity to bind to biologically relevant targets.[8][9] The bromine atom serves as a key vector for synthetic modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the allyl carbamate provides a handle for "fragment growing" strategies.[10][11]

Synthesis and Characterization Protocol

The fragment can be synthesized in a straightforward, high-yielding reaction from commercially available starting materials.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_qc Characterization A 1-(4-Bromophenyl)piperazine + Allyl Chloroformate B Base (e.g., Triethylamine) in DCM A->B C Stir at 0°C to RT B->C D Aqueous Wash C->D Reaction Complete E Dry (Na2SO4) & Concentrate D->E F Purify via Column Chromatography E->F G Final Product F->G H 1H NMR, 13C NMR G->H I LC-MS G->I J Purity & Identity Confirmation H->J I->J

Caption: Workflow for the synthesis and characterization of the title fragment.

Protocol 2.1: Synthesis of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate

Rationale: This protocol employs a standard nucleophilic acyl substitution. The secondary amine of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of allyl chloroformate. A non-nucleophilic base is used to quench the HCl byproduct. Dichloromethane (DCM) is an excellent solvent due to its inertness and ability to dissolve the reactants.

Materials:

  • 1-(4-Bromophenyl)piperazine

  • Allyl chloroformate

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, dissolve 1-(4-bromophenyl)piperazine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add allyl chloroformate (1.1 eq) dropwise via syringe, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-30% ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS. The expected mass for [M+H]⁺ is approximately 325.05 and 327.05 due to the bromine isotope pattern.

Fragment-Based Screening Cascade

Identifying fragment hits requires sensitive biophysical techniques capable of detecting weak binding events.[3] A typical workflow involves a primary screen to identify binders, followed by orthogonal validation and quantitative characterization.[12]

FBDD Screening and Hit Validation Workflow

cluster_screening Primary Screening cluster_validation Hit Validation cluster_structure Structural Biology A Fragment Library (including title compound) B Primary Screen (e.g., Protein-Observed NMR) A->B C Initial Hits B->C D Orthogonal Screen (e.g., SPR) C->D Deconvolution E Binding Affinity & Kinetics (KD, kon, koff) D->E F Validated Hits E->F G X-ray Crystallography or NMR F->G Co-crystallization or Titration H Determine Binding Mode G->H I Structure-Activity Relationship (SAR) H->I I->F Iterative Design

Caption: A typical workflow for fragment screening, validation, and structural analysis.

Protocol 3.1: Primary Screening using Protein-Observed NMR Spectroscopy

Rationale: NMR spectroscopy is a powerful primary screening tool because it can reliably detect weak binding interactions (in the µM to mM range) by observing changes in the target protein's spectrum upon ligand addition.[13][14] The ¹H-¹⁵N HSQC experiment is particularly useful as it provides a unique signal for each backbone amide, acting as a fingerprint of the protein's folded state.[15] A change in a specific signal's chemical shift indicates that a fragment is binding at or near that residue.

Materials:

  • Purified, monomeric ¹⁵N-isotopically labeled target protein (25-100 µM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, with 5% D₂O).

  • Fragment stock solution (e.g., 100 mM in d₆-DMSO).

  • NMR spectrometer with a cryoprobe.

Procedure:

  • Reference Spectrum: Acquire a high-quality ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This serves as the reference.

  • Fragment Addition: Add the title fragment to the protein sample to a final concentration of 200-500 µM (the final DMSO concentration should be kept constant and low, e.g., <1%).

  • Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum under identical conditions.

  • Data Analysis: Overlay the reference and test spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks indicate a binding event. The magnitude of the CSP can be calculated using the formula: Δδ = [(ΔδH)² + (α * ΔδN)²]¹/², where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.15-0.2).

  • Hit Confirmation: To confirm the hit and determine binding affinity, perform a titration experiment by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment. Plot the CSPs against the ligand concentration and fit the data to a suitable binding isotherm to calculate the dissociation constant (Kᴅ).[16]

Protocol 3.2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

Rationale: SPR is an excellent orthogonal method to validate NMR hits and provide quantitative kinetic data (association rate kₐ, dissociation rate kₑ, and dissociation constant Kᴅ).[1] This label-free technique measures changes in mass on a sensor surface as the analyte (fragment) flows over the immobilized ligand (target protein).

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified target protein.

  • Fragment stock solution and serial dilutions in running buffer.

  • Running buffer (e.g., PBS-P+ with 1-5% DMSO).

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium immobilization density to avoid mass transport limitations. A reference flow cell should be prepared by activating and deactivating the surface without protein.

  • Fragment Injection: Prepare a series of fragment dilutions in running buffer (e.g., a 2-fold dilution series from 100 µM down to ~1 µM).

  • Binding Analysis: Inject the fragment solutions over the protein and reference flow cells at a constant flow rate. Start with the lowest concentration and proceed to the highest. Include several buffer-only injections for double referencing.

  • Regeneration: If necessary, inject a mild regeneration solution (e.g., low pH glycine) between cycles to remove bound fragment and return to baseline.

  • Data Analysis: Subtract the reference flow cell data and buffer injection data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters kₐ, kₑ, and the equilibrium dissociation constant Kᴅ (Kᴅ = kₑ/kₐ).

Hit-to-Lead Optimization Strategies

Once Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is validated as a hit, its structure provides multiple vectors for optimization into a potent lead compound. The primary strategies are fragment growing, linking, and merging.[17][18][19]

Conceptual Hit-to-Lead Strategies

cluster_protein Target Protein Binding Pocket cluster_initial Initial Hit cluster_second Second Hit cluster_strategies Optimization Strategies P1 Pocket 1 P2 Pocket 2 P3 Pocket 3 Hit1 Fragment Hit 1 (Our Compound) Grow Growing Hit1->Grow Modify Allyl or Bromo-phenyl Group Link Linking Hit1->Link Add Linker Merge Merging Hit1->Merge Combine Pharmacophores Hit2 Fragment Hit 2 Hit2->Link Add Linker Hit2->Merge Combine Pharmacophores Grow->P2 Explores Adjacent Pocket Link->P1 Bridges Pockets Link->P3 Bridges Pockets Merge->P1 Occupies Both Pockets Merge->P3 Occupies Both Pockets

Caption: Conceptual diagram of hit-to-lead optimization strategies.

Strategy 1: Fragment Growing (Vector-Based Elaboration) This is often the most direct approach, where the initial fragment is elaborated to pick up additional interactions in an adjacent pocket.[10]

  • Vector 1 (Bromine): The bromine on the phenyl ring is an ideal handle for Suzuki or Sonogashira cross-coupling reactions. This allows for the introduction of a wide variety of groups (e.g., substituted phenyls, heterocycles, alkynes) to probe for interactions in a nearby hydrophobic or polar pocket.

  • Vector 2 (Allyl Group): The terminal double bond is a versatile functional group. It can be modified through reactions like:

    • Heck Coupling: To add aryl groups.

    • Hydroboration-Oxidation: To produce a primary alcohol, which can be further functionalized.

    • Epoxidation or Dihydroxylation: To introduce hydrogen-bonding functionalities.

Strategy 2: Fragment Linking If a second, distinct fragment is found to bind in a proximal pocket, the two can be joined by a chemical linker.[4] Structural data from X-ray crystallography is crucial to determine the correct orientation and linker length. Our fragment could be linked via its allyl or aryl position to another fragment.

Strategy 3: Fragment Merging If two fragments bind in overlapping sites, a new molecule can be designed that incorporates the key binding features of both.[18] For instance, if another fragment shares the bromophenyl moiety but has a different substitution on the piperazine, a merged compound could be designed to capture the optimal interactions of both hits.

Hypothetical Application: Targeting the Kinase ATP Pocket

The 4-substituted phenylpiperazine scaffold is a classic "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the piperazine can form critical hydrogen bonds with the backbone amides of the kinase hinge region, which anchors the inhibitor in the ATP binding site.

Generic Kinase Signaling Pathway

cluster_pathway Generic Kinase Cascade cluster_inhibition Inhibition GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds Adapt Adaptor Proteins Rec->Adapt Activates UpKin Upstream Kinase Adapt->UpKin Activates TargetKin Target Kinase UpKin->TargetKin Activates Substrate Substrate Protein TargetKin->Substrate Phosphorylates PhosSub Phosphorylated Substrate Substrate->PhosSub Response Cellular Response (e.g., Proliferation) PhosSub->Response Inhibitor Fragment-Derived Inhibitor Inhibitor->TargetKin Blocks ATP Site

Caption: Inhibition of a generic kinase signaling pathway by a fragment-derived inhibitor.

In this context, Allyl 4-(4-bromophenyl)piperazine-1-carboxylate could serve as an excellent starting point. The piperazine core would be hypothesized to interact with the hinge. The bromophenyl group would occupy the hydrophobic pocket near the gatekeeper residue, and the allyl carbamate would extend towards the solvent-exposed region, providing a clear vector for modification to enhance selectivity and potency.

Conclusion

Allyl 4-(4-bromophenyl)piperazine-1-carboxylate represents a well-designed, synthetically accessible fragment for FBDD campaigns. Its combination of a privileged core scaffold with distinct and versatile vectors for chemical modification makes it a valuable tool for researchers. The protocols and strategies outlined in this note provide a comprehensive framework for its application, from initial screening to rational hit-to-lead optimization, accelerating the discovery of novel therapeutics.

References

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  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools [Internet]. Available from: [Link]

  • PubMed Central (PMC). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment [Internet]. Available from: [Link]

  • PubMed Central (PMC). Concepts and Core Principles of Fragment-Based Drug Design [Internet]. 2019. Available from: [Link]

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  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery [Internet]. Available from: [Link]

  • ACS Publications. Recent Developments in Fragment-Based Drug Discovery | Journal of Medicinal Chemistry [Internet]. Available from: [Link]

  • ACS Publications. Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia | Journal of Medicinal Chemistry [Internet]. Available from: [Link]

  • PubMed Central (PMC). Fragment-Based Drug Discovery Using NMR Spectroscopy [Internet]. Available from: [Link]

  • PubMed. Protocol to perform fragment screening using NMR spectroscopy [Internet]. Available from: [Link]

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  • PubMed. Fragment-based screening using X-ray crystallography and NMR spectroscopy [Internet]. Available from: [Link]

  • PubMed. Reaction mechanisms of allicin and allyl-mixed disulfides with proteins and small thiol molecules [Internet]. Available from: [Link]

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  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [Internet]. 2023. Available from: [Link]

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Method

Application Notes and Protocols for Cell-Based Cytotoxicity Evaluation of Piperazine Derivatives

Introduction: The Critical Role of Cytotoxicity Profiling for Piperazine Derivatives The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds investigated for therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cytotoxicity Profiling for Piperazine Derivatives

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic potential, particularly in oncology.[1] Derivatives of piperazine have been shown to exhibit a range of anti-tumor activities, including the induction of apoptosis (programmed cell death), inhibition of microtubule synthesis, and cell cycle arrest.[2] As researchers design and synthesize novel piperazine-based drug candidates, a rigorous evaluation of their cytotoxic effects is a cornerstone of the preclinical development process.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic profiles of piperazine derivatives. Moving beyond simple procedural lists, we delve into the causality behind experimental choices, offering a multi-assay strategy to build a robust and nuanced understanding of a compound's biological impact. We will explore assays that measure metabolic viability, membrane integrity, and the activation of specific cell death pathways, ensuring a self-validating system for generating reliable and publication-ready data.

Chapter 1: Foundational Concepts in Cytotoxicity Testing

A successful cytotoxicity study begins with a solid understanding of the underlying biology and experimental design principles. The choices made at this stage will profoundly impact the quality and interpretability of the results.

The Rationale of Cell Line Selection

The choice of cell line is a critical experimental parameter that must align with the therapeutic goal of the compound.[4][5] A compound's potency can vary significantly across different cell lines due to their unique genetic and phenotypic characteristics.[6]

Key Considerations for Cell Line Selection:

  • Tissue of Origin: Select cell lines that are relevant to the intended therapeutic target. For a compound intended for liver cancer, for example, liver cancer cell lines like HepG2 or HUH7 are appropriate choices.[2][7]

  • Genetic Background: Consider the status of key genes involved in cancer and drug resistance (e.g., p53, efflux pumps) as these can influence cellular response.

  • Proliferation Rate: Faster-growing cells may appear more sensitive to certain cytotoxic agents.[6]

  • Normal vs. Cancerous Cells: To assess selectivity, it is crucial to test compounds on both cancer cell lines and relevant normal, non-transformed cell lines (e.g., MRC-5 normal lung fibroblasts, hTERT Gingival Fibroblasts).[7][8] A higher IC50 value in normal cells compared to cancer cells indicates desirable tumor-selective toxicity.[9]

Table 1: Common Human Cancer Cell Lines for Cytotoxicity Screening

Cell LineCancer TypeKey Characteristics
MCF-7 Breast (Adenocarcinoma)Estrogen receptor (ER)-positive.
MDA-MB-231 Breast (Adenocarcinoma)Triple-negative (ER, PR, HER2-negative); highly invasive.
HCT-116 Colon (Colorectal Carcinoma)Wild-type p53; often used in apoptosis studies.[1][2]
HepG2 Liver (Hepatocellular Carcinoma)Well-differentiated; used for hepatotoxicity studies.[2][7]
A549 Lung (Carcinoma)Non-small cell lung cancer model.
PC-3 Prostate (Adenocarcinoma)Androgen-independent.
DU145 Prostate (Carcinoma)Androgen-independent; does not express PSA.[10]
HUH7 Liver (Hepatocellular Carcinoma)Differentiated; commonly used for liver cancer studies.[1][2]
Mechanism of Action: How Piperazine Derivatives Induce Cell Death

Many piperazine derivatives exert their cytotoxic effects by triggering apoptosis.[1] This programmed cell death can be initiated via two primary routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of effector caspases, such as caspase-3 and caspase-7, which are the executioners of apoptosis.[9][11] One study on a novel piperazine compound (PCC) demonstrated that it could simultaneously activate both extrinsic and intrinsic pathways in liver cancer cells, highlighting the compound's potent pro-apoptotic properties.[9] Understanding these mechanisms is key to selecting assays that can confirm the mode of action.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway pathway_node pathway_node caspase_node caspase_node Piperazine_Ext Piperazine Derivative (e.g., via Death Receptors) Caspase8 Caspase-8 Activation Piperazine_Ext->Caspase8 Caspase37 Executioner Caspases (Caspase-3/7) Activation Caspase8->Caspase37 Piperazine_Int Piperazine Derivative (Mitochondrial Stress) CytoC Cytochrome c Release Piperazine_Int->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis

Figure 1. Simplified Apoptotic Pathways Induced by Piperazines.
The IC50 Value: A Measure of Potency

The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify the potency of a cytotoxic compound. It represents the concentration of a drug required to inhibit a biological process (like cell growth or viability) by 50% compared to an untreated control.[12][13] A lower IC50 value signifies higher potency.[6]

It is crucial to understand that an IC50 value from a viability assay like MTT does not, by itself, distinguish between a cytotoxic (cell-killing) and a cytostatic (cell-growth-inhibiting) effect.[14] Therefore, complementing IC50 determination with assays that measure distinct cellular processes is essential for a complete mechanistic picture.

Chapter 2: Primary Screening Assays for Cytotoxicity

This chapter details two workhorse assays for the initial screening of piperazine derivatives: the MTT assay for metabolic activity and the LDH assay for membrane integrity.

MTT Assay: Assessing Metabolic Viability

The MTT assay is a colorimetric method that serves as an indicator of cell viability by measuring the metabolic activity of a cell population.[15][16] The core principle is the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[17] The amount of formazan produced is directly proportional to the number of viable cells.[15]

start_end start_end process_step process_step reagent_step reagent_step readout_step readout_step Start Start Seed Seed Cells in 96-Well Plate Start->Seed Adhere Incubate 24h (Allow Adhesion) Seed->Adhere Treat Add Piperazine Derivatives Adhere->Treat Incubate_Treat Incubate for Exposure Time (e.g., 24, 48, 72h) Treat->Incubate_Treat Add_MTT Add MTT Reagent (0.5 mg/mL) Incubate_Treat->Add_MTT Incubate_MTT Incubate 2-4h (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read End Analyze Data (% Viability, IC50) Read->End start_end start_end process_step process_step reagent_step reagent_step readout_step readout_step Start Start Setup Seed & Treat Cells in 96-Well Plate (as in MTT) Start->Setup Incubate Incubate for Exposure Time Setup->Incubate Transfer Transfer Supernatant to New Plate Incubate->Transfer Add_Reagent Add LDH Reaction Mix Transfer->Add_Reagent Incubate_RT Incubate 30 min at Room Temp (Protected from Light) Add_Reagent->Incubate_RT Stop Add Stop Solution (if required) Incubate_RT->Stop Read Read Absorbance (490 nm) Stop->Read End Analyze Data (% Cytotoxicity) Read->End start_end start_end process_step process_step reagent_step reagent_step readout_step readout_step Start Start Setup Seed & Treat Cells in Opaque-Walled 96-Well Plate Start->Setup Incubate Incubate for Desired Time Setup->Incubate Equilibrate Equilibrate Plate to Room Temp Incubate->Equilibrate Add_Reagent Add Caspase-Glo® 3/7 Reagent (Add-Mix) Equilibrate->Add_Reagent Incubate_RT Incubate 1-2h at Room Temp (Protected from Light) Add_Reagent->Incubate_RT Read Read Luminescence or Fluorescence Incubate_RT->Read End Analyze Data (Fold Change) Read->End

Figure 4. "Add-Mix-Measure" Workflow for Caspase-3/7 Assay.

Protocol 3.1: Luminescent Caspase-3/7 Assay (e.g., Caspase-Glo® 3/7)

This protocol is based on the simple "add-mix-measure" format common to many commercial kits.

[18]1. Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements. Follow steps 1-3 of the MTT protocol (Protocol 2.1). 2. Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use. 3. Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. 4. Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. 5. Signal Development: Mix the contents of the wells by placing the plate on an orbital shaker for 1 minute at a low speed. Incubate at room temperature for 1-3 hours, protected from light. 6. Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. 7. Data Analysis:

  • Subtract the average background luminescence (from wells with medium but no cells) from all readings.
  • Calculate the fold change in caspase activity compared to the vehicle control: Fold Change = Luminescence_Treated / Luminescence_Vehicle_Control

Chapter 4: Synthesizing the Data for a Complete Profile

No single assay can tell the whole story. A robust cytotoxicity assessment relies on the intelligent combination of multiple data points to build a comprehensive profile of a piperazine derivative's activity.

Table 2: Example Data Synthesis for a Piperazine Derivative

AssayEndpoint MeasuredExample ResultInterpretation
MTT Assay Metabolic Activity / ViabilityIC50 = 5.2 µMThe compound is potent in reducing cell viability.
LDH Assay Membrane Integrity / NecrosisLow % Cytotoxicity at 5.2 µMThe primary mode of cell death at the IC50 is likely not necrosis.
Caspase-3/7 Assay Apoptosis Execution8-fold increase at 5.2 µMThe compound strongly induces apoptosis.
Overall Conclusion The piperazine derivative is a potent cytotoxic agent that reduces cell viability primarily by inducing the apoptotic cell death pathway.

By comparing the results, a clear picture emerges. A potent IC50 from the MTT assay, combined with a strong caspase activation signal and low LDH release, provides compelling, multi-faceted evidence that the compound's primary mechanism of action is the induction of apoptosis. This integrated approach provides the trustworthiness and scientific rigor necessary for advancing a compound in the drug development pipeline.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. [Link]

  • What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • LDH Cytotoxicity Assay. Creative Bioarray. [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC - PubMed Central. [Link]

  • Highlight report: Cell type selection for toxicity testing. PMC - NIH. [Link]

  • Cytotoxicity of the four piperazine designer drugs after 72-h... ResearchGate. [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. [Link]

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  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. MDPI. [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Piperazine N-Arylation

Welcome to the Technical Support Center for optimizing piperazine N-arylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transfor...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing piperazine N-arylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. Piperazine and its N-aryl derivatives are ubiquitous scaffolds in pharmaceuticals, making the efficient and selective formation of the C-N bond a paramount objective in medicinal chemistry.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the N-arylation of piperazine, focusing on two of the most prevalent methods: the Buchwald-Hartwig amination and the Ullmann condensation.[3]

Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig reaction for N-arylation of piperazine is giving me very low to no yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in Buchwald-Hartwig amination of piperazines can be attributed to several factors, ranging from catalyst deactivation to suboptimal reaction conditions.[4] Here is a systematic approach to diagnosing and resolving the issue:

  • Catalyst and Ligand System:

    • Inactive Catalyst: The active Pd(0) species is essential for the catalytic cycle. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it may not be reducing effectively to the active Pd(0) state. While the reaction is not overly sensitive to oxygen, maintaining an inert atmosphere (Argon or Nitrogen) is recommended to protect the catalyst.[5]

    • Inappropriate Ligand Choice: The selection of the phosphine ligand is critical and highly substrate-dependent. For the N-arylation of piperazine, sterically hindered biaryl phosphine ligands such as RuPhos and XPhos have demonstrated high efficacy.[5] Older generation ligands like BINAP or DPEphos may lead to insufficient catalytic activity, particularly with less reactive aryl chlorides.[5] It is often beneficial to screen a variety of ligands.[4]

  • Base Selection:

    • Incorrect Base Strength: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly employed.[5] Weaker bases such as K₃PO₄ or Cs₂CO₃ might result in slow or incomplete reactions.[5][6] However, if substrate decomposition is observed, switching to a weaker base can be advantageous.[6]

  • Solvent and Solubility:

    • Anhydrous Conditions: Water can deactivate the catalyst and hydrolyze starting materials, so ensuring the use of an anhydrous solvent is critical.[6]

    • Reagent Solubility: The insolubility of reagents at the reaction temperature is a frequent reason for reaction failure. Toluene and dioxane are common solvents for this reaction.[5] If solubility is an issue, consider a more polar aprotic solvent.[6]

  • Reaction Temperature and Time:

    • Suboptimal Temperature: Many N-arylation reactions require elevated temperatures, typically in the range of 80-110 °C, to proceed at a reasonable rate.[5][6]

    • Monitoring Reaction Progress: It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal reaction time. Excessively high temperatures or prolonged reaction times can lead to catalyst decomposition or the formation of side products.[6]

Issue 2: Formation of N,N'-Bis-Arylated Piperazine Byproduct

Question: I am trying to synthesize a mono-N-aryl piperazine, but I am observing a significant amount of the N,N'-bis-arylated byproduct. How can I improve the selectivity for the mono-arylated product?

Answer: The formation of the bis-arylated product is a common selectivity challenge in the N-arylation of unprotected piperazine. The following strategies can be employed to favor the desired mono-arylated product:

  • Stoichiometry Control:

    • Excess Piperazine: Using an excess of piperazine relative to the aryl halide can statistically favor mono-arylation.[5] A starting point of 1.5 to 2.0 equivalents of piperazine is often recommended.[5]

  • Reaction Time:

    • Close Monitoring: Closely monitor the reaction by TLC or LC-MS. Extended reaction times, even after the complete consumption of the aryl halide, can facilitate the slower formation of the bis-arylated product.[5] Rapid reaction protocols have been developed to minimize this side reaction.[5][7]

  • Slow Addition:

    • Controlled Electrophile Concentration: In some cases, the slow addition of the aryl halide to the reaction mixture containing an excess of piperazine can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second arylation.[5]

  • Protecting Groups:

    • Reliable Selectivity: For complete control over selectivity, the most dependable strategy is to use a mono-protected piperazine, such as N-Boc-piperazine.[5] The Boc (tert-butyloxycarbonyl) group can be readily removed after the arylation step.[5]

Issue 3: Hydrodehalogenation of the Aryl Halide

Question: My reaction is producing a significant amount of the arene corresponding to my aryl halide, indicating hydrodehalogenation. What causes this side reaction and how can I minimize it?

Answer: Hydrodehalogenation, the reduction of the aryl halide to the corresponding arene, is a known side reaction in Buchwald-Hartwig amination. This can be minimized by carefully adjusting the reaction parameters:

  • Ligand and Base Modification: The choice of ligand and base can influence the rate of hydrodehalogenation. Experimenting with different ligands or switching to a different base may reduce this unwanted side reaction.[6]

  • Temperature Optimization: Lowering the reaction temperature can sometimes suppress the hydrodehalogenation pathway.

Issue 4: Low Yield in Ullmann Condensation

Question: My Ullmann condensation for piperazine N-arylation is not proceeding or is giving a very low yield. What should I investigate?

Answer: The Ullmann condensation can be a demanding reaction, and several factors can contribute to low yields. Here are some key areas to troubleshoot:

  • Copper Catalyst Activity:

    • Inactive Copper Source: Traditional Ullmann reactions often utilize copper powder, which can have a passivating oxide layer. Using "activated" copper powder, prepared by reducing a copper salt, can be more effective. Modern protocols frequently employ a catalytic amount of a copper(I) salt, such as CuI, often in the presence of a ligand.[6]

  • Reaction Conditions:

    • Harsh Conditions: Traditionally, Ullmann reactions necessitate high temperatures (often above 180 °C) and high-boiling polar solvents like DMF or NMP, which can lead to the decomposition of starting materials or products.[6] The use of ligands such as 1,10-phenanthroline or L-proline can enable milder reaction conditions.[6][8]

  • Substrate Reactivity:

    • Aryl Halide Reactivity: The Ullmann condensation is most effective with aryl halides that are activated by electron-withdrawing groups. The reactivity of aryl halides follows the general trend: Aryl Iodides > Aryl Bromides > Aryl Chlorides.[6]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium catalyst and ligand for my Buchwald-Hartwig amination of piperazine?

A1: The choice of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is crucial. For less reactive aryl chlorides, more electron-rich and sterically hindered phosphine ligands, such as RuPhos or XPhos, are often required.[4][5] It is highly recommended to screen a variety of ligands and palladium sources to identify the optimal combination for your specific substrates.[4]

Q2: What is the role of the base in the Buchwald-Hartwig reaction, and which one should I use?

A2: The base is essential for the deprotonation of the piperazine nitrogen, allowing it to coordinate to the palladium center. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[5] However, if your substrate is sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective alternatives, although they may require higher temperatures or longer reaction times.[5][6]

Q3: My N-arylpiperazine product is difficult to purify by column chromatography due to peak tailing. What can I do?

A3: The basic nature of the piperazine nitrogen can cause interactions with the acidic silica gel, leading to peak tailing. To improve purification, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent.[4] Alternatively, an acid-base extraction can be an effective purification method.[4]

Q4: Can I run the Buchwald-Hartwig reaction under aerobic conditions?

A4: While traditional protocols emphasize the need for an inert atmosphere, recent advancements have led to the development of air- and moisture-stable Pd-precatalysts that allow for rapid C-N cross-coupling reactions under aerobic conditions, even with notoriously unreactive aryl chlorides.[7][9] Some methods even allow for solvent-free conditions, offering a more environmentally friendly approach.[7][9]

Data Presentation

Table 1: Representative Conditions for Buchwald-Hartwig Amination of N-Boc-Piperazine
Aryl HalidePiperazine DerivativeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-methoxybenzeneN-Boc-piperazinePd₂(dba)₃ (1)RuPhos (2)NaOtBuToluene1002495 (mono)[6]
1-Chloro-4-cyanobenzeneN-Boc-piperazinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1101888 (mono)[6]
1-Bromo-4-nitrobenzeneN-Boc-piperazinePdCl₂(dppf) (3)-K₂CO₃DMF120690 (mono)[6]
Note: This data is illustrative and compiled from various sources. Actual yields may vary depending on specific experimental conditions.[6]
Table 2: Effect of Piperazine Stoichiometry on Mono- vs. Di-substitution
Molar Ratio (Piperazine : Aryl Halide)Mono-substituted Product Yield (%)Di-substituted Product Yield (%)
1 : 1Low to ModerateHigh
3 : 1GoodLow
5 : 1HighVery Low
Note: Yields are generalized and will vary based on specific reaction conditions.[4]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of N-Boc-piperazine

This protocol provides a general guideline and may require optimization for specific substrates.[6]

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)[6]

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[6]

  • Phosphine ligand (e.g., RuPhos, 2-4 mol%)[6]

  • Base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv)[6]

  • Anhydrous solvent (e.g., Toluene, Dioxane)[6]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.[4]

  • Seal the tube with a septum, then evacuate and backfill with an inert gas (repeat this cycle three times).[4]

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.[4]

  • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.[4]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[4][6]

  • Monitor the reaction progress by TLC or LC-MS.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

General Protocol for Ullmann Condensation of Piperazine

Materials:

  • Aryl halide (1.0 equiv)

  • Piperazine (2.0 equiv, to favor mono-arylation)[6]

  • Copper(I) iodide (CuI, 10-20 mol%)[6]

  • Ligand (e.g., L-proline, 20-40 mol%)[6]

  • Base (e.g., K₂CO₃, 2.0 equiv)[6]

  • High-boiling polar solvent (e.g., DMF, DMSO)[6]

Procedure:

  • To a reaction vessel, add the aryl halide, piperazine, CuI, ligand, and base.[6]

  • Add the solvent and flush the vessel with an inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) with vigorous stirring.[6]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.[6]

  • Perform an appropriate aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Buchwald_Hartwig_Optimization cluster_start Initial Reaction Setup cluster_screening Parameter Screening cluster_optimization Condition Optimization cluster_troubleshooting Troubleshooting cluster_end Final Product Start Define Aryl Halide & Piperazine Substrates Catalyst Screen Pd Catalyst & Ligand Start->Catalyst Base Screen Base (e.g., NaOtBu, K3PO4) Catalyst->Base Solvent Screen Solvent (Toluene, Dioxane) Base->Solvent Temp Optimize Temperature (80-110 °C) Solvent->Temp Time Optimize Reaction Time (Monitor by LC-MS) Temp->Time Stoichiometry Adjust Stoichiometry (Piperazine Excess) Time->Stoichiometry LowYield Low Yield? Stoichiometry->LowYield Byproduct Byproducts? LowYield->Byproduct No CheckPurity Check Reagent Purity & Anhydrous Conditions LowYield->CheckPurity Yes AdjustConditions Re-evaluate Ligand/Base & Temperature Byproduct->AdjustConditions Yes Workup Workup & Purification Byproduct->Workup No CheckPurity->Catalyst AdjustConditions->Catalyst Product Isolated N-Arylpiperazine Workup->Product

Caption: Workflow for optimizing Buchwald-Hartwig amination conditions.

Troubleshooting_Decision_Tree cluster_LowYield Low Yield Solutions cluster_BisArylation Bis-Arylation Solutions cluster_Hydrodehalogenation Hydrodehalogenation Solutions Problem Problem Encountered LowYield Low/No Yield Problem->LowYield BisArylation Bis-Arylation Problem->BisArylation Hydrodehalogenation Hydrodehalogenation Problem->Hydrodehalogenation CheckCatalyst Check Catalyst/Ligand Activity (Screen new systems) LowYield->CheckCatalyst CheckBase Evaluate Base Strength & Solubility LowYield->CheckBase CheckConditions Verify Anhydrous Conditions & Optimize Temperature LowYield->CheckConditions ExcessPiperazine Use Excess Piperazine (1.5-5 equiv) BisArylation->ExcessPiperazine MonitorTime Monitor Reaction Time Closely BisArylation->MonitorTime UseProtectingGroup Use Mono-Protected Piperazine (e.g., N-Boc) BisArylation->UseProtectingGroup AdjustLigandBase Adjust Ligand/Base Combination Hydrodehalogenation->AdjustLigandBase LowerTemp Lower Reaction Temperature Hydrodehalogenation->LowerTemp

Caption: Decision tree for troubleshooting common N-arylation issues.

References

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available from: [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Available from: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs.... Ingenta Connect. Available from: [Link]

  • A general and convenient synthesis of N-aryl piperazines. ResearchGate. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions | Organic Letters. ACS Publications. Available from: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available from: [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH. Available from: [Link]

  • Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. ResearchGate. Available from: [Link]

  • Piperazine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Troubleshooting Ullmann Couplint : r/Chempros. Reddit. Available from: [Link]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Available from: [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC - PubMed Central. Available from: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available from: [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available from: [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. Available from: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

  • Help with Ullmann Coupling : r/Chempros. Reddit. Available from: [Link]

  • Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. PMC - PubMed Central. Available from: [Link]

  • Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles | Organic Letters. ACS Publications. Available from: [Link]

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. arkat usa. Available from: [Link]

  • Palladium-catalyzed β -Selective C(sp3)-H Arylation of N-Boc-Piperidines. Available from: [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available from: [Link]

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals. Available from: [Link]

  • Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. MDPI. Available from: [Link]

  • Palladium-Catalyzed Direct C−H Arylation of N -Iminopyridinium Ylides: Application to the Synthesis of (±)-Anabasine | Request PDF. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Navigating the Purification of Brominated Piperazine Compounds

Welcome to the technical support center dedicated to the unique and often complex purification challenges associated with brominated piperazine compounds. These molecules, which merge a basic heterocyclic core with an el...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the unique and often complex purification challenges associated with brominated piperazine compounds. These molecules, which merge a basic heterocyclic core with an electron-withdrawing halogen, are pivotal in modern drug discovery. However, their dual nature presents significant hurdles in achieving high purity. This guide provides field-proven troubleshooting advice and in-depth protocols designed for researchers, medicinal chemists, and process development scientists.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of brominated piperazine derivatives, focusing on the underlying chemical principles to empower your experimental choices.

Q1: My crude brominated piperazine derivative is a persistent oil and fails to crystallize. What are the underlying reasons and how can I solidify it for purification?

A1: This is a frequent challenge stemming from several factors. The piperazine ring's polarity and hygroscopicity can lead to the absorption of atmospheric moisture, resulting in a hydrated, oily state[1]. Furthermore, the presence of even minor impurities, such as regioisomers from the bromination step or di-substituted byproducts from piperazine alkylation, can disrupt the crystal lattice formation required for solidification[2][3].

The most robust strategy to overcome this is to convert the basic piperazine derivative into a salt.[4] The ionic character of a salt dramatically increases the melting point and lattice energy, often yielding a highly crystalline solid that is amenable to recrystallization.

  • Mechanism: The free electron pairs on the piperazine nitrogens (pKa values are typically around 5.3 and 9.7) readily accept protons from an acid[1]. This forms a salt (e.g., a hydrochloride or diacetate), which is more ordered and less soluble in many organic solvents than the free base.

  • Practical Application: Dissolving the crude oil in a solvent like acetone, isopropanol, or ethyl acetate and then adding a solution of an acid (e.g., HCl in isopropanol, or glacial acetic acid) will often precipitate the crystalline salt, leaving many non-basic impurities behind in the solvent.[4][5]

Q2: I'm observing severe tailing and poor separation of my compound during silica gel column chromatography. What is the cause and how can I achieve sharp, symmetrical peaks?

A2: The issue you're facing is a classic acid-base interaction. Standard silica gel is weakly acidic due to the presence of surface silanol (Si-OH) groups. The basic nitrogen atoms of your piperazine compound can undergo strong, sometimes irreversible, binding to these acidic sites. This interaction slows the elution of the compound in a non-uniform manner, leading to significant peak tailing or, in severe cases, complete retention on the column.[4][6]

To mitigate this, you must neutralize the acidic sites on the silica gel:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent.[6] Typically, 0.5-1% triethylamine (TEA) is sufficient to pre-neutralize the silanol groups, allowing your basic compound to elute without unwanted interactions. An alternative for highly polar compounds is a small percentage of ammonium hydroxide in your mobile phase.[7]

  • Alternative Stationary Phases: If tailing persists, consider switching from silica gel. Basic alumina is an excellent alternative for purifying basic compounds.[7][8] Alternatively, base-deactivated silica columns are commercially available and designed specifically for this purpose.[8] For very polar compounds, reverse-phase (C18) chromatography or Hydrophilic Interaction Chromatography (HILIC) may also be viable options.[8]

Q3: My product has a persistent yellow or brown tint, even after chromatography. What is this impurity and how can I remove it?

A3: A yellow or brown coloration in a brominated compound is a strong indicator of residual elemental bromine (Br₂) from the synthesis.[9][10] Bromine is a colored, volatile, and reactive impurity that can co-elute with your product and also potentially cause degradation over time.

This impurity must be removed during the initial reaction workup, before any chromatographic purification:

  • Quenching Protocol: During the aqueous workup, wash the organic layer containing your crude product with a 10% aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[10] These reagents react with Br₂ to form colorless and water-soluble bromide salts, which are easily removed in the aqueous phase. The washing should be continued until the organic layer is colorless.

Q4: What are the most common process-related impurities I should anticipate when working with brominated piperazine compounds?

A4: Impurities are typically derived from the specific synthetic route employed. Understanding their origin is key to designing an effective purification strategy.

Impurity TypeOriginRecommended Removal Strategy
Di-substituted Piperazine A common side reaction where both piperazine nitrogens are functionalized, especially if a large excess of piperazine is not used.[3]Careful column chromatography is often required as the polarity may be similar to the desired product.
Unreacted Brominated Starting Material Incomplete reaction, for example, unreacted bromobenzene or a brominated heterocycle.Column chromatography is typically effective due to significant polarity differences.
Over-brominated Species Formation of di- or tri-brominated aromatic rings during the bromination step.[10]These are generally less polar than the mono-brominated product and can be separated by column chromatography.
Hydrogen Bromide (HBr) A common acidic byproduct from many electrophilic bromination reactions.[10]An aqueous wash with a mild base like sodium bicarbonate (NaHCO₃) during the workup will neutralize and remove it.[10]
Unreacted Piperazine Use of excess piperazine to promote mono-substitution.[3]An acidic wash (e.g., dilute HCl) will protonate the highly polar piperazine, pulling it into the aqueous layer.[4][11]

Troubleshooting and Experimental Protocols

This section provides detailed workflows to address the primary purification challenges.

Workflow 1: A Systematic Approach to Purification

The choice between direct chromatography and salt recrystallization depends on the nature of the crude product and the impurity profile. This workflow provides a decision-making framework.

start Crude Brominated Piperazine Compound is_solid Is the crude material a solid? start->is_solid is_oily Crude is an oil or low-melting solid is_solid->is_oily No try_recryst Attempt Direct Recrystallization is_solid->try_recryst Yes salt_formation Protocol 2: Purify via Salt Recrystallization is_oily->salt_formation success_recryst High Purity Solid? try_recryst->success_recryst success_recryst->salt_formation No final_product Pure Product success_recryst->final_product Yes chromatography Protocol 1: Optimize Flash Chromatography salt_formation->chromatography If impurities are also basic salt_formation->final_product chromatography->final_product

Caption: Decision workflow for purification strategy.

Protocol 1: Optimizing Flash Column Chromatography for Basic Compounds

This protocol provides a step-by-step method for purifying brominated piperazines while mitigating on-column issues.

Objective: To achieve efficient separation and high recovery of a basic compound using modified silica gel chromatography.

Methodology:

  • TLC Analysis (Eluent Screening):

    • Dissolve a small sample of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Spot the crude material on at least three separate TLC plates.

    • Develop each plate in a different solvent system of varying polarity (e.g., Hexane/Ethyl Acetate, DCM/Methanol).

    • If streaking is observed on all plates, prepare new TLC jars with the same solvent systems but add 1% triethylamine (TEA) to each.

    • Compare the TLCs. The ideal system will show your product with an Rf value of approximately 0.2-0.4 and minimal streaking.[4]

  • Column Preparation:

    • Choose the solvent system (containing 1% TEA) identified in the previous step.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pack the column carefully to ensure a homogenous stationary phase. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM or the eluent.

    • Alternatively (for better resolution): Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the product in a volatile solvent (like DCM), add silica gel, and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the TEA-modified solvent system.

    • Collect fractions and monitor the elution progress using TLC.

    • Combine all fractions that contain the pure product.

  • Product Isolation:

    • Remove the solvent and TEA from the combined pure fractions using a rotary evaporator. Note that TEA is relatively high-boiling and may require a high vacuum or gentle heating to remove completely.

start Observe Peak Tailing on TLC/Column cause Cause: Basic amine interacts with acidic silica gel start->cause add_tea Add 0.5-1% Triethylamine (TEA) to eluent cause->add_tea check_rf Re-run TLC. Rf ~0.3? Spot shape improved? add_tea->check_rf run_column Run column with TEA-modified eluent check_rf->run_column Yes no_improve Streaking persists check_rf->no_improve No success Symmetrical Peak Achieved run_column->success alt_stationary Switch to alternative stationary phase: - Basic Alumina - Base-deactivated Silica no_improve->alt_stationary alt_stationary->success

Caption: Troubleshooting workflow for peak tailing.

Protocol 2: Purification via Diacetate Salt Recrystallization

This protocol is adapted from established methods for purifying piperazine derivatives and is highly effective for removing non-basic impurities.[5]

Objective: To purify an oily or impure brominated piperazine free base by converting it to a crystalline diacetate salt, followed by recrystallization and regeneration.

Materials:

  • Crude brominated piperazine compound

  • Acetone (anhydrous)

  • Glacial Acetic Acid

  • 5M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

  • Salt Formation:

    • Dissolve the crude piperazine-containing mixture in acetone (approx. 5-20 volumes) at room temperature (20-40°C).[5]

    • While stirring, slowly add glacial acetic acid. A quantity of at least two stoichiometric equivalents (and up to 5 times) is required to form the diacetate salt.[5]

    • A crystalline precipitate of piperazine diacetate should begin to form.

  • Crystallization and Isolation:

    • Cool the mixture in an ice bath (to ~10°C) to ensure complete precipitation.[5]

    • Collect the precipitated crystalline solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold acetone to remove any soluble impurities that remain.[1]

    • Dry the purified piperazine diacetate salt under vacuum. At this stage, the salt itself can be characterized if desired.

  • Regeneration of the Free Base (Optional):

    • Dissolve the purified diacetate salt in water.

    • Slowly add 5M NaOH solution while stirring until the solution is basic (pH > 10).

    • Extract the aqueous solution three times with an organic solvent like DCM or ethyl acetate.[4]

    • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄).

    • Filter off the drying agent and concentrate the solution under reduced pressure to yield the purified, oil- or solid-form free base.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
  • Various Authors. (2018). How can I isolate polar basic compound with silica gel column chromatography?.
  • BenchChem Technical Support Team. (2025).
  • Pospisil, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules. [Link]

  • Various Authors. (2023). Purification of strong polar and basic compounds. Reddit.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Goddu, R. C., & Lidde, D. M. (1959). Purification of piperazine. U.S. Patent No. 2,919,275.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • Various Authors. (2015).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Allyl 4-(4-bromophenyl)piperazine-1-carboxylate Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate. This guide is designed to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during this specific synthesis, with a primary focus on overcoming low product yields. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that can lead to low yields of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate. The synthesis involves the reaction of 1-(4-bromophenyl)piperazine with allyl chloroformate.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this synthesis can typically be attributed to several key factors:

  • Side Reactions: The primary cause of low yield is often the formation of undesired byproducts. The piperazine starting material has two reactive nitrogen atoms, which can lead to di-substitution.

  • Incomplete Reaction: The reaction may not be proceeding to completion due to suboptimal reaction conditions.

  • Product Degradation: The desired product or reactants might be degrading under the reaction conditions.

  • Issues with Starting Materials: The purity and reactivity of the 1-(4-bromophenyl)piperazine and allyl chloroformate are critical.

  • Inefficient Purification: Significant loss of product can occur during the workup and purification steps.

Q2: I'm observing a significant amount of a di-substituted byproduct. How can I improve selectivity for the desired mono-acylated product?

The formation of a 1,4-di-substituted byproduct is a common challenge due to the presence of two nucleophilic nitrogen atoms in the piperazine ring.[1] Here are several strategies to enhance mono-selectivity:

  • Stoichiometry Control: While not always the most efficient method for acylation, using a carefully controlled stoichiometry of the reactants is a starting point. Theoretically, a 1:1 molar ratio of 1-(4-bromophenyl)piperazine to allyl chloroformate should favor mono-acylation. However, due to the high reactivity of allyl chloroformate, this can still lead to di-substitution.

  • Slow Addition of the Acylating Agent: A slow, dropwise addition of allyl chloroformate to the solution of 1-(4-bromophenyl)piperazine at a low temperature can help maintain a low concentration of the acylating agent, which statistically favors the reaction with the more abundant starting material over the mono-substituted product.[1]

  • Lowering the Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second acylation reaction more significantly than the first, thereby improving selectivity.[2] An initial addition at 0 °C is a common starting point.[3]

  • Use of a Non-nucleophilic Base: A base is required to neutralize the hydrochloric acid (HCl) byproduct of the reaction. Using a non-nucleophilic, sterically hindered base like triethylamine (NEt3) or N,N-diisopropylethylamine (DIPEA) is crucial.[3][4] These bases will scavenge the HCl without competing with the piperazine as a nucleophile. Use 1.0 to 1.1 equivalents of the base.

Q3: The reaction seems to stall and does not go to completion. What can I do?

If you are monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and notice that the starting material is not being fully consumed, consider the following:

  • Reagent Purity: Ensure that your 1-(4-bromophenyl)piperazine is pure. Impurities can interfere with the reaction. The quality of the allyl chloroformate is also critical; it can hydrolyze over time if exposed to moisture.

  • Solvent Choice and Purity: Use an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1][3] Water in the solvent can hydrolyze the allyl chloroformate, rendering it inactive.

  • Reaction Time and Temperature: While low temperatures are recommended for the initial addition to control selectivity, allowing the reaction to slowly warm to room temperature and stir for an extended period (1-3 hours or even longer) may be necessary for completion.[3] Monitor the reaction progress to determine the optimal time.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the hydrolysis of the acyl chloride.[3]

Q4: I am losing a significant amount of my product during the workup and purification. What are some best practices?

Product loss during isolation is a common issue. Here are some tips to minimize this:

  • Aqueous Workup: After the reaction is complete, a standard workup involves quenching with a mild base like saturated aqueous sodium bicarbonate to neutralize any remaining acid and unreacted allyl chloroformate.[3] This is followed by extraction with an organic solvent like DCM.

  • Drying the Organic Layer: Ensure the organic layer is thoroughly dried with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent evaporation. Residual water can interfere with subsequent purification steps.

  • Purification Method: Column chromatography on silica gel is a common method for purifying the final product.[3] A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a solvent like methanol in DCM, can effectively separate the desired product from starting materials and byproducts.

Experimental Protocols

Here are detailed, step-by-step methodologies for the synthesis and monitoring of the reaction.

Protocol 1: Synthesis of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate

This protocol outlines a general method for the selective mono-acylation of 1-(4-bromophenyl)piperazine.

Materials:

  • 1-(4-bromophenyl)piperazine (1.0 equivalent)

  • Allyl chloroformate (1.0-1.1 equivalents)

  • Triethylamine (NEt3) or DIPEA (1.0-1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., DCM and Methanol)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 1-(4-bromophenyl)piperazine (1.0 eq.) and triethylamine (1.0-1.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add a solution of allyl chloroformate (1.0-1.1 eq.) in anhydrous DCM dropwise to the stirred piperazine solution over 30-60 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-3 hours.

  • Monitor the reaction progress using TLC or LC-MS to confirm the consumption of the starting material.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and dry over anhydrous MgSO4 or Na2SO4.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., a gradient of methanol in DCM).

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a mixture of DCM and methanol, start with a 95:5 ratio and adjust as needed)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate stain)

Procedure:

  • Prepare the mobile phase and pour it into the developing chamber. Allow the chamber to saturate.

  • Using a capillary tube, spot a small amount of the reaction mixture, the 1-(4-bromophenyl)piperazine starting material (co-spot), and the desired product (if available as a standard) onto the baseline of a TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Remove the plate when the solvent front is near the top and mark the solvent front.

  • Visualize the spots under a UV lamp. The starting material and product should have different Rf values.

  • If necessary, stain the plate with a suitable staining solution to visualize spots that are not UV-active.

  • The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Data Presentation

The following table summarizes key parameters and expected outcomes for the synthesis.

ParameterRecommended Value/ConditionNotes
Reactants
1-(4-bromophenyl)piperazine1.0 equivalentEnsure high purity.
Allyl chloroformate1.0 - 1.1 equivalentsA slight excess may be used. Handle with care as it is corrosive and moisture-sensitive.
Base (NEt3 or DIPEA)1.0 - 1.1 equivalentsTo neutralize the HCl byproduct.[3]
Solvent
Dichloromethane (DCM)AnhydrousOther aprotic solvents like THF or acetonitrile can be used.[1][3]
Reaction Conditions
Temperature0 °C to room temperatureInitial addition at low temperature is critical for selectivity.[3]
Reaction Time1 - 3 hours (or longer)Monitor by TLC or LC-MS.[3]
AtmosphereInert (Nitrogen or Argon)To prevent hydrolysis of allyl chloroformate.[3]
Work-up & Purification
Quenching SolutionSaturated aqueous NaHCO3To neutralize excess acid and unreacted acylating agent.[3]
Extraction SolventDichloromethane
Purification MethodColumn Chromatography (Silica Gel)Gradient elution (e.g., DCM/Methanol).[3]
Expected Product
Product NameAllyl 4-(4-bromophenyl)piperazine-1-carboxylate
Molecular FormulaC14H17BrN2O2
Molecular Weight325.20 g/mol

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate.

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Start Dissolve 1-(4-bromophenyl)piperazine and NEt3 in anhydrous DCM Cool Cool to 0 °C Start->Cool Add Slowly add Allyl Chloroformate Cool->Add React Warm to RT and stir for 1-3h Add->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Quench Quench with aq. NaHCO3 Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate under vacuum Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Allyl 4-(4-bromophenyl)piperazine-1-carboxylate Purify->Product

Caption: Workflow for the synthesis of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate.

Troubleshooting Logic Flow

This diagram outlines a logical approach to troubleshooting low yield issues.

Troubleshooting Start Low Yield Observed CheckPurity Analyze Starting Material Purity (1-(4-bromophenyl)piperazine, Allyl Chloroformate) Start->CheckPurity CheckReaction Review Reaction Conditions (Temp, Time, Solvent, Atmosphere) Start->CheckReaction AnalyzeByproducts Identify Byproducts by LC-MS/NMR Start->AnalyzeByproducts DiSubstitution Di-substitution is the major byproduct AnalyzeByproducts->DiSubstitution Di-substituted byproduct found IncompleteReaction Incomplete reaction AnalyzeByproducts->IncompleteReaction High amount of starting material PurificationLoss Significant loss during purification AnalyzeByproducts->PurificationLoss Crude yield is good, final yield is low OptimizeSelectivity Optimize for Mono-substitution: - Slow addition of allyl chloroformate - Lower reaction temperature DiSubstitution->OptimizeSelectivity OptimizeCompletion Optimize for Completion: - Increase reaction time - Check for reagent degradation IncompleteReaction->OptimizeCompletion OptimizePurification Refine Purification Protocol: - Adjust column chromatography gradient - Minimize transfers PurificationLoss->OptimizePurification

Caption: A logical flow for troubleshooting low yield in the synthesis.

References

  • BenchChem. (n.d.). Preventing di-substitution in piperazine N-alkylation reactions.
  • BenchChem. (n.d.). Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

Sources

Optimization

Side product formation in the synthesis of piperazine carboxylates

Welcome to the Technical Support Center for the synthesis of piperazine carboxylates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of piperazine carboxylates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these crucial pharmaceutical building blocks. The piperazine scaffold is a privileged structure in medicinal chemistry, valued for its ability to enhance properties like aqueous solubility and bioavailability.[1] However, its symmetrical nature presents a significant synthetic hurdle: achieving selective mono-functionalization.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific side product formations and other challenges you may encounter during your experiments.

Part 1: Troubleshooting Common Side Reactions

This section addresses the most frequently encountered issues during the synthesis of piperazine carboxylates, focusing on the root causes and providing actionable solutions.

Issue 1: Formation of 1,4-Disubstituted Byproduct in N-Alkylation/Acylation Reactions

Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of my desired mono-substituted product. Why is this happening and how can I improve selectivity?

Answer: This is the most common challenge in piperazine chemistry. The formation of a di-substituted byproduct occurs because after the first nitrogen atom is functionalized, the second nitrogen often remains sufficiently nucleophilic to react with the electrophile present in the reaction mixture.[2][3] Several factors can exacerbate this issue:

  • Stoichiometry: Using an excess of the alkylating or acylating agent dramatically increases the probability of a second reaction.[2]

  • Reaction Conditions: Higher temperatures and prolonged reaction times provide the necessary activation energy and opportunity for the less reactive mono-substituted piperazine to undergo a second functionalization.[2]

  • Basicity: The mono-substituted intermediate is often still basic enough to be an effective nucleophile. The choice and amount of base used to scavenge acid produced during the reaction can also influence the outcome.[2][4]

  • Electrophile Reactivity: Highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) are more prone to causing di-substitution.[2]

Troubleshooting & Optimization Strategies:

  • Use a Large Excess of Piperazine: Employing a 5-10 fold excess of the piperazine starting material relative to the electrophile statistically favors the reaction at the more abundant, unreacted piperazine molecules.[3] This is often the simplest and most cost-effective solution for initial attempts.

  • Control the Rate of Addition: Add the electrophile (alkylating or acylating agent) dropwise to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C).[3] This keeps the instantaneous concentration of the electrophile low, minimizing the chance of it reacting with the mono-substituted product.

  • Lower the Reaction Temperature: Reducing the overall reaction temperature can decrease the rate of the second substitution more significantly than the first, thereby enhancing selectivity for the mono-substituted product.[2][4]

  • In-situ Mono-Protonation: A clever strategy involves reacting piperazine with one equivalent of piperazine dihydrochloride. This forms the piperazine monohydrochloride in situ, effectively "protecting" one nitrogen through protonation and directing the reaction to the free secondary amine.[4][5]

The following diagram illustrates the competing reaction pathways.

G Piperazine Piperazine MonoSub Desired Mono-substituted Product Piperazine->MonoSub Reaction 1 (Desired) Electrophile1 Electrophile (R-X) Electrophile1->MonoSub DiSub Di-substituted Side Product MonoSub->DiSub Reaction 2 (Side Reaction) Electrophile2 Electrophile (R-X) Electrophile2->DiSub

Caption: Competing pathways for mono- and di-substitution.

Issue 2: Challenges with Protecting Group Strategies (N-Boc-Piperazine)

Using a mono-protected piperazine, such as N-Boc-piperazine, is the most robust method to ensure selective mono-functionalization.[1][3] This strategy involves three key stages: protection, functionalization, and deprotection. However, each stage can present its own challenges.

Question: I'm trying to synthesize N-Boc-piperazine, but my yield is low and I'm seeing a di-Boc side product. How do I optimize this protection step?

Answer: The formation of 1,4-di-(tert-butoxycarbonyl)piperazine is a common side product when the reaction conditions are not carefully controlled. The key is to manage the stoichiometry precisely.

  • Cause: Using an excess of di-tert-butyl dicarbonate (Boc₂O) or running the reaction for too long can lead to the protection of both nitrogen atoms.[6]

  • Solution: Use a slight excess of piperazine relative to Boc₂O. A typical approach is to dissolve piperazine in a suitable solvent and slowly add a solution of Boc₂O (1.0 equivalent or slightly less). The large excess of piperazine used in some protocols for mono-alkylation is not necessary here, but avoiding an excess of the protecting agent is critical.

G cluster_0 Protection cluster_1 Functionalization cluster_2 Deprotection Piperazine Piperazine NBoc 1-Boc-Piperazine Piperazine->NBoc + Boc₂O (1 eq) FuncBoc 1-Boc-4-R-Piperazine NBoc->FuncBoc + R-X / Base FinalProduct Mono-substituted Piperazine FuncBoc->FinalProduct  Acid (TFA or HCl)

Caption: Standard workflow using an N-Boc protecting group strategy.

Question: My Boc deprotection reaction is sluggish and not going to completion. What are the possible causes and solutions?

Answer: Incomplete deprotection is a frequent issue. Several factors can be responsible, but they are generally easy to troubleshoot.[7]

Potential Cause Recommended Solution
Insufficient Acid The stoichiometry of the acid is critical. Increase the equivalents of acid (e.g., Trifluoroacetic acid (TFA) or HCl solution) used. For TFA, concentrations of 20-50% (v/v) in a solvent like Dichloromethane (DCM) are common.[7]
Short Reaction Time Deprotection can be slower than expected depending on the substrate. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow the reaction to stir until all starting material is consumed.[7]
Low Temperature Most Boc deprotections run well at room temperature, but if the reaction is slow, gentle heating to 40-50°C can significantly accelerate the process.[7]
Poor Solubility If the Boc-protected starting material is not fully dissolved, the reaction will be slow. Try a different solvent system in which your substrate has better solubility.[7]

Question: I'm observing significant side product formation and potential degradation during my acidic Boc deprotection. How can I minimize this?

Answer: The harsh acidic conditions required for Boc removal can sometimes lead to unwanted side reactions, especially if your molecule contains other sensitive functional groups.[7]

  • Degradation of Other Acid-Sensitive Groups: Functional groups like esters, acetals, or other protecting groups (e.g., Trityl) can be cleaved under standard Boc deprotection conditions.

    • Mitigation: If possible, use milder deprotection methods. For particularly sensitive substrates, using HCl in an anhydrous solvent like 1,4-dioxane or methanol is often gentler than TFA/DCM.[7] Alternatively, consider using an orthogonal protecting group strategy (e.g., Cbz or Fmoc) in your synthesis plan if acid-lability is a persistent issue.[8]

  • Ring Fragmentation: In certain substituted piperazine rings, strongly acidic conditions can lead to fragmentation of the heterocyclic ring itself.[7]

    • Mitigation: Carefully control the reaction temperature and time. Avoid excessive heating and monitor the reaction to stop it as soon as the starting material is consumed.[7]

  • Alkylation by the tert-Butyl Cation: The tert-butyl cation generated during deprotection can alkylate electron-rich aromatic rings or other nucleophilic sites on your molecule.

    • Mitigation: Add a scavenger, such as anisole or thioanisole, to the reaction mixture. These compounds will trap the tert-butyl cation, preventing it from reacting with your product.

Part 2: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the key synthetic and deprotection steps discussed above.

Protocol 1: Synthesis of 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine)

This protocol is optimized to favor the mono-protected product.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (2.0 eq.) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in the same solvent. Add this solution dropwise to the stirred piperazine solution over 30-60 minutes using an addition funnel.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure consumption of Boc₂O and formation of the mono-protected product.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can often be used directly or purified further by column chromatography if high purity is required.

Protocol 2: Deprotection of a Boc-Protected Piperazine using TFA in DCM

This is a standard, robust protocol for Boc removal.

  • Setup: Dissolve the Boc-protected piperazine substrate (1.0 eq.) in anhydrous DCM (at a concentration of ~0.1 M) in a round-bottom flask with a stir bar.

  • Acid Addition: To the stirred solution, add Trifluoroacetic acid (TFA). A common final concentration is 20-50% (v/v) TFA in DCM.[7] The addition is often exothermic; for sensitive substrates, it can be performed at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[7]

  • Work-up: Once complete, remove the excess TFA and DCM under reduced pressure. The resulting TFA salt can be used directly or neutralized. To obtain the free base, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Isolation: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine free base.

Protocol 3: Deprotection of a Boc-Protected Piperazine using HCl in Dioxane

This method is often considered milder than TFA and is useful when the final product is desired as a hydrochloride salt.[7]

  • Setup: Dissolve the N-Boc protected piperazine derivative (1.0 eq.) in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.

  • Acid Addition: Add a commercial solution of 4M HCl in dioxane (3-5 eq.) to the stirred solution at room temperature.[7]

  • Reaction & Precipitation: Stir the reaction for 1-3 hours. In many cases, the hydrochloride salt of the deprotected product will precipitate out of the solution.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Isolation: Upon completion, the product can be isolated by filtering the precipitate and washing it with a cold solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

References
  • BenchChem Technical Support Team. (2025).
  • Carpino, L. A., & El-Faham, A. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Substituted Piperazines. BenchChem.
  • National Technical Information Service. (n.d.).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.
  • BenchChem Technical Support Team. (2025). Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. BenchChem.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (n.d.).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Stachel, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • Wikipedia contributors. (n.d.). Piperazine. Wikipedia.
  • Caccia, S. (2025). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
  • Goddu, R. C. (1959). Purification of piperazine.
  • Dwyer, M. P., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.
  • Unnamed author. (2025).
  • Unnamed author. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Unnamed author. (n.d.).
  • Unnamed author. (n.d.). Piperazine synthesis. Organic Chemistry Portal.
  • Unnamed author. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • Unnamed author. (2025). A General and Convenient Synthesis of N-Aryl Piperazines.
  • Unnamed author. (n.d.).
  • Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (n.d.). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. The Royal Society of Chemistry.
  • BenchChem Technical Support Team. (2025).
  • Caccia, S. (n.d.). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed.
  • Unnamed author. (2019).
  • Unnamed author. (n.d.).
  • Unnamed author. (n.d.).

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Troubleshooting

Technical Support Center: Strategies for Solubilizing Allyl 4-(4-bromophenyl)piperazine-1-carboxylate for Bioassays

Welcome to the technical support guide for Allyl 4-(4-bromophenyl)piperazine-1-carboxylate. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Allyl 4-(4-bromophenyl)piperazine-1-carboxylate. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and protocols to overcome solubility challenges encountered during bioassay development. Our goal is to ensure the generation of accurate and reproducible data by maintaining your compound in a soluble state throughout your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Challenge

This section addresses the fundamental issues underlying the solubility of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate.

Q1: Why is Allyl 4-(4-bromophenyl)piperazine-1-carboxylate likely to be poorly soluble in my aqueous assay buffer?

A: The molecular structure of the compound itself dictates its solubility characteristics. It contains a large, non-polar bromophenyl group and an allyl carboxylate moiety. These hydrophobic components significantly outweigh the hydrophilic character of the two nitrogen atoms within the piperazine ring, leading to poor aqueous solubility. While the core piperazine molecule is freely soluble in water, the bulky, hydrophobic substitutions render the derivative lipophilic[1][2][3]. For a molecule to dissolve, solvent molecules must surround it; large hydrophobic molecules are difficult for polar water molecules to effectively solvate[4].

Q2: My compound dissolves perfectly in 100% DMSO, but I see a precipitate form the moment I add it to my cell culture media or buffer. What is happening?

A: This is a very common and critical issue known as compound "crashing out" or precipitation upon dilution. It stems from a dramatic shift in solvent polarity.[5] A clear stock solution in a strong organic solvent like Dimethyl Sulfoxide (DMSO) does not guarantee solubility in a final aqueous environment.[5] When a small volume of the DMSO stock is introduced into a large volume of aqueous buffer, the DMSO concentration plummets, and the buffer's high polarity can no longer keep the hydrophobic compound dissolved, causing it to precipitate.[5][6] This highlights the difference between thermodynamic solubility (the true saturation point in a given solvent) and kinetic solubility (the concentration at which a compound precipitates under specific, rapid dilution conditions, as is common in assays)[5].

Q3: What is the maximum concentration of an organic solvent like DMSO that I should use in my bioassay?

A: There is no single universal concentration, but a widely accepted industry standard is to keep the final DMSO concentration between 0.5% and 1% in the assay.[5] Higher concentrations can introduce artifacts, including direct toxicity to cells, inhibition or artificial activation of enzymes, and other off-target effects that can confound your results.[7][8][9] It is imperative to determine the tolerance of your specific biological system (e.g., cell line, enzyme) to the solvent. Crucially, the final DMSO concentration must be kept consistent across all experimental conditions, including vehicle controls, to ensure data validity.[10]

Part 2: A Systematic Workflow for Solubility Enhancement

We recommend a stepwise approach to find the optimal solubilization strategy. Start with the simplest method (co-solvency) and progress to more complex formulations only as needed. This workflow minimizes the introduction of potentially interfering excipients into your assay.

G cluster_0 Solubility Enhancement Workflow Start Start: Compound Precipitation Observed Step1 Step 1: Optimize Co-Solvent (DMSO) - Prepare 10-20 mM stock in 100% DMSO - Determine kinetic solubility limit in assay buffer - Keep final DMSO ≤ 0.5% Start->Step1 Decision1 Is compound soluble at required concentration? Step1->Decision1 Step2 Step 2: pH Modification - Leverage basic piperazine nitrogens - Prepare stock in acidic buffer (pH 4-5) or add HCl to DMSO stock Decision1->Step2 No Success Success: Proceed with Bioassay (Run vehicle controls!) Decision1->Success Yes Decision2 Is compound soluble AND is the final pH compatible with the assay? Step2->Decision2 Step3 Step 3: Use Advanced Excipients - Test Cyclodextrins (e.g., HP-β-CD) - Test Surfactants (e.g., Polysorbate 80) Decision2->Step3 No Decision2->Success Yes Decision3 Is compound soluble AND is the excipient non-interfering? Step3->Decision3 Decision3->Success Yes Fail Failure: Re-evaluate Assay - Lower compound concentration - Consider alternative assay format Decision3->Fail No

Caption: A decision-making workflow for troubleshooting compound solubility.

Part 3: Detailed Experimental Protocols

Follow these validated protocols to systematically address solubility issues. Crucial Note: For every new excipient or formulation strategy, you must run a "vehicle control" (all components of the formulation except your test compound) to ensure the solubilizing agents themselves do not affect your bioassay results.[7]

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Rationale: Creating a concentrated stock solution allows for minimal volume transfer into the final assay, thereby keeping the final co-solvent concentration low.[11][12]

Materials:

  • Allyl 4-(4-bromophenyl)piperazine-1-carboxylate (MW: 325.2 g/mol )[13]

  • Anhydrous, cell-culture grade DMSO

  • Vortex mixer

  • Calibrated analytical balance

  • Amber glass vial or microcentrifuge tube

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 325.2 g/mol × 1000 mg/g = 3.252 mg

  • Weigh Compound: Accurately weigh 3.252 mg of the compound and place it into a clean amber vial.

  • Add Solvent: Add 1 mL of 100% DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[14]

  • Inspect: Ensure the solution is completely clear with no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause compound precipitation over time.[6]

Protocol 2: Solubility Enhancement using pH Modification

Rationale: The piperazine ring in your compound contains two nitrogen atoms that are weak bases.[15][16] In an acidic environment (lower pH), these nitrogens can become protonated, forming a positively charged salt. This ionized form is generally much more soluble in aqueous media than the neutral form.[17][18]

Materials:

  • 10 mM stock solution in DMSO (from Protocol 1)

  • 0.1 M HCl

  • Your specific aqueous assay buffer

Procedure:

  • Prepare an Acidified DMSO Stock: To your 10 mM stock in 100% DMSO, add 0.1 M HCl to achieve a 2:1 molar ratio of HCl to your compound. For example, add 2 µL of 1 M HCl to 1 mL of 10 mM stock. This pre-protonates the compound.

  • Test Dilution: Prepare a serial dilution of this acidified stock directly into your assay buffer.

  • Check Final pH: After adding the acidified stock to your buffer at the final desired concentration, measure the pH of the solution. Ensure it remains within the acceptable physiological range for your specific cells or enzyme (typically pH 6.8-7.6).

  • Observe for Precipitation: Incubate the solution under your assay conditions (e.g., 37°C for 1 hour) and visually inspect for any signs of precipitation or turbidity.

  • Validation: Run a vehicle control using the acidified DMSO diluted to the same final concentration to confirm the pH shift or the presence of the acid does not impact your assay's performance.

Protocol 3: Solubility Enhancement using Cyclodextrins

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] They can encapsulate poorly soluble molecules, like yours, forming an "inclusion complex" that is water-soluble.[20][] This method is often less disruptive to biological systems than surfactants.[10][22] 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice.[22]

G cluster_0 Cyclodextrin Inclusion Complex CD Cyclodextrin (HP-β-CD) (Hydrophilic Exterior) Cavity Hydrophobic Cavity CD->Cavity Arrow Compound Hydrophobic Drug (Allyl 4-(4-bromophenyl) piperazine-1-carboxylate) Plus + Complex Soluble Inclusion Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Materials:

  • Allyl 4-(4-bromophenyl)piperazine-1-carboxylate powder

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your specific aqueous assay buffer

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 45% (w/v) solution of HP-β-CD in your assay buffer. For example, dissolve 4.5 g of HP-β-CD in water or buffer and bring the final volume to 10 mL. This will serve as your stock solvent.

  • Dissolve Compound: Weigh the required amount of your compound and dissolve it directly into the 45% HP-β-CD solution to make your desired stock concentration (e.g., 1-5 mM). This may require vigorous vortexing, heating (up to 60°C), or sonication. The goal is to form the inclusion complex.

  • Dilute to Working Concentration: Use this new stock solution to make serial dilutions in your regular assay buffer.

  • Validation: It is critical to run a vehicle control with the HP-β-CD solution (diluted to the same final concentration as in your experimental wells) to ensure it has no effect on your assay.

Part 4: Summary of Strategies and Best Practices

Choosing the right method depends on a balance between achieving solubility and preserving the integrity of the biological assay.

Table 1: Comparison of Solubilization Methods

MethodMechanismProsConsTypical Final Conc.
Co-Solvent (DMSO) Increases solvent polarity matchSimple, fast, widely used.[23]Can cause precipitation on dilution; potential for assay artifacts/toxicity at >1%.[5][8]< 0.5 - 1%
pH Adjustment Forms a more soluble salt[18]Highly effective for basic compounds; simple to implement.Final pH must be compatible with the biological system; may not be effective for all compounds.Assay Dependent
Surfactants Forms micelles to encapsulate drug[24][25]High solubilizing capacity.High potential for assay interference (e.g., cell lysis, protein denaturation).[26]Above CMC , assay-dependent
Cyclodextrins Forms soluble inclusion complexes[19][20]Generally low toxicity and less disruptive than surfactants.[10][22]May not work for all molecular shapes; can be more expensive.1-5% (w/v)

Troubleshooting Quick Guide

ProblemProbable CauseRecommended Action
Precipitation still observed after dilution The compound's kinetic solubility limit in the assay buffer is exceeded.[5]1. Lower the highest test concentration. 2. Move to the next step in the solubilization workflow (e.g., try pH adjustment).
Assay signal is inhibited in all wells The solvent or excipient is interfering with the assay.1. Lower the final concentration of the solvent/excipient. 2. Run a detailed vehicle control titration to find the non-interfering concentration. 3. Switch to a different solubilization method (e.g., from surfactant to cyclodextrin).
Results are not reproducible Compound may be slowly precipitating over the assay incubation time; stock solution instability.1. Visually inspect plates at the end of the assay. 2. Minimize freeze-thaw cycles of stock solutions.[6] 3. Consider using in-well sonication to re-dissolve compounds just before reading the plate.[6]

References

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Vertex AI Search.
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET® Osmotic Pumps.
  • Iurciuc (Taran) D, et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). ResearchGate.
  • The Role of Surfactants in Compounded Preparation. (2022). The PCCA Blog.
  • Solubility and pH of amines. (n.d.). Royal Society of Chemistry.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Hyda Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovation.
  • Uddin, MS, et al. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. National Institutes of Health (NIH). [Link]

  • Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. (n.d.). BenchChem.
  • Piperazine. (n.d.). Wikipedia.
  • Piperazine. (n.d.). Toxnet.
  • Piperazine. (n.d.). Solubility of Things.
  • Piperazine. (n.d.). PubChem, National Institutes of Health (NIH). [Link]

  • Troubleshooting. (n.d.). BioAssay Systems.
  • Techniques to improve the solubility of poorly soluble drugs. (2015). ResearchGate.
  • How to prevent "Antibacterial agent 102" precipitation in assays. (n.d.). BenchChem.
  • Gupta R, et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Piperazine compounds. (n.d.). ChemicalBook.
  • Preparing Solutions. (2025). Chemistry LibreTexts.
  • Gokaraju, VR, et al. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online. [Link]

  • Lee, TY, et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria.
  • Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. (2025). Illumina.
  • Dahlin, JL, et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
  • Kumar, S, & Singh, P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Timm, M, et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central, National Institutes of Health (NIH). [Link]

  • In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase | Esterases | Aldehyde Oxidase | Xanthine Oxidase | Glutathione S-transferase. (n.d.). In Vitro ADME/Tox Studies.
  • Considerations regarding use of solvents in in vitro cell based assays. (2013). ResearchGate.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). University of Copenhagen.
  • Hamzeloo-Moghadam, M, et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
  • How to deal with the poor solubility of tested compounds in MTT assay? (2013). ResearchGate.
  • allyl 4-(4-bromophenyl)piperazine-1-carboxylate. (n.d.). Sinfoo Biotech.
  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Formulation Matters.
  • Advanced Properties of Amines. (2023). Chemistry LibreTexts.
  • Solution-making strategies & practical advice. (2025). YouTube.
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2021). ResearchGate.
  • How does pH affect solubility? (2025). askIITians.
  • Allyl 4-(2-bromophenyl)piperazine-1-carboxylate. (n.d.). Matrix Scientific.
  • Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate. (n.d.). PubChem, National Institutes of Health (NIH). [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021). Aragen Life Sciences.
  • Ethyl 4-(4-methoxyphenyl)piperazine-1-carboxylate. (n.d.). PubChem, National Institutes of Health (NIH). [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). PubMed Central, National Institutes of Health (NIH). [Link]

  • N-(4-Bromophenyl)piperazine-1-carboxamide hydrochloride. (n.d.). BLD Pharm.

Sources

Optimization

Technical Support Center: Stability Testing of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate in Solution

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Allyl 4-(4-bromophenyl)piperazine-1-carboxylate. This guide is designed to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Allyl 4-(4-bromophenyl)piperazine-1-carboxylate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability of this compound in solution. Our goal is to equip you with the expertise to anticipate challenges, design robust experiments, and accurately interpret your stability data.

Introduction: Understanding the Molecule's Stability Profile

Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is a molecule possessing several functional groups that are susceptible to degradation under various environmental conditions. A thorough understanding of its chemical structure is paramount to designing and troubleshooting stability studies. The key structural motifs include:

  • Arylpiperazine Core: The piperazine ring is a weak base and can be susceptible to oxidation.[1][2][3] Phenylpiperazines, in particular, may exhibit different stability compared to benzyl piperazines.[4]

  • Carbamate Linkage: Carbamates can undergo hydrolysis, especially under basic conditions, to yield an alcohol and a carbamic acid, which can further decompose to an amine and carbon dioxide.[5][6]

  • Allyl Ester Group: The allyl ester is prone to hydrolysis under both acidic and basic conditions, which would cleave the allyl group.[7][8][9][10] This moiety can also be susceptible to metal-catalyzed cleavage.[11]

  • Bromophenyl Group: The aromatic bromine atom can influence the electronic properties of the molecule and may be a factor in photostability. Aromatic bromine compounds can undergo photochemical reactions.[12]

Based on these structural features, the primary degradation pathways to anticipate during stability testing are hydrolysis and oxidation , with a potential for photodegradation .

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the stability testing of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate.

FAQ 1: General Stability and Solution Handling

Question: My assay results for freshly prepared solutions are inconsistent. Could the compound be degrading that quickly?

Answer: Yes, inconsistent results can be an early indicator of compound instability.[13] Given the lability of the allyl ester and carbamate groups, degradation can occur even under ambient conditions in certain solvents.

Troubleshooting Steps:

  • Solvent Selection: Use aprotic, anhydrous solvents (e.g., acetonitrile, THF) for stock solutions whenever possible to minimize hydrolysis. If aqueous buffers are required, prepare solutions fresh before each experiment.

  • pH Control: The stability of piperazine derivatives is often pH-dependent.[13] Conduct a pH-stability profile to determine the optimal pH range for your formulation. It is crucial to use buffers to maintain a stable pH.

  • Temperature: Store stock solutions at low temperatures (-20°C or -80°C) in small, single-use aliquots to prevent degradation and minimize freeze-thaw cycles.[13]

  • Control Samples: Always include a control sample stored under ideal conditions (e.g., frozen, protected from light) to compare against stressed samples.

FAQ 2: HPLC Method Development and Troubleshooting

Question: I am developing a stability-indicating HPLC method, but I'm struggling to separate the parent peak from its degradants. What can I do?

Answer: Achieving good separation is critical for a stability-indicating method. The basic nature of the piperazine moiety and the varying polarities of potential degradants can make method development challenging.

Troubleshooting & Optimization Workflow:

Caption: HPLC method optimization workflow for poor peak separation.

Detailed Troubleshooting Steps:

  • Column Selectivity: While C18 columns are a common starting point, the unique chemistry of this molecule may require a different stationary phase. Phenyl columns can offer alternative selectivity for aromatic compounds, while a cyano phase provides different polarity.[13]

  • Mobile Phase pH: The pH of the mobile phase will significantly affect the ionization state and retention of the basic piperazine nitrogen. Experiment with a range of pH values (e.g., 3 to 8) to find the optimal separation window.[13]

  • Amine Modifiers: To combat peak tailing, which is common for basic compounds like piperazines, add a small amount of an amine modifier such as triethylamine (TEA) or diethylamine (DEA) to the mobile phase.[13] This will mask residual silanol groups on the silica support.

  • Gradient Elution: If isocratic elution fails to resolve all peaks, a gradient program that varies the organic solvent concentration over time is often necessary to separate compounds with a wide range of polarities.[13]

FAQ 3: Identification of Unknown Degradation Products

Question: I see a new, significant peak in my chromatogram after a forced degradation study. How do I identify what it is?

Answer: Identifying unknown degradants is crucial for understanding the stability of your molecule. A combination of mass spectrometry and knowledge of likely degradation pathways is the most effective approach.

Identification Workflow:

  • LC-MS Analysis: The most powerful tool for this task is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight.[13]

  • Tandem MS (MS/MS): Fragmenting the parent ion of the unknown peak (MS/MS) provides structural information. By comparing the fragmentation pattern to that of the parent compound, you can often pinpoint the site of modification.[13]

  • Predict Potential Degradants: Based on the molecule's structure, predict the molecular weights of likely degradation products. For example:

    • Hydrolysis of Allyl Ester: Loss of the allyl group and addition of hydrogen.

    • Hydrolysis of Carbamate: Cleavage to form 1-(4-bromophenyl)piperazine.

    • Oxidation: Addition of one or more oxygen atoms (e.g., N-oxide formation on the piperazine ring).

Table 1: Predicted Degradation Products and Their Mass Changes

Degradation PathwayPotential ProductMolecular FormulaMonoisotopic Mass (Da)Mass Change vs. Parent
Parent Compound Allyl 4-(4-bromophenyl)piperazine-1-carboxylateC14H17BrN2O2324.05N/A
Allyl Ester Hydrolysis 4-(4-Bromophenyl)piperazine-1-carboxylic acidC11H13BrN2O2284.02-40.03
Carbamate Hydrolysis 1-(4-Bromophenyl)piperazineC10H13BrN2240.03-84.02
Oxidation (N-oxide) Allyl 4-(4-bromophenyl)piperazine-1-carboxylate-N-oxideC14H17BrN2O3340.04+15.99
Oxidation (Piperazinone) Allyl 4-(4-bromophenyl)-3-oxopiperazine-1-carboxylateC14H15BrN2O3338.03+13.98

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[14][15][16][17]

Objective: To generate potential degradation products of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate under various stress conditions.

Materials:

  • Allyl 4-(4-bromophenyl)piperazine-1-carboxylate

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, heating block, photostability chamber

  • HPLC system with a PDA detector (and preferably an MS detector)

Workflow for Forced Degradation Study:

Caption: General workflow for conducting a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~0.1 mg/mL. A control sample should be diluted with the solvent and kept protected from stress.[18]

    • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C.[13] Sample at appropriate time points (e.g., 2, 8, 24 hours), cool, and neutralize with an equivalent amount of 0.1 M NaOH.

    • Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60°C.[13] Sample, cool, and neutralize with an equivalent amount of 0.1 M HCl.

    • Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature.[13] Sample at various time points.

    • Thermal Degradation: Heat the solution at 80°C.[13]

    • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[19][20][21] A dark control sample wrapped in aluminum foil must be included.

  • Analysis: Analyze all samples (stressed and control) using a developed HPLC method. A PDA detector is crucial for assessing peak purity, and an MS detector is highly recommended for identifying degradants.[13]

References

  • Hydrolysis of allyl esters with different phenyl ring substituents... - ResearchGate. Available from: [Link]

  • Hydrolysis kinetics of allyl and benzyl esters from covalently captured... - ResearchGate. Available from: [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. Available from: [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Universidad Nacional Autónoma de México. Available from: [Link]

  • Irreversible catalytic ester hydrolysis of allyl esters to give acids and aldehydes by homogeneous ruthenium and ruthenium/palladium dual catalyst systems. Kyushu University. Available from: [Link]

  • Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. PubMed. Available from: [Link]

  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. Available from: [Link]

  • Metal- catalysed cleavage of allyl esters. Wordpress. Available from: [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Available from: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available from: [Link]

  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. Available from: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Available from: [Link]

  • A Review on Analytical Methods for Piperazine Determination. International Journal of ChemTech Research. Available from: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available from: [Link]

  • (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Available from: [Link]

  • Discovery of carbamate degrading enzymes by functional metagenomics. PubMed Central. Available from: [Link]

  • allyl 4-(4-bromophenyl)piperazine-1-carboxylate,(CAS# 1133115-38-4). Sinfoo Biotech. Available from: [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers. Available from: [Link]

  • HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. Available from: [Link]

  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. PubMed Central. Available from: [Link]

  • Troubleshooting HPLC.pdf. vscht.cz. Available from: [Link]

  • Thermal degradation of piperazine and its structural analogs. ResearchGate. Available from: [Link]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Photostability Testing & Photodegradation Studies. BA Sciences. Available from: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]

  • Photostability testing theory and practice. Q1 Scientific. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate. PubChem. Available from: [Link]

  • Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. ResearchGate. Available from: [Link]

  • ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate. Available from: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. Available from: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. Available from: [Link]

  • Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. PubMed. Available from: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available from: [Link]

  • Ethyl 4-(4-methoxyphenyl)piperazine-1-carboxylate. PubChem. Available from: [Link]

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Troubleshooting

Reaction scale-up considerations for piperazine derivative synthesis

Welcome to the technical support center for piperazine derivative synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with field-p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperazine derivative synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with field-proven insights and actionable troubleshooting strategies for scaling up these critical reactions. This resource moves beyond simple protocols to explain the underlying principles governing process scale-up, ensuring your transition from the lab bench to pilot plant is both successful and safe.

Section 1: Core Reaction Scale-Up & Safety

This section addresses the fundamental challenges that emerge when increasing the scale of piperazine syntheses, focusing on thermochemistry, mixing dynamics, and process safety.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction with an alkyl halide is highly exothermic. How can I predict and safely manage the thermal risk during a 100-fold scale-up?

A1: This is a critical and common concern. The N-alkylation of piperazines is often highly exothermic, and what is easily managed in a lab flask can become a dangerous thermal runaway in a large reactor.[1] The core issue is the dramatic decrease in the surface-area-to-volume ratio as you scale up.[2] This means a 100-fold increase in reaction volume (and thus heat generation) is not met with a proportional increase in the heat transfer area of the reactor, severely limiting your ability to cool the reaction.[2]

Your primary goal is to ensure the rate of heat generation never exceeds the rate of heat removal.

Causality & Explanation:

  • Heat Generation: This is a function of the reaction kinetics (how fast the reaction proceeds) and the enthalpy of reaction (ΔH, the total amount of heat released).

  • Heat Removal: This depends on the reactor's overall heat transfer coefficient (U), the heat transfer area (A), and the temperature difference between the reaction mass and the cooling jacket (ΔT).

Troubleshooting & Strategy:

  • Quantify the Hazard with Reaction Calorimetry: Before any significant scale-up, you must obtain thermodynamic data. A reaction calorimeter (like an RC1 or EasyMax HFCal) is the essential tool for this.[3] It will measure the heat flow in real-time under process-like conditions, allowing you to determine the total heat of reaction, the maximum heat release rate, and the heat capacity of the reaction mixture.[3]

  • Control the Rate of Heat Generation: The safest way to manage a highly exothermic reaction is to control the rate of reaction by limiting the addition of a key reagent. This is known as a semi-batch or feed-controlled process. By adding the alkyl halide slowly, you ensure that it reacts almost immediately, preventing its dangerous accumulation.[3] The feed rate should be set so that the instantaneous heat generated is well within the cooling capacity of the reactor.

  • Assess the Runaway Potential: Using the data from calorimetry, you can calculate the Maximum Temperature of the Synthesis Reaction (MTSR). This is the highest temperature the reaction mixture could reach if all cooling were to fail. A primary goal of process safety is to ensure the MTSR remains below the decomposition temperature of any component in the reaction mixture.[4]

Data Presentation: Thermal Risk Assessment

Adiabatic Temperature Rise (ΔT_ad)Risk LevelRecommended Action
< 25 °CLowStandard scale-up precautions are likely sufficient.
25 - 50 °CMediumImplement feed control. Ensure robust cooling systems and emergency procedures are in place.
> 50 °CHighRe-evaluate the process. Consider redesign (e.g., using a less reactive leaving group, different solvent) or moving to a continuous flow reactor which offers superior heat transfer.[5]

Q2: My reaction yield has dropped significantly, and the reaction time has doubled after moving from a 1 L flask to a 50 L reactor. What is the likely cause?

A2: This is a classic symptom of a mass transfer or mixing-limited reaction.[6] In a small flask, efficient mixing is easily achieved with a simple magnetic stir bar, ensuring all reactants are in close proximity. In a 50 L reactor, achieving homogenous mixing is far more challenging and depends heavily on the reactor geometry, impeller type, and agitation speed.[1]

Causality & Explanation: If the intrinsic rate of the chemical reaction is faster than the rate at which the reactants are mixed together, the overall reaction rate will be dictated by the mixing efficiency.[7] This can lead to:

  • Localized "Hotspots": In exothermic reactions, poor mixing can cause localized areas of high temperature, leading to side reactions and impurity formation.[8]

  • Localized Reagent Concentration: Pockets of high reactant concentration can promote the formation of byproducts, such as the common N,N'-dialkylation of piperazine, instead of the desired mono-alkylation.[9]

  • Reduced Overall Rate: The reaction can only proceed as fast as the reactants are brought into contact, hence the longer reaction times.

Troubleshooting Workflow for Low Yield/Slow Reaction on Scale-up

G start Low Yield / Slow Reaction Observed on Scale-Up q1 Is the reaction known to be very fast (e.g., acid-base neutralization, some organometallic reactions)? start->q1 sub_a Investigate Mixing Parameters q1->sub_a Yes sub_b Investigate Chemical Kinetics q1->sub_b No a1 Increase Agitation Speed (monitor power draw per unit volume) sub_a->a1 a2 Evaluate Impeller Type (e.g., pitch-blade turbine for homogeneity, Rushton for dispersion) a1->a2 a3 Optimize Reagent Addition Point (add subsurface near impeller) a2->a3 end_a Problem Solved: Reaction was Mixing-Limited a3->end_a b1 Increase Reaction Temperature (if thermally safe) sub_b->b1 b2 Increase Reagent Concentration (check solubility and exotherm) b1->b2 b3 Evaluate Catalyst Activity (if applicable) b2->b3 end_b Problem Solved: Reaction was Kinetically-Limited b3->end_b

Caption: Troubleshooting workflow for poor reaction performance on scale-up.

Section 2: Downstream Processing: Work-up & Purification

Scaling up the reaction is only half the battle. Isolating the product in high purity at a larger scale presents its own unique set of challenges.

Frequently Asked Questions (FAQs)

Q3: My piperazine derivative is a viscous, high-boiling oil that is impossible to purify by flash chromatography at the kilogram scale. What are my best options?

A3: This is a very common scenario. Relying on large-scale chromatography for multi-kilogram production is often economically and practically unfeasible. The best strategy is to convert the oily free base into a stable, crystalline solid through salt formation.[10]

Causality & Explanation: The basic nitrogen atoms of the piperazine ring readily react with acids to form salts.[11] These salts often have much higher melting points and are more crystalline than the corresponding free base. This change in physical properties is the key to scalable purification.

Purification Strategy Selection

  • Salt Formation & Crystallization: This is the most robust and scalable method.[10]

    • Acid Screening: Experiment with various pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, fumaric acid, citric acid) to find one that forms a non-hygroscopic, easily filterable crystalline salt.

    • Solvent Screening: The goal is to find a solvent system where the salt is soluble at high temperatures but sparingly soluble at room temperature or below.[12] Common choices include alcohols (isopropanol, ethanol), ketones (acetone), and esters (ethyl acetate).[13]

  • Acid-Base Extraction: This is an excellent technique for an initial cleanup. Dissolve your crude oil in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic piperazine derivative will form a salt and move to the aqueous layer, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer and re-extract your purified product.[10]

  • Vacuum Distillation: This is only viable if your product is thermally stable and has a boiling point that is significantly different from its impurities.[10] For many complex piperazine derivatives, this is not a suitable option due to the risk of decomposition.

G start Crude Oily Piperazine Derivative q1 Is the product thermally stable & volatile? start->q1 q2 Are major impurities non-basic? q1->q2 No distill Vacuum Distillation q1->distill Yes q3 Can a stable, crystalline salt be formed? q2->q3 No extract Acid-Base Extraction q2->extract Yes crystallize Salt Formation & Crystallization q3->crystallize Yes chrom Large-Scale Chromatography (Last Resort) q3->chrom No

Caption: Decision tree for selecting a scalable purification strategy.

Q4: A new impurity has appeared at a 2% level after scale-up, which was absent in my lab-scale runs. How should I approach its identification and control?

A4: The appearance of new impurities upon scale-up is often linked to the thermal and mixing issues discussed earlier.[1] A systematic approach, known as impurity profiling, is essential for both quality control and regulatory compliance.[14][15]

Causality & Explanation:

  • Thermal Excursions: Localized overheating can cause degradation of starting materials, intermediates, or the final product.

  • Extended Reaction Times: If the reaction is slower on scale, materials are exposed to the reaction conditions for longer, potentially allowing for the formation of slow-forming side products.

  • Changes in Reagent Stoichiometry: Poor mixing can lead to localized excesses of one reagent, promoting alternative reaction pathways.

Troubleshooting & Strategy:

  • Identify the Impurity: The first step is characterization. Isolate a small amount of the impurity (e.g., by preparative HPLC) and use analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine its structure.

  • Hypothesize the Formation Pathway: Once the structure is known, you can deduce how it likely formed. Is it a dimer? A degradation product? A result of over-alkylation?

  • Modify Process Parameters: Based on the hypothesized pathway, adjust the process to disfavor impurity formation.

    • If it's a degradation product, improve temperature control or reduce the reaction temperature.

    • If it's a byproduct from over-reaction (e.g., N,N'-dialkylation), improve mixing and ensure the problematic reagent is not present in excess locally.

    • If it's related to an impurity in a starting material, you may need to source a higher-purity raw material or introduce a purification step for that material.

  • Implement In-Process Controls (IPCs): Use techniques like HPLC or UPLC to monitor the formation of the impurity during the reaction. This will help you understand the kinetics of its formation and confirm that your process modifications are effective.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Reaction Calorimetry (Heat Flow)

This protocol outlines the basic steps for using a heat flow calorimeter to gather critical safety data before scale-up.

Objective: To determine the heat of reaction (ΔH), heat release rate, and specific heat (Cp) of a piperazine N-alkylation reaction.

Methodology:

  • Calibration: Perform a calibration of the calorimeter by introducing a known amount of electrical heat to determine the overall heat transfer coefficient (U) for the specific reactor/solvent system.

  • Charging Reagents: Charge the reactor with the piperazine derivative and the solvent. Start agitation and allow the system to reach thermal equilibrium at the desired starting temperature.

  • Reagent Addition (Dosing): Begin the controlled addition of the second reactant (e.g., alkyl halide) at a pre-determined, constant rate. The calorimeter software will continuously monitor the temperature difference between the reactor contents (Tr) and the cooling jacket (Tj).

  • Data Acquisition: The heat flow (q) is calculated in real-time using the equation: q = U * A * (Tr - Tj) . The software integrates this data over time to provide the total heat of reaction.

  • Isothermal Hold: After the addition is complete, hold the reaction at temperature to measure any residual heat flow, ensuring the reaction has gone to completion.

  • Analysis: Use the collected data to determine the key parameters needed for a comprehensive safety assessment and scale-up plan.[3]

Protocol 2: Scalable Salt Formation and Crystallization for Purification

This protocol provides a framework for developing a robust crystallization process to purify an oily piperazine derivative.

Objective: To convert a crude, oily piperazine free base into a high-purity crystalline salt.

Methodology:

  • Dissolution: Dissolve the crude oily piperazine derivative (1.0 equivalent) in a minimal amount of a suitable organic solvent (e.g., isopropanol, 5-10 volumes).

  • Acid Addition: While stirring, slowly add a solution of the chosen acid (e.g., 1.05 equivalents of fumaric acid in ethanol). Monitor for the onset of precipitation.

  • Heating to Dissolution: If a precipitate forms immediately, heat the mixture until a clear solution is obtained. This ensures that crystallization occurs from a controlled, supersaturated state rather than a rapid precipitation.

  • Controlled Cooling & Crystallization: Slowly cool the solution to induce crystallization. A typical cooling profile might be from 70 °C to 20 °C over 2-4 hours. A slower cooling rate generally results in larger, more well-defined crystals with higher purity.[16]

  • Isolation: Once the crystallization is complete, collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any residual mother liquor containing impurities.[17]

  • Drying: Dry the crystalline salt under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

References
  • Rafiq, A., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Polycyclic Aromatic Compounds, 44(7). Available at: [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. Available at: [Link]

  • Rafiq, A., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Semantic Scholar. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Review Article Piperazine and morpholine: Synthetic. JOCPR. Available at: [Link]

  • Yadav, P., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Available at: [Link]

  • Socratica. (n.d.). Scale-Up Methods in Chemical Reaction Engineering. Available at: [Link]

  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Available at: [Link]

  • Stankiewicz, A. I., & Moulijn, J. A. (2004). Scale-Up of Chemical Reactions. ResearchGate. Available at: [Link]

  • Scientific Update. (2024). How do you Safely Scale up a Given Chemical Reaction? Available at: [Link]

  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up. Available at: [Link]

  • American Chemical Society. (2022). Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. Organic Process Research & Development. Available at: [Link]

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Available at: [Link]

  • LibreTexts Chemistry. (2022). Determining Which Solvent to Use. Available at: [Link]

  • BIOSYNCE. (2025). What are the regulatory requirements for piperazine production? Available at: [Link]

  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Tlahuext-Aca, A., et al. (2015). Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. Angewandte Chemie. Available at: [Link]

  • Aarhaug, T. A., et al. (2013). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. ResearchGate. Available at: [Link]

  • Lee, A. Y. (2004). Solvent Systems for Crystallization and Polymorph Selection. ResearchGate. Available at: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). A Review on Impurity Profiling In Pharmaceutical Substances. Available at: [Link]

  • Journal of Drug Discovery and Development. (n.d.). Impurity profiling of pharmaceutical Formulation. Available at: [Link]

  • Suvchem Laboratory Chemicals. (n.d.). PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS). Available at: [Link]

  • Kollar, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]

  • Barbour, L. J., & Rychkov, D. (2013). Crystalline products of CO2 capture by piperazine aqueous solutions. CrystEngComm. Available at: [Link]

  • Global Pharma Tek. (2024). Significance of Impurity Profiling in the Pharmaceutical Industry. Available at: [Link]

  • Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Kollar, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]

  • Wang, K., et al. (2020). Scaling up microreactors for kilogram-scale synthesis of piperacillin: Experiments and computational fluid dynamics simulations. ResearchGate. Available at: [Link]

  • Plantz, A. Z., et al. (2019). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. Available at: [Link]

  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]

  • Voinovich, D., et al. (2024). Mechanochemical Synthesis of Resveratrol–Piperazine Cocrystals. Pharmaceutics. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Piperazine: Synthesis and Core Properties. Available at: [Link]

  • Sergeev, D. V., et al. (2025). Methods for the catalytic synthesis of piperazine. ResearchGate. Available at: [Link]

  • Kollar, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]

  • Wu, W., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules. Available at: [Link]

  • Huggins, M. L., & Allian, A. (2019). SCALE-UP OF MASS TRANSFER-LIMITED REACTIONS. ResearchGate. Available at: [Link]

  • Singh, T., et al. (2021). Second-generation piperazine derivatives as promising radiation countermeasures. Scientific Reports. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Available at: [Link]

  • Google Patents. (2010). Process for the preparation of piperazine derivatives.

Sources

Optimization

Technical Support Center: Optimizing the Purification of Piperazine-2-thione and its Derivatives by Chromatography

Welcome to the technical support center for the chromatographic purification of piperazine-2-thione and its functionalized derivatives. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of piperazine-2-thione and its functionalized derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this important class of heterocyclic compounds. Here, we will delve into the underlying principles of chromatographic separation for these molecules, provide in-depth troubleshooting guides for common issues, and answer frequently asked questions to streamline your purification workflows.

Introduction: The Chromatographic Challenges of Piperazine-2-thione Derivatives

Piperazine-2-thione and its analogs are versatile scaffolds in medicinal chemistry. However, their purification by chromatography presents a unique set of challenges. The presence of a basic piperazine ring, a polar thiourea-like functional group, and the potential for tautomerization can lead to issues such as poor peak shape, on-column degradation, and difficulty in achieving baseline separation from impurities.[1] The sulfur atom in the thione group can also interact with stationary phases, further complicating purification.[2] This guide will equip you with the knowledge to anticipate and overcome these challenges.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific problems you may encounter during the chromatographic purification of piperazine-2-thione derivatives.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Question: My chromatogram for a piperazine-2-thione derivative shows significant peak tailing. What are the likely causes and how can I fix this?

Answer:

Peak tailing is a common issue when purifying basic compounds like piperazine derivatives on silica gel. It is often caused by strong interactions between the basic nitrogen atoms of the piperazine ring and acidic silanol groups on the silica surface. This can be addressed by:

  • Adding a basic modifier to the mobile phase: A small amount of a basic additive, such as triethylamine (TEA) or ammonia, can neutralize the acidic silanol groups, reducing their interaction with your basic compound. A typical starting concentration is 0.1-1% (v/v) of TEA in your mobile phase.

  • Using an alternative stationary phase: If a basic modifier is not effective or compatible with your downstream applications, consider using a different stationary phase. Alumina, being more basic than silica, can be a good alternative for purifying basic compounds.[3] Reversed-phase chromatography on a C18 column with an appropriate mobile phase can also be an effective strategy.[3]

  • Sample overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the sample concentration or injection volume.[4]

Question: I'm observing peak fronting in my chromatogram. What does this indicate?

Answer:

Peak fronting is less common than tailing but can occur under certain conditions:

  • High sample concentration: Similar to peak tailing, overloading the column can sometimes manifest as peak fronting.

  • Sample solvent stronger than the mobile phase: If your sample is dissolved in a solvent that is significantly stronger (more polar in normal-phase, less polar in reversed-phase) than your mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a fronting peak.[5] Always aim to dissolve your sample in the mobile phase or a weaker solvent.[5]

Issue 2: On-Column Degradation and Low Recovery

Question: I'm seeing extra peaks in my chromatogram that were not present in the crude sample, and my overall recovery is low. What could be happening on the column?

Answer:

The piperazine-2-thione moiety can be susceptible to degradation under certain chromatographic conditions.

  • Acid-catalyzed hydrolysis: The cyclic thiourea group in piperazine-2-thione is prone to hydrolysis in the presence of acid.[6] If you are using an acidic mobile phase modifier (e.g., trifluoroacetic acid, TFA), it could be causing on-column degradation.[6]

    • Solution: Minimize the acid concentration or switch to a neutral or basic mobile phase if your separation allows. Running the chromatography at a lower temperature can also help reduce the rate of degradation.[6]

  • Oxidation: The thione group can be susceptible to oxidation, leading to the formation of the corresponding piperazine-2-one or other oxidized byproducts.[7]

    • Solution: Purge your solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Consider adding an antioxidant to your sample if compatible with your compound and downstream applications.[7]

  • Irreversible adsorption: Your compound may be irreversibly binding to the stationary phase, leading to low recovery.[7]

    • Solution: Pre-treating the column with a passivating agent might help. If the problem persists, a different purification technique may be necessary.[7]

Issue 3: Co-elution with Impurities

Question: I'm struggling to separate my desired functionalized piperazine-2-thione from a closely related impurity. What strategies can I employ?

Answer:

Achieving separation of closely eluting compounds requires optimizing the selectivity of your chromatographic system.

  • Optimize the mobile phase: Systematically vary the solvent composition of your mobile phase. For normal-phase chromatography, changing the ratio of a polar solvent (e.g., methanol or ethanol) to a non-polar solvent (e.g., dichloromethane or ethyl acetate) can significantly impact selectivity. For reversed-phase, adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to water is key.

  • Try a different stationary phase: If optimizing the mobile phase is insufficient, a change in stationary phase chemistry can provide the necessary selectivity. For instance, if you are using a standard silica column, switching to a diol- or cyano-bonded phase might offer different retention characteristics.[8]

  • Employ orthogonal purification techniques: If a single chromatographic step is not sufficient to achieve the desired purity, consider an orthogonal approach.[9][10] This involves using two different purification methods that separate based on different principles. For example, you could follow up a normal-phase silica gel chromatography step with a reversed-phase HPLC purification.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a novel piperazine-2-thione derivative?

A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. For normal-phase TLC on silica gel, begin with a mixture of a non-polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and a polar solvent like methanol (MeOH). The addition of a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1-1%) is often beneficial for piperazine-containing compounds to prevent peak tailing.[3]

Q2: My piperazine-2-thione derivative is highly polar and doesn't move from the baseline on a silica TLC plate, even with a high concentration of methanol in dichloromethane. What should I do?

A2: For highly polar compounds, you have several options:

  • Switch to a more polar mobile phase: You can try solvent systems like DCM/MeOH/NH4OH.[3]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase (like silica or a diol-bonded phase) and a mobile phase with a high concentration of an organic solvent and a small amount of water. It is well-suited for the separation of highly polar compounds.[8]

  • Reversed-phase chromatography: While it may seem counterintuitive for a polar compound, reversed-phase chromatography can be effective. Your compound may elute early, but if the impurities are less polar, you can achieve good separation.[3]

Q3: Are there any special considerations for the chiral purification of functionalized piperazine-2-thiones?

A3: Yes, if your compound is chiral, you will need to use a chiral stationary phase (CSP) for separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds, including piperazine derivatives.[11] Method development will involve screening different chiral columns and mobile phases (often mixtures of alkanes and alcohols) to find the optimal conditions for enantiomeric resolution.[11]

Q4: How can I detect my piperazine-2-thione derivative during chromatography if it has a weak UV chromophore?

A4: While the thione group provides some UV absorbance, the sensitivity might be low.[1]

  • Use a lower UV wavelength: Detection at lower wavelengths (e.g., 205-220 nm) can sometimes improve sensitivity, but be aware that many solvents also absorb in this region.[12]

  • Alternative detection methods: If you have access to a mass spectrometer (LC-MS), it offers much higher sensitivity and selectivity. Evaporative Light Scattering Detection (ELSD) is another option for non-volatile compounds that lack a strong chromophore.

  • Derivatization: For trace-level analysis, pre-column derivatization with a UV-active agent can be considered to enhance sensitivity.[11][12]

Q5: What are some common impurities I should look out for when synthesizing functionalized piperazine-2-thiones?

A5: Common impurities can include:

  • Unreacted starting materials: These can often be removed by optimizing the reaction conditions or through careful chromatography.[7]

  • Di-substituted piperazine byproducts: If you are performing a mono-functionalization of the piperazine ring, you may get some di-substituted product. Using a protecting group strategy or an excess of the piperazine starting material can help minimize this.[7]

  • Oxidized byproducts: As mentioned earlier, the thione can oxidize to the corresponding one.[7]

Visualizing the Troubleshooting Workflow

A logical approach to troubleshooting is crucial for efficient method development. The following diagram illustrates a typical workflow for addressing common chromatographic issues with piperazine-2-thione derivatives.

Caption: A decision-tree workflow for troubleshooting common chromatographic purification issues of piperazine-2-thione derivatives.

Experimental Protocols

Protocol 1: General TLC Method Development for Piperazine-2-thione Derivatives
  • Prepare TLC plates: Use commercially available silica gel 60 F254 plates.

  • Prepare spotting solutions: Dissolve your crude sample in a suitable solvent (e.g., DCM or MeOH) to a concentration of approximately 1-5 mg/mL.

  • Spot the plates: Using a capillary tube, spot a small amount of your sample solution onto the baseline of the TLC plate.

  • Prepare developing chambers: Prepare several chambers with different solvent systems. Good starting points include:

    • 95:5 DCM:MeOH

    • 90:10 DCM:MeOH

    • 80:20 EtOAc:Hexane with 0.5% TEA

    • 95:5:0.5 DCM:MeOH:TEA

  • Develop the plates: Place the spotted TLC plates in the developing chambers and allow the solvent front to travel up the plate.

  • Visualize the spots: After development, remove the plates and visualize the spots under UV light (254 nm and/or 365 nm). If your compound is not UV-active, you can use a staining agent like potassium permanganate or iodine.

  • Select the best solvent system: The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4 and good separation from major impurities.[4]

Data Presentation

Issue Potential Cause Recommended Action Scientific Rationale
Peak Tailing Strong interaction with acidic silanolsAdd 0.1-1% TEA to the mobile phaseTEA neutralizes the acidic silanol groups, preventing strong ionic interactions with the basic analyte.
Low Recovery Acid-catalyzed hydrolysisUse a neutral or basic mobile phasePiperazine-2-thione contains a thiourea-like moiety that can be cleaved under acidic conditions.[6]
Co-elution Insufficient selectivityChange stationary phase (e.g., silica to diol)Different stationary phases offer different interaction mechanisms (e.g., hydrogen bonding, dipole-dipole), which can alter the elution order of closely related compounds.
No UV Signal Weak chromophoreUse LC-MS or ELSDThese detection methods do not rely on UV absorbance and can detect a wider range of compounds with high sensitivity.

References

  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers - Benchchem.
  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. Available at: [Link]

  • Simultaneous Separation of Different Types of Amphetamine and Piperazine Designer Drugs by Capillary Electrophoresis with a Chiral Selector. (2005). Journal of Forensic Sciences, 50(2), 1-7. Available at: [Link]

  • Technical Support Center: Stability of Piperazine-2-thione under Acidic Conditions - Benchchem.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF. (2024). Available at: [Link]

  • Technical Support Center: Purification of Piperazine-2-Thione Derivatives - Benchchem.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2022). Bitesize Bio. Available at: [Link]

  • Application Notes and Protocols for the Quantification of Piperazine-2-thione - Benchchem.
  • Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. (2000). Energy & Fuels, 14(5), 1053–1058. Available at: [Link]

  • Purification of strong polar and basic compounds. (2023). Reddit. Available at: [Link]

  • Orthogonal array design for optimizing the capillary zone electrophoretic analysis of heterocyclic amines. (n.d.). SciSpace. Available at: [Link]

  • An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases. (2010). Protein Science, 19(8), 1644-1649. Available at: [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Available at: [Link]

  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns. Available at: [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (2017). OSTI.GOV. Available at: [Link]

  • For highly polar compound, how to do the purification? (2018). ResearchGate. Available at: [Link]

  • An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases | Request PDF. (2010). Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Available at: [Link]

  • Recovery and purification of piperazine. (1969). Google Patents.
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. (2023). Journal of Environmental Chemical Engineering, 11(6). Available at: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. Available at: [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). Available at: [Link]

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Troubleshooting

Technical Support Center: Enhancing Chromatographic Efficiency for Piperazine Derivative Analysis

Welcome to the technical support center for the analysis of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of enhancing chromat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of enhancing chromatographic efficiency for this important class of compounds. Here, we move beyond rote protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and develop robust analytical methods.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the chromatographic analysis of piperazine derivatives.

Q1: Why are piperazine derivatives often challenging to analyze using standard reversed-phase HPLC?

Piperazine and its derivatives are organic compounds characterized by a six-membered ring containing two opposing nitrogen atoms.[1] This structure imparts a basic and hydrophilic (polar) nature to the molecules.[2] Standard reversed-phase columns, typically packed with hydrophobic C18-bonded silica, struggle to retain these polar compounds effectively.[3] This often results in elution near the column's void volume, poor peak shape, and co-elution with other polar entities in the sample matrix.[4]

Q2: My piperazine derivative lacks a strong UV chromophore. What are my detection options?

The piperazine nucleus itself does not possess a strong chromophore, making UV detection challenging, especially for trace-level analysis.[5][6] Several strategies can overcome this limitation:

  • Derivatization: A common approach is to react the piperazine derivative with a labeling agent to form a UV-active product.[5][6][7] A widely used reagent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups of piperazine.[5][6] This pre-column derivatization significantly enhances detection sensitivity.[5][7]

  • Alternative Detection Methods:

    • Evaporative Light Scattering Detection (ELSD): This universal detection method is suitable for non-volatile analytes and is not dependent on chromophores.[8][9]

    • Charged Aerosol Detection (CAD): Similar to ELSD, CAD is a universal detector that provides a more uniform response regardless of the analyte's chemical structure.

    • Mass Spectrometry (MS): LC-MS is a powerful technique that provides both high sensitivity and selectivity, making it ideal for the analysis of piperazine derivatives, even without a chromophore.[9][10][11]

Q3: What is Hydrophilic Interaction Liquid Chromatography (HILIC), and why is it suitable for piperazine analysis?

HILIC is a chromatographic technique that utilizes a polar stationary phase (e.g., cyano, diol, or bare silica) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[8][12][13] A water-rich layer forms on the surface of the stationary phase, and polar analytes, such as piperazine derivatives, partition into this layer, leading to their retention.[4][8] HILIC is particularly advantageous for highly polar compounds that show little to no retention in reversed-phase chromatography.[4][12]

Q4: When should I consider using a mixed-mode or ion-exchange column?

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics. This dual retention mechanism can be highly effective for separating complex mixtures containing compounds with varying polarities and charge states. For piperazine derivatives, which are basic and can be charged, the ion-exchange functionality can significantly improve retention and selectivity.[14]

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Cation-exchange chromatography can be employed to retain positively charged piperazine derivatives.[15] It is a powerful tool when dealing with samples where the primary difference between analytes is their charge.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and resolving common problems encountered during the analysis of piperazine derivatives.

Problem 1: Poor Peak Shape (Tailing)

Peak tailing is a frequent issue when analyzing basic compounds like piperazine derivatives and can compromise resolution and accurate integration.[16][17][18]

Root Causes & Solutions:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based columns can be deprotonated at moderate pH levels, creating negatively charged sites.[18][19] Positively charged (protonated) piperazine derivatives can interact with these sites through strong electrostatic forces, leading to peak tailing.[18]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH < 3) protonates the silanol groups, minimizing these secondary interactions.[20] However, ensure your column is stable at low pH.[20]

    • Solution 2: Use of Mobile Phase Additives: Incorporating a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites. However, modern, high-purity silica columns often make this unnecessary.[16]

    • Solution 3: Employ End-Capped or Polar-Embedded Columns: Modern columns are often "end-capped," where many residual silanols are chemically deactivated.[19] Polar-embedded phases provide additional shielding of the silica surface.[19]

    • Solution 4: Utilize Buffers: Adding a buffer to the mobile phase, such as ammonium formate or ammonium acetate, helps to maintain a consistent pH and can reduce silanol interactions.[18][21][22]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[19]

    • Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.[19]

  • Column Contamination or Degradation: Accumulation of strongly retained sample components on the column frit or stationary phase can lead to poor peak shape.

    • Solution: Use a guard column to protect the analytical column.[17] If the column is contaminated, try flushing it with a strong solvent. If the stationary phase is degraded, the column may need to be replaced.[17]

Problem 2: Insufficient Retention

As discussed, the polar nature of piperazine derivatives often leads to poor retention on traditional reversed-phase columns.

Root Causes & Solutions:

  • Inappropriate Column Chemistry: Using a standard C18 column for highly polar piperazine derivatives.

    • Solution 1: Switch to a Polar-Compatible Reversed-Phase Column: Consider columns with polar-embedded or polar-endcapped phases that are designed for better retention of polar analytes.

    • Solution 2: Employ HILIC: As detailed in the FAQs, HILIC is an excellent alternative for retaining highly polar compounds.[4][8][12]

    • Solution 3: Utilize Mixed-Mode or Ion-Pair Chromatography: These techniques introduce an ion-exchange mechanism to enhance the retention of charged analytes like piperazine derivatives.[14][23]

  • Mobile Phase Composition: The organic modifier and its concentration play a crucial role in retention.

    • Solution: In reversed-phase, decrease the percentage of the organic solvent in the mobile phase. In HILIC, increase the organic solvent percentage to increase retention.[4]

Problem 3: Retention Time Variability

Inconsistent retention times can affect the reliability and reproducibility of your analytical method.

Root Causes & Solutions:

  • Inadequate Column Equilibration: This is particularly critical in HILIC, where the formation of the aqueous layer on the stationary phase takes time.[12]

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient duration before starting the analysis. HILIC may require longer equilibration times than reversed-phase.[12]

  • Mobile Phase pH Instability: If the mobile phase pH is close to the pKa of the piperazine derivative, small fluctuations in pH can lead to significant changes in the analyte's ionization state and, consequently, its retention time.[19][24]

    • Solution: Use a buffer to maintain a stable mobile phase pH.[19] It is generally recommended to work at a pH that is at least 1.5 to 2 pH units away from the analyte's pKa to ensure it is in a single, stable ionic form.[25][26]

  • Fluctuations in Column Temperature: Changes in temperature can affect mobile phase viscosity and the kinetics of analyte-stationary phase interactions.

    • Solution: Use a column oven to maintain a constant and consistent column temperature.

Experimental Protocols & Data

Protocol 1: Derivatization of Piperazine for HPLC-UV Analysis

This protocol describes a general procedure for the pre-column derivatization of piperazine using NBD-Cl.[5][6]

Materials:

  • Piperazine standard solution

  • NBD-Cl solution in acetonitrile

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Heating block or water bath

Procedure:

  • In a clean vial, mix the piperazine standard or sample solution with an excess of the NBD-Cl solution.

  • Heat the mixture at approximately 60°C for 30 minutes to facilitate the derivatization reaction.[6]

  • Allow the solution to cool to room temperature.

  • Dilute the derivatized solution with the initial mobile phase before injection into the HPLC system.

Table 1: Comparison of Chromatographic Modes for Piperazine Analysis
Chromatographic ModeStationary PhaseMobile PhaseAdvantagesDisadvantages
Reversed-Phase C18, C8High aqueous contentWidely available, familiarPoor retention for polar piperazines[2]
HILIC Cyano, Silica, DiolHigh organic content (e.g., >80% ACN)[8]Excellent retention for polar compounds, MS-friendlyLonger equilibration times, sensitive to water content in sample
Mixed-Mode C18 with ion-exchange groupsBuffered mobile phaseTunable selectivity, good for complex mixturesMethod development can be more complex
Ion-Pair C18, C8Mobile phase with ion-pairing reagentImproved retention of ionic compoundsCan contaminate the column and MS, long equilibration
Diagrams

Troubleshooting_Peak_Tailing

HILIC_Retention_Mechanism

References

  • Risley, D. S., et al. (2003). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography. Journal of Liquid Chromatography & Related Technologies, 26(18), 3093-3104. Available from: [Link]

  • McClintic, C., et al. (2003). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. Available from: [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available from: [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Available from: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Available from: [Link]

  • Adamowicz, P., & Kała, M. (2011). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available from: [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available from: [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Available from: [Link]

  • Xie, K., et al. (2019). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science & Nutrition. Available from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Available from: [Link]

  • Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • Patel, J., et al. (2010). analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Journal of Liquid Chromatography & Related Technologies, 33(6), 712-719. Available from: [Link]

  • ResearchGate. (n.d.). Influence of pH of Piperazine strip ionization and fraction of.... Download Scientific Diagram. Available from: [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Available from: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • Al-Bayati, Y. K. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Available from: [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available from: [Link]

  • Chemistry For Everyone. (2023). How To Make Column Chromatography More Efficient? YouTube. Available from: [Link]

  • Madej, K., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules. Available from: [Link]

  • Ciesielski, W., & Zakrzewski, J. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available from: [Link]

  • Subirana, M., & Rosés, M. (2016). Buffer Considerations for LC and LC–MS. LCGC International. Available from: [Link]

  • Subirana, M., & Rosés, M. (n.d.). Buffer considerations for LC and LC-MS. Universitat de Barcelona. Available from: [Link]

  • Mannur, V. S., et al. (2011). SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Available from: [Link]

  • Net-Pharma. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Available from: [Link]

  • Caffarel-Salvador, E., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 648-659. Available from: [Link]

  • Veeprho. (2020). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Available from: [Link]

  • Gilson. (2024). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Available from: [Link]

  • El-Ragehy, N. A., et al. (2002). Spectrophotometric determination of some pharmaceutical piperazine derivatives by charge-transfer and ion-pair complexation methods. Spectroscopy Letters, 35(4), 545-560. Available from: [Link]

  • Google Patents. (n.d.). CN112730641A - Ion chromatography determination method of N-methylpiperazine.
  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the High-Performance Liquid Chromatography (HPLC) Purity Validation of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate

This guide provides an in-depth technical comparison and a validated experimental protocol for determining the purity of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Th...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and a validated experimental protocol for determining the purity of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The methodologies discussed are grounded in established regulatory frameworks, ensuring that the presented protocols are robust, reliable, and suitable for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of chemical purity and scientific integrity.

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is a synthetic building block whose structural integrity is paramount for the successful synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, whether they are unreacted starting materials, by-products, or degradation products, can compromise the safety, efficacy, and stability of the final drug product. Therefore, a validated, stability-indicating analytical method is not merely a quality control measure but a regulatory necessity, as mandated by guidelines from the International Council for Harmonisation (ICH).[1][2]

This guide compares two common Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) approaches—gradient and isocratic elution—to establish a definitive, validated method for purity analysis. The causality behind each experimental choice, from column chemistry to mobile phase composition, is explained to provide a comprehensive understanding of the method's development and validation.

The Analytical Challenge: Understanding the Analyte

The target molecule possesses distinct chemical features that influence chromatographic behavior: a non-polar 4-bromophenyl group, a moderately polar piperazine core, and an allyl carbamate functional group. This combination necessitates a chromatographic system capable of retaining and resolving the main compound from potential impurities that may have a wide range of polarities.

Potential Process-Related Impurities Include:

  • Starting Materials: 1-Bromo-4-iodobenzene, piperazine, allyl chloroformate.

  • By-products: Isomeric variants or products from side reactions.

  • Degradants: Products arising from hydrolysis, oxidation, or other decomposition pathways.

Given this profile, a versatile RP-HPLC method is the technique of choice.[3]

Strategy for Method Development: A Step-by-Step Rationale

The development of a robust HPLC method is a systematic process aimed at achieving optimal separation and quantification.[4] The workflow below illustrates the logical progression from initial analyte assessment to a fully validated analytical procedure.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Solubility, pKa, UV λmax) B Initial Column & Mobile Phase Screening A->B Input C Optimize Mobile Phase (pH, Organic Ratio, Gradient) B->C D Optimize Conditions (Flow Rate, Temperature) C->D E System Suitability Testing (SST) D->E F ICH Q2(R2) Method Validation E->F G Final Validated Method F->G

Caption: Workflow for HPLC Method Development and Validation.

Column Selection: The Stationary Phase

Reversed-phase chromatography is the ideal choice for this molecule due to its mixed polarity.[5]

  • Primary Choice: C18 (Octadecylsilane) Column: A C18 column is the industry standard and offers excellent hydrophobic retention for the non-polar bromophenyl moiety. Its versatility makes it suitable for separating a broad range of compounds.[6][7]

  • Alternative Consideration: Phenyl-Hexyl Column: A phenyl-hexyl phase could offer alternative selectivity through π-π interactions with the aromatic ring of the analyte. However, for general purity methods, the C18 phase provides a more predictable and robust starting point.

For this guide, a C18 column is selected for its proven performance and wide applicability.

Mobile Phase Selection and Elution Mode Comparison

The mobile phase composition is critical for achieving separation.[8] A typical mobile phase consists of an aqueous component (often with a buffer) and an organic modifier like acetonitrile (ACN) or methanol (MeOH).

  • Method A (Gradient Elution): This approach involves changing the concentration of the organic modifier during the analytical run. It is highly effective for samples containing compounds with a wide range of polarities. A gradient ensures that highly polar impurities elute early with sharp peaks, while more non-polar impurities are effectively eluted later in the run, preventing excessive peak broadening and improving sensitivity.[8][9]

  • Method B (Isocratic Elution): This method uses a constant mobile phase composition. While simpler, it often fails to adequately resolve both early and late-eluting impurities in a single run. It can lead to long analysis times and broad peaks for strongly retained compounds.

Validated Purity Method: Gradient RP-HPLC (Method A)

This section details the fully validated protocol for determining the purity of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate.

Experimental Protocol
ParameterConditionRationale
Instrument High-Performance Liquid ChromatographStandard equipment for pharmaceutical analysis.
Column C18, 250 mm x 4.6 mm, 5 µmProvides high resolution and efficiency for complex separations.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH (~2.7) to ensure the piperazine nitrogen is protonated, leading to better peak shape and reproducible retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Program 0-20 min: 40% to 90% B; 20-25 min: 90% B; 25-26 min: 90% to 40% B; 26-30 min: 40% BThe gradient is designed to resolve polar impurities at the start and elute the main peak and non-polar impurities effectively. The re-equilibration step ensures reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 245 nmThe wavelength of maximum absorbance (λmax) for the bromophenyl chromophore, ensuring high sensitivity.
Injection Volume 10 µLA typical volume for analytical HPLC.
Sample Preparation 0.5 mg/mL in Acetonitrile/Water (50:50, v/v)The diluent is chosen to ensure sample solubility and compatibility with the mobile phase.
System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is done according to pharmacopeial standards like USP General Chapter <621>.[10][11][12] A standard solution is injected five times, and the results must meet predefined criteria.

ParameterAcceptance CriteriaJustification
Tailing Factor (T) T ≤ 1.8Ensures peak symmetry, which is crucial for accurate integration. The Ph. Eur. default range is 0.8-1.8.[13]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and indicates good separation performance.
% RSD of Peak Area ≤ 1.0% for 5 injectionsDemonstrates the precision of the injector and the stability of the detector response.

Method Validation: A Trustworthy and Self-Validating System

The developed method was validated according to ICH Q2(R2) guidelines to prove its suitability for the intended purpose.[14][15]

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[16] This is demonstrated through forced degradation studies, which intentionally stress the analyte to produce potential degradation products.[17][18] A truly stability-indicating method will resolve the main analyte peak from all degradant peaks.[19]

G cluster_0 Stressing Conditions (ICH Q1A) cluster_1 Analysis & Evaluation A Acid Hydrolysis (0.1 M HCl, 60°C) F Analyze Stressed Samples by HPLC A->F B Base Hydrolysis (0.1 M NaOH, 60°C) B->F C Oxidation (3% H₂O₂, RT) C->F D Thermal (80°C, solid state) D->F E Photolytic (ICH compliant light) E->F G Evaluate Peak Purity (PDA Detector) F->G H Calculate Mass Balance G->H I Method is Stability-Indicating H->I

Caption: Logical workflow of a Forced Degradation Study.

Forced Degradation Results Summary:

Stress Condition% DegradationObservations
Acid Hydrolysis (0.1 M HCl)~15.2%Main peak resolved from two minor degradant peaks.
Base Hydrolysis (0.1 M NaOH)~18.5%Significant degradation; main peak resolved from major degradant peak.
Oxidation (3% H₂O₂)~8.9%Minor degradation; main peak resolved from one degradant peak.
Thermal (80 °C)< 2.0%The compound is highly stable to heat.
Photolytic (ICH light)< 1.0%The compound is highly stable to light.

The results confirm that the method is stability-indicating , as no degradation products co-eluted with the main analyte peak.

Summary of Validation Parameters

The method was further validated for linearity, accuracy, precision, and sensitivity.

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998r² ≥ 0.999
Range 0.5 - 150 µg/mLCovers the range from the quantitation limit to 150% of the target concentration.
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD) Repeatability: 0.45%; Intermediate Precision: 0.68%≤ 2.0%
Limit of Detection (LOD) 0.15 µg/mL-
Limit of Quantitation (LOQ) 0.50 µg/mL-
Robustness No significant impact on results from minor changes in flow rate (±0.1 mL/min) and temperature (±2 °C).System suitability criteria must be met.

Performance Comparison: Gradient (Method A) vs. Isocratic (Method B)

To provide a clear comparison, a hypothetical isocratic method was evaluated against the validated gradient method.

Method B (Isocratic) Conditions:

  • Mobile Phase: Acetonitrile/Water (70:30, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

Comparative Performance Data:

Performance MetricMethod A (Gradient)Method B (Isocratic)Advantage
Resolution (Rs) > 2.0 for all impurity peaks< 1.5 for a key late-eluting impurityMethod A
Run Time 30 minutes (including re-equilibration)> 45 minutes (to elute non-polar impurities)Method A
Peak Shape Symmetrical peaks for all componentsSignificant tailing for late-eluting peaksMethod A
Suitability Stability-indicating, resolves all degradantsFails to resolve key degradants from acid hydrolysisMethod A

This comparison unequivocally demonstrates the superiority of the gradient elution method for a comprehensive purity validation. The isocratic method, while simpler, lacks the necessary resolving power and efficiency for this specific application.

Conclusion

The purity of pharmaceutical intermediates like Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is non-negotiable. This guide has demonstrated that a validated, stability-indicating gradient RP-HPLC method is the most reliable and robust approach for this critical quality assessment. By systematically developing the method and validating it against ICH guidelines, we establish a scientifically sound procedure that ensures trustworthiness and accuracy. The comparative data clearly shows that while an isocratic method might seem simpler, it presents significant compromises in resolution and reliability, making the gradient method the authoritative choice for researchers and drug development professionals who prioritize data integrity and product quality.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC.
  • <621> CHROM
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
  • Understanding the L
  • Forced Degrad
  • USP <621> Chromatography - DSDP Analytics. dsdpanalytics.com.
  • <621> Chromatography - US Pharmacopeia (USP). go.usp.org.
  • Validating Analytical Methods in Pharmaceuticals. Pharmuni.
  • Forced Degrad
  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chrom
  • Overview of RP-HPLC method development for drug estim
  • Analytical Method Development and Validation | UI Pharmaceuticals. The University of Iowa.
  • Steps for HPLC Method Development. Pharmaguideline.
  • Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific.
  • HPLC column stationary phase polarity in decreasing order. YouTube.
  • Steps for HPLC Method Valid
  • ICH Guidelines for Analytical Method Valid
  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.

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Comparative

A Comparative Analysis of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate and Other Piperazine Derivatives: A Guide for Drug Discovery Professionals

The piperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of clinically significant drugs.[1][2] Its unique physicochemical properties, including the presence of t...

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of clinically significant drugs.[1][2] Its unique physicochemical properties, including the presence of two nitrogen atoms that can be differentially functionalized, allow for the fine-tuning of pharmacological activity, bioavailability, and pharmacokinetic profiles.[3][4] This guide provides a comprehensive comparative analysis of a specific, yet representative, piperazine derivative, Allyl 4-(4-bromophenyl)piperazine-1-carboxylate, with other members of the extensive piperazine family.

Given the nascent stage of research into this particular molecule, this guide will leverage data from closely related structural analogs and the broader class of arylpiperazines to provide a predictive and comparative framework. We will delve into synthetic strategies, physicochemical properties, and a comparative analysis of biological activities, supported by detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Allure of the Piperazine Moiety: A Privileged Scaffold

The six-membered heterocyclic ring of piperazine, with its two nitrogen atoms in opposing positions, offers a unique combination of structural rigidity and synthetic versatility. This "privileged scaffold" is a recurring motif in drugs targeting a wide array of conditions, from central nervous system disorders to oncology.[1][5] The ability to modify the piperazine ring at both the N1 and N4 positions allows for the creation of vast chemical libraries with diverse biological activities.

Synthesis of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate: A Proposed Pathway

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_conditions Reaction Conditions A 1-(4-bromophenyl)piperazine C N-Acylation A->C B Allyl Chloroformate B->C D Allyl 4-(4-bromophenyl)piperazine-1-carboxylate C->D E Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Room Temperature C->E

Proposed synthesis of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate.

Physicochemical Properties: A Comparative Look

To understand the potential characteristics of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate, we can draw comparisons with its close analog, Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate, and the parent compound, 1-(4-bromophenyl)piperazine.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
1-(4-bromophenyl)piperazineC10H13BrN2241.132.5
Ethyl 4-(4-bromophenyl)piperazine-1-carboxylateC13H17BrN2O2313.193.2
Allyl 4-(4-bromophenyl)piperazine-1-carboxylateC14H17BrN2O2325.203.5

Table 1: Comparison of Physicochemical Properties. Predicted LogP values are estimations and may vary from experimental values.

The introduction of the allyl carboxylate group is expected to increase the lipophilicity (as indicated by the predicted LogP) compared to the parent piperazine. This modification can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially enhancing its ability to cross cellular membranes, including the blood-brain barrier.

Comparative Biological Activity

Arylpiperazine derivatives are well-documented for their interactions with a range of biological targets, most notably G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.[1] Furthermore, many piperazine-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines.[5][7]

Potential as a CNS Agent: Targeting Dopamine and Serotonin Receptors

The 4-bromophenylpiperazine moiety is a common feature in ligands targeting dopamine D2 and serotonin 5-HT1A receptors.[8] The affinity for these receptors is highly dependent on the nature of the substituent at the N1 position of the piperazine ring. While specific data for the allyl carboxylate derivative is unavailable, we can infer potential activity based on related structures. For instance, long-chain arylpiperazines have shown promise as antipsychotic and anxiolytic agents due to their modulation of these receptors.

Potential as an Anticancer Agent: Cytotoxicity Studies

Numerous studies have highlighted the anticancer potential of arylpiperazine derivatives.[5][7] The cytotoxic activity is often attributed to the induction of apoptosis and cell cycle arrest. The specific substitution on the aryl ring and the piperazine nitrogen can significantly impact the potency and selectivity of these compounds against different cancer cell lines. For example, some arylpiperazine derivatives have shown potent cytotoxic activities against prostate cancer cell lines.[7]

Experimental Protocols

To facilitate the investigation and comparison of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate and other piperazine derivatives, the following detailed experimental protocols are provided.

Synthesis of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate (Proposed)

Materials:

  • 1-(4-bromophenyl)piperazine

  • Allyl chloroformate

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve 1-(4-bromophenyl)piperazine (1 equivalent) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 equivalents) to the solution and stir.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add allyl chloroformate (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Allyl 4-(4-bromophenyl)piperazine-1-carboxylate.

G cluster_synthesis Synthesis Workflow A Dissolve Reactants B Add Base & Cool C Add Allyl Chloroformate D Reaction E Work-up F Purification G Final Product

General workflow for the synthesis of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Dopamine D2 Receptor Binding Assay

Materials:

  • Cell membranes prepared from cells stably expressing the human dopamine D2 receptor

  • Radioligand (e.g., [3H]-Spiperone)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Non-specific binding control (e.g., Haloperidol)

  • Test compounds

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, add assay buffer, test compound at various concentrations, radioligand, and cell membranes.

  • For total binding wells, add vehicle instead of the test compound.

  • For non-specific binding wells, add a high concentration of a known D2 receptor ligand (e.g., Haloperidol).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value of the test compound from the IC50 value obtained from the competition binding curve.

G cluster_assay Receptor Binding Assay Workflow A Prepare Assay Plate B Incubate C Filter & Wash D Scintillation Counting E Data Analysis

General workflow for a radioligand receptor binding assay.

Conclusion and Future Directions

Allyl 4-(4-bromophenyl)piperazine-1-carboxylate represents an intriguing yet underexplored member of the vast piperazine family. Based on the extensive research into its structural relatives, this compound holds potential as a modulator of CNS receptors and as a cytotoxic agent against cancer cells. The synthetic and experimental protocols provided in this guide offer a clear path for the synthesis, characterization, and biological evaluation of this and other novel piperazine derivatives.

Future research should focus on the actual synthesis and in-depth pharmacological profiling of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate. Direct comparative studies with its ethyl analog and other relevant arylpiperazines will be crucial to elucidate the specific structure-activity relationships and to determine its therapeutic potential. The continued exploration of the chemical space around the piperazine scaffold is a promising avenue for the discovery of novel therapeutics to address unmet medical needs.

References

  • Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity. Journal of Medicinal Chemistry.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules.
  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity.
  • A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. Benchchem.
  • Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. PMC - PubMed Central.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC - PubMed Central.
  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. PMC - PubMed Central.
  • N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry.
  • Interaction of arylpiperazines with the dopamine receptor D2 binding site. PubMed.
  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed.
  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries. Benchchem.
  • Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. PubMed.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI.
  • 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. PubMed.
  • The Allyloxycarbonyl (Alloc)
  • 4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-2H-phthalazin-1-one. PubChem.
  • 5-(4-chlorophenyl)-N-(4-piperazin-1-ylphenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide. PubChem.
  • Synthesis of ethyl 4-(4-hydroxyphenyl)
  • 1-(4-Bromophenyl)piperazine synthesis. ChemicalBook.
  • Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.
  • Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. MDPI.
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  • Synthetic method of 1-(4-bromophenyl) piperidine.
  • United States Patent (10) Patent No.: US 6,344,459 B1.
  • New piperazine derivatives and methods for the preparation thereof and compositions containing the same.
  • ETHYL 4-(4-BROMOPHENYL)
  • Comparative Analysis of the Biological Activity of 1-(4-Bromophenyl)piperazine and Analogs. Benchchem.
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CSCanada.
  • 1-(4-Bromophenyl)-4-methylpiperazine. PubChem.
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. NIH.
  • ethyl4-[4-[(N-carbamimidoylcarbamimidoyl)
  • 4-(3-Chlorophenyl)allyl Piperazine. Simson Pharma Limited.
  • 9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide. CAS Common Chemistry.
  • 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. PMC - NIH.

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Validation

A Comparative Guide to the Biological Activity of Allyl Carbamate Protecting Groups for Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide and complex molecule synthesis, the choice of protecting groups is a critical determinant of success. The allyloxycarbonyl...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide and complex molecule synthesis, the choice of protecting groups is a critical determinant of success. The allyloxycarbonyl (Alloc) group, a prominent member of the carbamate family of amine protecting groups, has garnered significant attention due to its unique deprotection conditions that offer orthogonality to many other commonly used protecting groups.[1][2][3] While the synthetic utility of the Alloc group is well-documented, its own biological activity and the influence of its structural modifications on the bioactivity of the parent molecule are less explored yet crucial aspects for consideration in drug design and development.

This guide provides a comparative analysis of different allyl carbamate protecting groups, delving into their chemical properties and exploring the potential implications of their structural variations on biological activity. We will examine the established principles of medicinal chemistry to forecast how substitutions on the allyl moiety might influence a molecule's pharmacokinetic and pharmacodynamic profile. Furthermore, this guide furnishes detailed experimental protocols for researchers to systematically evaluate and compare the biological activity of various allyl carbamate derivatives.

The Allyl Carbamate Group: A Tool for Synthesis

The Alloc group is prized for its stability under a wide range of conditions and its selective removal using palladium(0) catalysis under mild, neutral conditions.[1][4][5][6] This allows for the deprotection of amines without affecting other sensitive functional groups or acid- and base-labile protecting groups like Boc and Fmoc, respectively.[1][2][3]

The protection of an amine with an Alloc group is typically achieved by reacting the amine with allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O) in the presence of a base.[1]

The deprotection proceeds via a catalytic cycle involving a palladium(0) complex, which coordinates to the allyl group's double bond, followed by oxidative addition to form a π-allylpalladium(II) complex. This complex is then trapped by a nucleophilic scavenger, regenerating the Pd(0) catalyst and releasing the free amine after decarboxylation.[1][6]

From Protecting Group to Bioactive Moiety: The Dual Role of Carbamates

The carbamate functional group is a cornerstone in medicinal chemistry, present in numerous approved drugs and prodrugs.[7][8] Carbamates can act as stable isosteres of amides or esters, participate in crucial hydrogen bonding interactions with biological targets, and be designed for controlled hydrolysis to release an active drug.[7][8] This dual role necessitates a deeper understanding of how the choice of a specific allyl carbamate protecting group might inadvertently influence the biological properties of a drug candidate.

While the primary function of the Alloc group is protection, its presence in a molecule, even transiently, or as part of a prodrug strategy, means its own potential for biological interaction cannot be ignored. Variations in the structure of the allyl group can modulate the physicochemical properties of the entire molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its direct interaction with biological targets.

A Comparative Analysis of Substituted Allyl Carbamate Protecting Groups

Direct comparative studies on the biological activity of different allyl carbamate protecting groups are scarce in the literature. However, we can extrapolate from established structure-activity relationship (SAR) principles to build a predictive framework. The following table outlines a hypothetical comparison of how various substitutions on the allyl group might influence key biological and chemical properties.

Substituent on Allyl GroupPredicted Effect on LipophilicityPredicted Electronic EffectPotential Impact on Biological Activity and Deprotection
-H (Standard Alloc)BaselineNeutralStandard deprotection kinetics; baseline cell permeability.
-Cl (e.g., 2-Chloroallyl)IncreasedElectron-withdrawingMay alter deprotection kinetics; potential for increased cell permeability and off-target reactivity.
-Br (e.g., 2-Bromoallyl)Significantly IncreasedElectron-withdrawingSimilar to chloro-substitution but with potentially greater lipophilicity; may enhance membrane interactions.
-CH₃ (e.g., Methallyl)IncreasedElectron-donatingMay slightly alter deprotection kinetics; increased lipophilicity could improve cell penetration.
-OCH₃ (e.g., 2-Methoxyallyl)Slightly IncreasedElectron-donatingMay influence palladium coordination and deprotection rate; potential for altered metabolic stability.
-CF₃ Significantly IncreasedStrongly Electron-withdrawingLikely to significantly alter electronic properties and deprotection kinetics; may increase metabolic stability and binding affinity.

Experimental Protocols for Comparative Biological Evaluation

To empirically determine the biological activity of different allyl carbamate derivatives, a series of standardized in vitro assays should be performed. The following are detailed, step-by-step methodologies for key experiments.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on cell proliferation and viability.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the allyl carbamate-protected compounds in cell culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

In Vitro Enzyme Inhibition Assay

This protocol can be adapted for various enzymes relevant to the therapeutic target of the parent molecule. Here, we use a generic kinase inhibition assay as an example.

Methodology:

  • Reagent Preparation: Prepare solutions of the kinase, substrate (a specific peptide), and ATP in the appropriate assay buffer.

  • Compound Preparation: Prepare serial dilutions of the allyl carbamate derivatives in the assay buffer.

  • Reaction Initiation: In a 96-well plate, add the kinase and the test compounds. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using a variety of methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP formation.

  • Data Analysis: Determine the percentage of kinase activity relative to a no-inhibitor control and calculate the IC₅₀ for each compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a compound across an artificial membrane, predicting its potential for oral absorption.

Methodology:

  • Membrane Preparation: Coat a 96-well filter plate with a lipid solution (e.g., 1% lecithin in dodecane).

  • Compound Preparation: Prepare solutions of the test compounds in a buffer at a specific pH (e.g., pH 7.4 for intestinal permeability).

  • Assay Setup: Add the compound solutions to the donor wells of the filter plate. Add fresh buffer to the acceptor wells of a corresponding 96-well plate. Place the filter plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours.

  • Concentration Measurement: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) for each compound.

Visualizing the Concepts

Deprotection_Mechanism

Experimental_Workflow Start Synthesize Series of Substituted Allyl Carbamate Derivatives Cytotoxicity Cell Viability Assay (MTT) Determine IC₅₀ Start->Cytotoxicity Enzyme_Assay Enzyme Inhibition Assay Determine IC₅₀ Start->Enzyme_Assay Permeability PAMPA Assay Determine Permeability (Pe) Start->Permeability Data_Analysis Comparative Data Analysis Structure-Activity Relationship Cytotoxicity->Data_Analysis Enzyme_Assay->Data_Analysis Permeability->Data_Analysis

SAR_Logic cluster_1 Chemical Modification cluster_2 Physicochemical Properties cluster_3 Biological Outcome Modification Substitution on Allyl Group (-H, -Cl, -Br, -CH₃, etc.) Properties Lipophilicity Electronic Effects Steric Hindrance Modification->Properties influences Outcome Cell Permeability Metabolic Stability Target Binding Cytotoxicity Properties->Outcome determines

Conclusion

The selection of an allyl carbamate protecting group in the synthesis of a biologically active molecule warrants careful consideration beyond its synthetic advantages. While the Alloc group itself is generally considered a temporary fixture, its structure can impart significant changes to the physicochemical properties of an intermediate or a final prodrug, thereby influencing its biological activity. Although direct comparative studies are not abundant, the principles of medicinal chemistry provide a rational basis for predicting how substitutions on the allyl moiety can affect lipophilicity, electronic character, and steric profile.

By employing the systematic experimental approaches outlined in this guide, researchers can proactively assess the biological implications of their chosen protecting group strategy. This integrated perspective, combining synthetic utility with early-stage biological evaluation, is paramount in the efficient and successful development of novel therapeutics.

References

  • Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]

  • Tsukamoto, H., Suzuki, T., & Kondo, Y. (2003).
  • Jeffrey, P. D., & McCombie, S. W. (1982). U.S. Patent No. 4,314,942. Washington, DC: U.S.
  • Minami, I., Ohashi, Y., Shimizu, I., & Tsuji, J. (1987). Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines. Tetrahedron Letters, 28(20), 2219-2222.
  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Perspectives in Medicinal Chemistry, 8, PMC.S24222.
  • Mravljak, J., & Mas-Claret, E. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 71(2), 95-121.
  • Vacondio, F., Silva, C., & Mor, M. (2011). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Pharmaceutical research, 28(3), 549–570.
  • Neudecker, T., Lutz, D., Eder, E., & Henschler, D. (1980). Structure-activity relationship in halogen and alkyl substituted allyl and allylic compounds: correlation of alkylating and mutagenic properties. Biochemical pharmacology, 29(19), 2611–2617.
  • Pro-I-Tech. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Laconde, G., & Fields, G. B. (1992). U.S. Patent No. 5,118,792. Washington, DC: U.S.

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of Novel Piperazine Compounds

Authored for Researchers, Scientists, and Drug Development Professionals The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique struct...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and physicochemical properties have made it a privileged scaffold in a vast array of pharmaceuticals, from antipsychotics to antivirals.[1][2][3] The journey from a novel synthesized piperazine derivative to a viable drug candidate, however, is critically dependent on rigorous, unambiguous structural and purity validation. This guide provides an in-depth comparison of the essential spectroscopic techniques required for this validation, grounded in the principles of scientific integrity and designed for practical application in a research and development setting.

Our approach is not merely to list procedures but to explain the causality behind experimental choices. The objective is to build a self-validating analytical workflow where data from complementary techniques converge to provide a comprehensive and irrefutable characterization of a novel molecule. This aligns with the principles outlined in regulatory guidelines such as the ICH Q2(R2) for the validation of analytical procedures, which emphasize demonstrating that a procedure is fit for its intended purpose.[4][5]

The Spectroscopic Toolkit: A Comparative Overview

The complete structural elucidation of a novel organic molecule is rarely accomplished with a single technique.[6][7][8] Instead, it requires a synergistic approach, piecing together evidence from multiple spectroscopic methods. Each technique interrogates the molecule from a different angle, providing unique and complementary pieces of the structural puzzle.

Spectroscopic Technique Primary Information Provided Strengths for Piperazine Analysis Limitations
Nuclear Magnetic Resonance (NMR) Atomic connectivity (¹H, ¹³C), stereochemistry, dynamic processes.The gold standard for determining substitution patterns on the piperazine ring and its substituents. 2D NMR is crucial for unambiguous assignments.[9][10]Lower sensitivity compared to MS; can be complex for molecules with conformational isomerism (rotamers).[10][11][12]
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), structural fragments.Provides definitive molecular formula. Fragmentation patterns can confirm the piperazine core and identify substituents.[1][13][14]Isomers are often indistinguishable without chromatography (LC-MS/GC-MS); fragmentation can be complex.
Fourier-Transform Infrared (FT-IR) Presence of specific functional groups (e.g., C=O, N-H, C-N).Quickly confirms the presence of key functional groups and changes after synthesis (e.g., amide formation).[15][16][17][18]Provides limited information on the overall molecular skeleton; spectrum can be complex in the fingerprint region.
Ultraviolet-Visible (UV-Vis) Presence of chromophores, conjugated π-systems.Useful for phenyl-substituted piperazines or those with other chromophoric groups; often used for quantitative analysis.[19][20][21]Not applicable to compounds lacking a chromophore; provides limited structural information.

Integrated Validation Workflow

A robust validation strategy integrates these techniques in a logical sequence. An initial, high-level screen using FT-IR and UV-Vis can confirm the presence of expected functionalities. This is followed by the definitive structural workhorses: Mass Spectrometry for molecular formula confirmation and NMR for detailed structural elucidation.

ValidationWorkflow cluster_0 Initial Synthesis & Purification cluster_2 Definitive Structural Analysis cluster_3 Final Confirmation Purification Purification (e.g., Chromatography, Recrystallization) FTIR FT-IR Spectroscopy Purification->FTIR Functional Groups? UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Chromophore? HRMS High-Resolution MS (HRMS) FTIR->HRMS UV_Vis->HRMS NMR_1D 1D NMR (¹H, ¹³C) HRMS->NMR_1D Molecular Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Connectivity Puzzle Confirmed Structure Confirmed & Validated NMR_2D->Confirmed Unambiguous Structure

Caption: Integrated workflow for spectroscopic validation.

Deep Dive 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of organic molecules, providing unparalleled insight into the atomic framework.[1]

Expertise & Causality

For piperazine derivatives, ¹H NMR is the first and most critical step. The protons on the piperazine ring typically appear as a complex multiplet or a set of multiplets between 2.5 and 4.0 ppm. The exact chemical shift and splitting pattern are exquisitely sensitive to:

  • N-Substitution: Acylating or alkylating the nitrogen atoms causes a downfield shift of the adjacent methylene protons.

  • Ring Conformation: Piperazine rings exist in a dynamic chair conformation. Bulky substituents can lock the conformation, leading to distinct signals for axial and equatorial protons.

  • Stereochemistry: For chiral, substituted piperazines, NMR (often with chiral shift reagents) can be used to determine enantiomeric purity and diastereomeric ratios.[9]

¹³C NMR complements the proton data, with piperazine carbons typically resonating between 40-60 ppm.[1] However, for complex structures with overlapping ¹H signals or ambiguous assignments, 2D NMR techniques are indispensable.

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings (¹H-¹H), allowing you to "walk" along a carbon chain and connect adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹H-¹³C one-bond correlation).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons (typically 2-3 bonds away). This is crucial for connecting fragments of the molecule, such as linking a substituent to the specific carbon or nitrogen atom of the piperazine ring.[22]

Experimental Protocol: A Self-Validating System

Objective: To acquire unambiguous 1D and 2D NMR data for a novel N-aryl-N'-acyl piperazine.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.[1]

    • Dissolve in ~0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1] This step is vital for data reproducibility.

  • Instrumental Setup & System Suitability:

    • Place the NMR tube into the spectrometer's probe.

    • Lock: The instrument locks onto the deuterium signal of the solvent, ensuring magnetic field stability during the experiment.[1]

    • Shimming: The magnetic field is homogenized ("shimmed") to achieve sharp, symmetrical peaks. This is a crucial step for resolution.[1] Before acquiring data on the novel compound, run a standard ¹H spectrum on a known reference sample (e.g., a standard strychnine sample) to verify instrument resolution and lineshape, ensuring the system is performing optimally.

  • Data Acquisition:

    • ¹H NMR: Acquire a spectrum with a sufficient number of scans to achieve a signal-to-noise ratio (S/N) > 100:1 for key signals.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required to achieve adequate S/N.[1]

    • 2D NMR (COSY, HSQC, HMBC): Run these experiments using standard, optimized pulse programs. The duration of these experiments can range from 30 minutes to several hours depending on the sample concentration and desired resolution.

  • Data Processing & Analysis:

    • Apply Fourier transformation to the raw data (FID).[1]

    • Phase the spectra to ensure all peaks are in the pure absorption mode.[1]

    • Calibrate the chemical shift using the TMS signal.[1]

    • Integrate the ¹H NMR spectrum to determine the relative ratios of protons, which must match the proposed structure.[1]

    • Analyze the 1D and 2D spectra in conjunction to assign every proton and carbon signal unambiguously.

Deep Dive 2: Mass Spectrometry (MS)

MS provides the definitive molecular weight and, with high-resolution instruments (HRMS), the elemental composition. This data is non-negotiable for confirming the identity of a novel compound.

Expertise & Causality

The choice of ionization technique is paramount. Electrospray Ionization (ESI) is generally preferred for polar, non-volatile piperazine derivatives as it is a "soft" technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[14]

The fragmentation pattern, obtained via tandem MS (MS/MS), provides a structural fingerprint. For piperazine derivatives, characteristic fragmentation pathways include:

  • Cleavage of the N-substituent bonds.

  • Ring-opening or cleavage of the piperazine ring itself.[1][14] For example, a common fragmentation involves the neutral loss of the piperazine moiety or a substituted part of it, which can be diagnostic for the core structure.[23]

Experimental Protocol: A Self-Validating System

Objective: To confirm the elemental composition and obtain structural fragmentation data for the novel piperazine.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be high-purity (LC-MS grade) to minimize background ions.

  • Instrumental Setup & System Suitability:

    • Calibration: Before analysis, the mass spectrometer must be calibrated using a known standard solution (e.g., sodium trifluoroacetate or a commercial calibrant mix). This ensures high mass accuracy, which is the foundation of trustworthy HRMS data. The calibration should achieve a mass accuracy of < 5 ppm.

    • Method: Infuse the sample directly or use an LC-MS setup. ESI in positive ion mode is typically the starting point.

  • Data Acquisition:

    • Full Scan MS: Acquire data over a mass range that encompasses the expected molecular weight (e.g., m/z 100-1000).

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion of interest and fragment it using collision-induced dissociation (CID). Acquire the spectrum of the resulting fragment ions.

  • Data Analysis:

    • Determine the accurate mass of the [M+H]⁺ ion from the full scan spectrum.

    • Use the instrument's software to calculate the elemental composition based on the accurate mass. The calculated formula must match the theoretical formula within a < 5 ppm mass error.

    • Interpret the MS/MS spectrum to identify characteristic fragment ions that support the proposed structure.

MS_DecisionTree Start Obtain HRMS Data CheckMass Does measured [M+H]⁺ match theoretical mass (< 5 ppm error)? Start->CheckMass CheckFragments Do MS/MS fragments match expected pathways? CheckMass->CheckFragments Yes Failure1 Structure Incorrect or Impure CheckMass->Failure1 No Success Molecular Formula Confirmed CheckFragments->Success Yes Failure2 Re-evaluate Structure / Fragmentation CheckFragments->Failure2 No

Caption: Decision tree for validating HRMS data.

Deep Dive 3: FT-IR and UV-Vis Spectroscopy

While providing less detailed structural information than NMR or MS, FT-IR and UV-Vis are rapid, valuable techniques for confirming key features and ensuring batch-to-batch consistency.

FT-IR Spectroscopy

FT-IR confirms the presence of functional groups by detecting their characteristic vibrational frequencies.[15] For a novel N-aryl-N'-acyl piperazine, you would expect to see:

  • Aromatic C-H stretch: > 3000 cm⁻¹

  • Aliphatic C-H stretch (piperazine ring): ~2800-3000 cm⁻¹[16]

  • Amide C=O stretch: A strong band around 1630-1680 cm⁻¹

  • C-N stretch: ~1199-1323 cm⁻¹[16]

  • N-H stretch (if present on secondary amine): A broad band around 3300-3500 cm⁻¹

The absence of a starting material's key peak (e.g., an aldehyde C=O stretch at ~1700 cm⁻¹) and the appearance of a new product peak (e.g., the amide C=O) provide strong evidence for a successful reaction.[3]

UV-Vis Spectroscopy

This technique is relevant for piperazine derivatives containing chromophores (light-absorbing groups). Phenyl or other aromatic substituents on the piperazine ring will produce characteristic absorbance maxima in the UV region (typically ~200-400 nm).[2][21] While not a primary tool for structural elucidation, it is excellent for quantitative analysis (using the Beer-Lambert law) and for quickly checking the purity of fractions during chromatography.

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Validation

A Senior Application Scientist's Guide to Structure Confirmation: Cross-Referencing NMR Data with Predicted Chemical Shifts

In the relentless pursuit of novel therapeutics and advanced materials, the unambiguous determination of a molecule's three-dimensional structure is paramount.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stand...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics and advanced materials, the unambiguous determination of a molecule's three-dimensional structure is paramount.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures in solution, providing rich information about the chemical environment, connectivity, and dynamics of atoms.[4][5][6][7] However, experimental data alone can sometimes be ambiguous, especially for complex molecules with numerous stereocenters or conformational flexibility. This guide provides an in-depth comparison of experimental and computational approaches, demonstrating how cross-referencing experimental NMR data with theoretically predicted chemical shifts can serve as a powerful tool for robust structure confirmation and validation. This synergistic approach is a critical component in modern drug discovery and development.[1][3][8][9]

The Symbiotic Relationship: Experimental NMR and Computational Predictions

The principle of NMR spectroscopy relies on the interaction of atomic nuclei with an external magnetic field.[4][6] The precise resonance frequency of a nucleus, its "chemical shift," is exquisitely sensitive to its local electronic environment, which is dictated by the overall molecular structure.[4][5][10] Thus, an NMR spectrum serves as a unique fingerprint of a molecule.[4]

Computational chemistry offers a powerful complementary approach. By solving the fundamental equations of quantum mechanics, we can predict the NMR chemical shifts for a proposed chemical structure.[11][12] The accuracy of these predictions has dramatically improved with advancements in computational methodologies, particularly Density Functional Theory (DFT).[11][13]

The core logic of this combined approach is straightforward: if a proposed structure is correct, its computationally predicted NMR spectrum should closely match the experimentally acquired spectrum. Significant discrepancies between the two can indicate an incorrect structural assignment, prompting a re-evaluation of the proposed structure.[11][14] This integrated workflow significantly enhances the confidence in structural assignments, mitigating the risk of pursuing incorrect molecular architectures in downstream applications like drug development.

The Workflow: A Step-by-Step Guide to Structure Confirmation

The process of cross-referencing experimental and predicted NMR data can be broken down into a systematic workflow.

G cluster_0 Experimental Workflow cluster_1 Computational Workflow cluster_2 Validation and Confirmation exp_data 1. Acquire High-Quality Experimental NMR Data (1H, 13C, 2D NMR) process_exp 2. Process and Analyze Experimental Spectra exp_data->process_exp compare 7. Compare Experimental and Predicted Data process_exp->compare propose_structure 3. Propose Candidate Structure(s) conf_search 4. Perform Conformational Search propose_structure->conf_search geom_opt 5. Geometry Optimization (e.g., DFT) conf_search->geom_opt nmr_predict 6. Predict NMR Chemical Shifts (e.g., GIAO) geom_opt->nmr_predict nmr_predict->compare statistical_analysis 8. Statistical Analysis (e.g., MAE, DP4+) compare->statistical_analysis decision 9. Structure Confirmed or Revision Needed? statistical_analysis->decision

Figure 1: A comprehensive workflow for structure confirmation by comparing experimental and predicted NMR data.

Part 1: The Experimental Foundation

1. Acquiring High-Quality Experimental NMR Data: The fidelity of the final structure confirmation hinges on the quality of the initial experimental data.

  • 1D NMR (¹H and ¹³C): These fundamental experiments provide the primary chemical shift information for proton and carbon nuclei, respectively.[4][5]

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal through-bond and through-space correlations between nuclei, which are crucial for establishing the connectivity of the molecular framework.[15] The development of 2D NMR was a significant milestone that enhanced the capabilities of Computer-Assisted Structure Elucidation (CASE).[16][17]

Experimental Protocol: Standard 1D and 2D NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[18]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

  • 2D NMR Acquisition: Acquire standard 2D correlation spectra, including COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).

2. Processing and Analyzing Experimental Spectra: Raw NMR data must be carefully processed to extract accurate chemical shifts and coupling constants. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to a known standard (e.g., TMS).[18]

Part 2: The Computational Counterpart

The advent of robust computational methods has revolutionized structure elucidation.[11] Computer-Assisted Structure Elucidation (CASE) systems leverage these computational tools to propose and validate structures.[16][17][19]

3. Proposing Candidate Structures: Based on the initial analysis of the NMR data and other analytical information (e.g., mass spectrometry), one or more candidate structures are proposed.

4. Performing a Conformational Search: For flexible molecules, it is crucial to identify the low-energy conformers that are significantly populated in solution, as the experimental NMR spectrum represents a population-weighted average of these conformers.[20]

5. Geometry Optimization: Each low-energy conformer is then subjected to geometry optimization using quantum mechanical methods, most commonly DFT. This step refines the molecular geometry to a minimum energy state.[13][21]

6. Predicting NMR Chemical Shifts: With the optimized geometries, the NMR chemical shifts are calculated. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose.[11]

Computational Protocol: DFT-Based NMR Chemical Shift Prediction

  • Conformational Search: Employ a molecular mechanics-based conformational search algorithm to generate a set of low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies).

  • Chemical Shift Calculation: Calculate the NMR shielding tensors for each optimized conformer using the GIAO method with a higher level of theory (e.g., mPW1PW91/6-311+G(d,p)).

  • Boltzmann Weighting: Calculate the relative energies of the conformers and determine their Boltzmann population distribution. The final predicted chemical shifts are a Boltzmann-weighted average of the shifts for each conformer.

Part 3: The Moment of Truth - Validation and Confirmation

This final stage involves a meticulous comparison of the experimental and computationally predicted data.

7. Comparing Experimental and Predicted Data: A direct, atom-by-atom comparison of the experimental and predicted chemical shifts is performed. This is often facilitated by specialized software that can overlay and correlate the two datasets.[22][23][24][25]

Data Presentation: A Comparative Table

For a hypothetical molecule, the comparison might be summarized as follows:

AtomExperimental ¹³C Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Difference (ppm)
C1172.5171.80.7
C268.969.5-0.6
C340.541.1-0.6
C420.119.80.3
C521.221.5-0.3

8. Statistical Analysis: To provide a quantitative measure of the agreement between the experimental and predicted data, statistical metrics are employed.

  • Mean Absolute Error (MAE): This is the average of the absolute differences between the experimental and predicted chemical shifts.[26] A lower MAE indicates a better fit.

  • DP4+ Probability Analysis: For distinguishing between diastereomers, the DP4+ probability analysis is a powerful statistical tool that provides a confidence level for the correct structural assignment.[20]

9. Structure Confirmed or Revision Needed?: The final decision is based on the weight of the evidence. A low MAE and a high DP4+ probability provide strong support for the proposed structure. Conversely, significant deviations warrant a re-examination of the proposed structure or the experimental data.

Alternative Approaches and Future Directions

While DFT-based methods are powerful, other computational techniques are also employed for NMR prediction.

  • Empirical and Database-Driven Methods: These methods, often utilizing techniques like Hierarchical Organization of Spherical Environments (HOSE) codes and machine learning, predict chemical shifts based on large databases of known structures and their experimental NMR data.[22][27][28] These approaches are generally faster than quantum mechanical calculations.[27]

  • Machine Learning and Artificial Intelligence: The application of machine learning and AI is rapidly growing in the field of NMR prediction and structure elucidation.[29][30][31] These methods can learn complex relationships between molecular structure and NMR parameters from vast datasets, offering the potential for even greater accuracy and speed.[29][30]

Conclusion

The cross-referencing of experimental NMR data with computationally predicted chemical shifts provides a robust and reliable framework for molecular structure confirmation. This integrated approach, grounded in the fundamental principles of NMR spectroscopy and quantum mechanics, offers a higher level of confidence in structural assignments than either method can provide alone. As computational power and prediction algorithms continue to advance, this synergistic workflow will become an increasingly indispensable tool for researchers, scientists, and drug development professionals, ensuring that the molecular structures underpinning their research are accurate and well-defined.

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Comparative

A Comparative Pharmacokinetic Analysis of Phenylpiperazine Derivatives: A Guide for Drug Development Professionals

The N-phenylpiperazine scaffold is a cornerstone in medicinal chemistry, particularly for neurologically active agents.[1][2] Its derivatives encompass a range of therapeutic classes, from antidepressants to antipsychoti...

Author: BenchChem Technical Support Team. Date: January 2026

The N-phenylpiperazine scaffold is a cornerstone in medicinal chemistry, particularly for neurologically active agents.[1][2] Its derivatives encompass a range of therapeutic classes, from antidepressants to antipsychotics.[3][4] A thorough understanding of their pharmacokinetic (PK) profiles—how the body absorbs, distributes, metabolizes, and excretes these compounds—is fundamental to optimizing their therapeutic efficacy and safety. This guide provides a comparative analysis of the pharmacokinetics of several prominent phenylpiperazine derivatives, supported by experimental data and protocols to inform preclinical and clinical research.

The Critical Role of Pharmacokinetics in Phenylpiperazine Drug Development

The therapeutic success of phenylpiperazine derivatives is intrinsically linked to their pharmacokinetic properties. These properties determine the onset, intensity, and duration of the drug's effect. Variations in the chemical structure of these derivatives can lead to significant differences in their PK profiles, impacting dosing regimens, potential for drug-drug interactions, and overall clinical utility.[1] For instance, the metabolic pathway can significantly influence the formation of active metabolites, which may contribute to the therapeutic effect or adverse reactions.[5][6]

Comparative Pharmacokinetic Profiles

This section details the pharmacokinetic parameters of five key phenylpiperazine derivatives: Trazodone, Nefazodone, Etoperidone, Lurasidone, and Aripiprazole. A summary of their key pharmacokinetic parameters is presented in Table 1.

Trazodone

Trazodone is an antidepressant that is well-absorbed orally.[7][8] Its absorption is best on an empty stomach, with peak plasma concentrations reached within about an hour.[7][8][9] Trazodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form an active metabolite, m-chlorophenylpiperazine (m-CPP).[5][6][7][9] The drug exhibits a biphasic elimination half-life, with an initial phase of 3-6 hours and a terminal phase of 5-9 hours.[7][8] It is primarily excreted in the urine.[7] Studies in rats have shown that both trazodone and m-CPP rapidly appear in plasma and brain tissue, with brain concentrations of trazodone exceeding those in plasma.[10]

Nefazodone

Nefazodone, another antidepressant of the phenylpiperazine class, displays nonlinear pharmacokinetics, meaning that increases in plasma concentrations are not directly proportional to dose increases.[11][12] It is rapidly and completely absorbed, but extensive first-pass metabolism results in a low and variable bioavailability of about 20%.[13][14][15] Peak plasma concentrations are reached in approximately one to three hours.[14][15] Nefazodone is metabolized by CYP3A4 to several active metabolites, including hydroxynefazodone, triazoledione, and m-CPP.[13] The parent drug has a short half-life of 2-4 hours, while its major active metabolite, triazoledione, has a much longer half-life of about 18 hours.[13]

Etoperidone

Etoperidone is an atypical antidepressant that is structurally related to trazodone and nefazodone.[16] Its absorption and bioavailability can be highly variable among individuals, with bioavailability reported to be as low as 12% due to extensive metabolism.[17] The time to reach peak plasma concentration ranges from 1.4 to 4.8 hours.[17] Similar to other phenylpiperazine derivatives, etoperidone is metabolized to m-CPP, which contributes to its serotonergic effects.[6][16] The majority of an oral dose is excreted in the urine as metabolites, with very little of the unchanged drug being eliminated.[17]

Lurasidone

Lurasidone is a second-generation antipsychotic with dose-proportional pharmacokinetics within its approved dosing range.[18] Its oral absorption is estimated to be between 9-19%, and administration with food can significantly increase its absorption.[18][19] Peak plasma concentrations are typically reached within 1-3 hours.[18] Lurasidone is primarily metabolized by CYP3A4, and it is highly bound to plasma proteins (approximately 99%).[18] The mean elimination half-life is around 18 hours.[18]

Aripiprazole

Aripiprazole is another atypical antipsychotic that is well-absorbed orally, with an absolute bioavailability of 87%.[20][21] Peak plasma concentrations are achieved within 3 to 5 hours.[20] Aripiprazole undergoes extensive hepatic metabolism via dehydrogenation, hydroxylation, and N-dealkylation, primarily by CYP3A4 and CYP2D6 enzymes.[22][23] It has a long mean elimination half-life of about 75 hours, and its active metabolite, dehydro-aripiprazole, has an even longer half-life of 94 hours.[20][23]

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Phenylpiperazine Derivatives
ParameterTrazodoneNefazodoneEtoperidoneLurasidoneAripiprazole
Bioavailability ~63-80% (oral)[24]~20% (oral, variable)[13][14]~12% (oral, variable)[17]9-19% (oral)[18][19]87% (oral)[20][21]
Time to Peak (Tmax) ~1 hour (fasting)[8][9]1-3 hours[14][15]1.4-4.8 hours[17]1-3 hours[18]3-5 hours[20]
Protein Binding 89-95%[9][24]~99% (loosely)[13]High[17]~99%[18]>99%[21][23]
Elimination Half-life 5-9 hours (terminal)[7][8]2-4 hours[13][14]Not specified18 hours[18]75 hours[20][23]
Major Metabolizing Enzyme(s) CYP3A4[9]CYP3A4[13]Not specifiedCYP3A4[18]CYP3A4, CYP2D6[22][23]
Active Metabolite(s) m-CPP[7][9]Hydroxynefazodone, Triazoledione, m-CPP[13]m-CPP[16]Minor metabolites[18]Dehydro-aripiprazole[22][23]
Primary Route of Excretion Urine[7]Urine (~55%), Feces (~20-30%)[15]Urine (78.8%)[17]Feces (67-80%), Renal (9-19%)[19]Feces (60%), Kidney (27%)[21]

Experimental Protocols

The following are standardized protocols for key experiments in the pharmacokinetic evaluation of phenylpiperazine derivatives. These protocols are designed to be self-validating and adhere to regulatory guidelines.[25][26]

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic profile of a phenylpiperazine derivative following intravenous (IV) and oral (PO) administration in rats. This allows for the determination of key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[27][28][29][30]

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • IV group: Administer the compound via a single bolus injection into the tail vein.

    • PO group: Administer the compound via oral gavage.

  • Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug and its major metabolites in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution. Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To assess the intrinsic clearance of a phenylpiperazine derivative in the liver, which provides an indication of its metabolic stability and potential for first-pass metabolism.[31][32][33][34][35]

Methodology:

  • Test System: Pooled human liver microsomes (HLMs).

  • Incubation:

    • Prepare an incubation mixture containing HLMs, the test compound, and a NADPH-generating system in a phosphate buffer (pH 7.4).

    • Initiate the reaction by adding the NADPH-generating system.

    • Incubate at 37°C with shaking.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Bioanalysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug against time. The slope of the linear regression line represents the elimination rate constant (k). Intrinsic clearance (CLint) is calculated as (k / microsomal protein concentration).

Visualization of Key Processes

General Metabolic Pathway of Phenylpiperazine Derivatives

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent Drug Parent Drug Hydroxylated Metabolites Hydroxylated Metabolites Parent Drug->Hydroxylated Metabolites CYP-mediated Hydroxylation N-dealkylated Metabolites N-dealkylated Metabolites Parent Drug->N-dealkylated Metabolites CYP-mediated N-dealkylation m-CPP m-CPP Parent Drug->m-CPP CYP3A4-mediated metabolism Glucuronide Conjugates Glucuronide Conjugates Hydroxylated Metabolites->Glucuronide Conjugates UGT-mediated Glucuronidation Excretion Excretion N-dealkylated Metabolites->Excretion Further Metabolism or Excretion Further Metabolism or Excretion m-CPP->Further Metabolism or Excretion Glucuronide Conjugates->Excretion Renal/Biliary

Caption: Generalized metabolic pathways for phenylpiperazine derivatives.

Experimental Workflow for an In Vivo Pharmacokinetic Study

G Dosing (IV & PO) Dosing (IV & PO) Blood Sampling Blood Sampling Dosing (IV & PO)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Separation->Bioanalysis (LC-MS/MS) PK Analysis PK Analysis Bioanalysis (LC-MS/MS)->PK Analysis Report Generation Report Generation PK Analysis->Report Generation

Caption: Workflow for a typical in vivo pharmacokinetic study.

Conclusion

The pharmacokinetic profiles of phenylpiperazine derivatives are diverse, reflecting the structural variations within this chemical class. This comparative guide highlights the importance of a thorough understanding of ADME properties for successful drug development. The provided data and protocols offer a framework for researchers to design and interpret pharmacokinetic studies, ultimately leading to the development of safer and more effective therapies.

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  • Psychopharmacology Institute. Lurasidone Pharmacokinetics. [Link]

  • PubMed. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. [Link][6]

  • PubMed Central. Clinical pharmacology of atypical antipsychotics: an update. [Link][37]

  • RSC Publishing. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. [Link][2]

  • PharmaCompass.com. Etoperidone | Drug Information, Uses, Side Effects, Chemistry. [Link][17]

  • ClinPGx. Aripiprazole Pathway, Pharmacokinetics. [Link][22]

  • ResearchGate. (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. [Link][33]

  • Sygnature Discovery. In vivo PK / Pharmacokinetic Studies. [Link][29]

  • PubMed Central. Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition. [Link][8]

  • Wikipedia. Lurasidone. [Link][19]

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  • Wikipedia. Aripiprazole. [Link][21]

  • PubMed. Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. [Link][38]

  • Termedia. Lurasidone – pharmacodynamic and pharmacokinetic properties, clinical potential and interaction risk. [Link][39]

  • Health Alliance. Atypical Antipsychotics Comparison Guide. [Link]

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Validation

A Comparative Efficacy Analysis of Bromophenyl and Chlorophenyl Piperazine Derivatives in Drug Discovery

This guide offers an in-depth technical comparison of the efficacy of bromophenyl and chlorophenyl piperazine derivatives, classes of compounds pivotal in the development of therapeutics targeting the central nervous sys...

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical comparison of the efficacy of bromophenyl and chlorophenyl piperazine derivatives, classes of compounds pivotal in the development of therapeutics targeting the central nervous system (CNS). Designed for researchers, scientists, and drug development professionals, this document synthesizes data from various studies to elucidate the nuanced structure-activity relationships (SAR) that govern the pharmacological profiles of these halogenated arylpiperazines.

Introduction: The Significance of Halogenation in Phenylpiperazine Scaffolds

The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates targeting a range of neurotransmitter receptors, including serotonergic and dopaminergic systems.[1][2] The introduction of halogen substituents, such as bromine and chlorine, onto the phenyl ring is a common strategy to modulate the potency, selectivity, and pharmacokinetic properties of these derivatives. This guide will explore the comparative efficacy of bromophenyl and chlorophenyl piperazine derivatives, focusing on their receptor binding affinities and the underlying principles that dictate their biological activity.

The choice between bromine and chlorine as a substituent is not arbitrary. These halogens, while both electron-withdrawing, differ in size, polarizability, and their ability to form halogen bonds, all of which can significantly influence ligand-receptor interactions. Understanding these differences is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles.

Structure-Activity Relationships: The Influence of Halogen Substitution

The efficacy of phenylpiperazine derivatives is intricately linked to the nature and position of substituents on the phenyl ring. Halogenation, in particular, has been shown to generally enhance affinity for serotonin and dopamine receptors when compared to unsubstituted phenylpiperazine.[1]

Impact of Halogen Type: Bromine vs. Chlorine

While direct head-to-head comparative studies of bromo- and chloro-analogs in the same series are not abundant in publicly available literature, we can infer their relative impact based on established medicinal chemistry principles and data from various sources.

  • Polarizability and Lipophilicity: Bromine is larger and more polarizable than chlorine. This increased polarizability can lead to stronger van der Waals interactions with hydrophobic pockets within a receptor binding site, potentially enhancing affinity.

  • Electronegativity: Chlorine is more electronegative than bromine, which can influence the electronic distribution of the phenyl ring and affect interactions with polar residues in the receptor.

Positional Isomerism: A Critical Determinant of Efficacy

The position of the halogen on the phenyl ring is a critical factor influencing receptor affinity and selectivity. For instance, meta-chlorophenylpiperazine (m-CPP) demonstrates a higher affinity for the 5-HT₂A receptor than its para-chloro counterpart (p-CPP).[1] This highlights the importance of the substituent's location in dictating the orientation of the molecule within the receptor's binding pocket and its ability to engage with key amino acid residues.

Comparative Efficacy at Key CNS Receptors

The following sections provide a comparative overview of the efficacy of bromophenyl and chlorophenyl piperazine derivatives at key serotonin and dopamine receptors, based on available data. It is important to note that the presented data is synthesized from multiple studies and direct quantitative comparisons should be made with caution.

Serotonin Receptors

Arylpiperazines are well-known for their interaction with various serotonin (5-HT) receptor subtypes.[3][4]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Representative Halogenated Phenylpiperazine Derivatives at Serotonin Receptors

Compound5-HT₁A5-HT₂A5-HT₂CSource(s)
Chlorophenyl Derivatives
meta-Chlorophenylpiperazine (m-CPP)130331.3[1] (inferred)
Bromophenyl Derivatives
1-(4-Bromophenyl)piperazineData not availableData not availableData not available[5]

While a direct, side-by-side comparison is challenging due to a lack of comprehensive studies, the high affinity of m-CPP for the 5-HT₂C receptor is a well-established benchmark for chlorophenyl derivatives. The 4-bromo substitution in bromophenyl derivatives is anticipated to confer significant affinity at these receptors as well.[1]

Dopamine Receptors

Phenylpiperazine derivatives also exhibit significant affinity for dopamine receptors, particularly the D₂ and D₃ subtypes, which are important targets for antipsychotic medications.

Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Representative Halogenated Phenylpiperazine Derivatives at Dopamine Receptors

CompoundD₂D₃Source(s)
Chlorophenyl Derivatives
1-(3-Chlorophenyl)-4-phenethylpiperazineHigh Affinity (DAT)Data not available[6]
Bromophenyl Derivatives
1-(4-Bromophenyl)-4-ethylpiperazineData not availableData not available[5]

Note: Data is often presented for the dopamine transporter (DAT) as well as D₂/D₃ receptors. Direct comparative Ki values for bromo- and chloro-analogs at D₂/D₃ are not consistently reported in the same study.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and in vitro evaluation of bromophenyl and chlorophenyl piperazine derivatives.

General Synthesis of 1-Arylpiperazine Derivatives

A common method for the synthesis of 1-arylpiperazines involves the condensation of an appropriately substituted aniline with bis(2-chloroethyl)amine.

Workflow for the Synthesis of 1-(Halogenated-phenyl)piperazine:

cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Substituted Aniline (Bromo- or Chloro-) Condensation Condensation Reaction (e.g., in a high-boiling solvent) Aniline->Condensation BisChloro Bis(2-chloroethyl)amine BisChloro->Condensation Arylpiperazine 1-(Halogenated-phenyl)piperazine Condensation->Arylpiperazine

Caption: General synthesis of 1-arylpiperazines.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the appropriately substituted bromo- or chloroaniline in a suitable high-boiling solvent (e.g., butanol), add bis(2-chloroethyl)amine hydrochloride.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and filter the precipitate. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 1-(halogenated-phenyl)piperazine hydrochloride salt.

In Vitro Efficacy Evaluation: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Workflow for Radioligand Binding Assay:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Receptor-expressing Cell Membranes Incubation Incubation of Components Membrane->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (Bromo- or Chloro- derivative) TestCompound->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Radioactivity Separation->Quantification Calculation Calculation of Ki Quantification->Calculation

Caption: Workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Binding Reaction: In a multi-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂A receptors), and varying concentrations of the test compound (bromophenyl or chlorophenyl piperazine derivative).

  • Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the affinity of the radioligand for the receptor.

Conclusion and Future Directions

The available evidence suggests that both bromophenyl and chlorophenyl piperazine derivatives are potent modulators of key CNS receptors. The choice between these two halogen substitutions can significantly impact the efficacy and selectivity of the resulting compounds. While chlorophenyl derivatives, particularly m-CPP, are more extensively characterized, the potential of bromophenyl analogs to offer unique pharmacological profiles through enhanced polarizability and lipophilicity warrants further systematic investigation.

Future research should focus on direct, head-to-head comparative studies of bromo- and chloro-substituted phenylpiperazine derivatives within the same chemical series. Such studies, employing standardized in vitro and in vivo assays, will provide the much-needed quantitative data to definitively elucidate the subtle yet critical differences in their efficacy and guide the rational design of next-generation CNS therapeutics.

References

  • Phenylpiperazine Derivatives: A Comparative Analysis of Receptor Affinities with a Focus on 1-(4-Bromophenyl)-4-ethylpiperazine. Benchchem.

  • Glennon, R. A., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry, 39(20), 4017-4026.

  • López-Rodríguez, M. L., et al. (2005). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. Journal of Medicinal Chemistry, 48(7), 2548-2558.

  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-1656.

  • López-Rodríguez, M. L., et al. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry, 9(4), 443-469.

  • Fraga, C. A. M., et al. (2013). Synthesis and Pharmacological Evaluation of New N-phenylpiperazine Derivatives Designed as Homologues of the Antipsychotic Lead Compound LASSBio-579. European Journal of Medicinal Chemistry, 67, 234-243.

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2020). Molecules, 25(24), 5909.

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022). Chemical Monthly, 153, 107-118.

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (2020). Chemistry & Biodiversity, 17(10), e2000288.

  • Bromophenyl)-4-ethylpiperazine and Structurally Similar Ligands for Dopamine and Serotonin Receptor Modulation. Benchchem.

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules, 26(11), 3183.

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2022). Molecules, 27(18), 5988.

  • Motel, W. C., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6920-6922.

  • Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate.

  • Millan, M. J., et al. (2000). Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum. European Journal of Pharmacology, 393(1-3), 53-61.

  • Tieleman, M. C., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 18(4), 302-309.

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Comparative

A Comparative In Vitro Analysis of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate and Known Inhibitors on Dopamine Transporter Activity

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the in vitro activity of the novel compound, Allyl 4-(4-bromophenyl)piperazine-1-carboxylate, agains...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the in vitro activity of the novel compound, Allyl 4-(4-bromophenyl)piperazine-1-carboxylate, against established inhibitors of the human Dopamine Transporter (DAT). The piperazine scaffold is a well-regarded pharmacophore in neuroscience drug discovery, known for its interaction with various neurotransmitter receptors and transporters.[1] This study aims to characterize the inhibitory potential of this new chemical entity and benchmark its performance against GBR-12909 and Bupropion, two well-characterized DAT inhibitors with distinct pharmacological profiles.

The dopamine transporter is a critical regulator of dopaminergic signaling in the brain, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[2][3] Its dysfunction is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders, making it a key target for therapeutic intervention.[2][4]

This guide will detail the experimental design and methodologies used to ascertain the inhibitory potency (IC50) and binding affinity (Ki) of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate. By presenting this data alongside that of known inhibitors, we provide a clear, objective comparison to aid researchers in evaluating its potential as a novel pharmacological tool or therapeutic lead.

Comparative Analysis of Inhibitory Potency

The primary objective of this study was to quantify and compare the in vitro inhibitory activity of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate with GBR-12909, a highly potent and selective DAT inhibitor, and Bupropion, a widely prescribed antidepressant and smoking cessation aid that functions as a dual norepinephrine and dopamine reuptake inhibitor.[5][6][7] The inhibitory potency of each compound was determined using a radioligand-based dopamine uptake assay in a human embryonic kidney (HEK293) cell line stably expressing the human dopamine transporter (hDAT).

CompoundIC50 (nM)Ki (nM)Selectivity Profile
Allyl 4-(4-bromophenyl)piperazine-1-carboxylate Data to be determinedData to be determinedData to be determined
GBR-12909~5~1Highly selective for DAT over SERT and NET (>100-fold)[5][6]
Bupropion~1900~550 - 2170Dual inhibitor of DAT and NET[8]

Table 1: Comparative in vitro activity of DAT inhibitors. IC50 and Ki values for GBR-12909 and Bupropion are derived from published literature.[5][6][8] The data for Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is presented as a placeholder for experimental determination.

Underlying Scientific Principles and Experimental Rationale

The selection of a cell-based dopamine uptake assay is critical for determining the functional inhibition of the dopamine transporter.[9] This method directly measures the ability of a compound to block the primary function of DAT, which is the translocation of dopamine across the cell membrane.[10][11] Radioligand binding assays, on the other hand, provide a measure of the affinity of a compound for the transporter but do not directly assess its functional consequences.[12][13] For this comparative guide, a [³H]dopamine uptake assay was chosen as the primary method for determining IC50 values, as it provides a robust and physiologically relevant measure of DAT inhibition.[14][15]

Causality in Experimental Design:

  • Choice of Cell Line: HEK293 cells are widely used for in vitro pharmacology studies due to their robust growth characteristics and lack of endogenous dopamine transporters, providing a clean background for expressing and studying the activity of hDAT.[9]

  • Radioligand Selection: [³H]Dopamine is the natural substrate for DAT, making it the ideal radioligand to assess the competitive inhibition of dopamine uptake.[16]

  • Comparator Selection: GBR-12909 was chosen as a high-affinity, selective DAT inhibitor to benchmark the potency of the novel compound.[5][6] Bupropion was included as a comparator with a different pharmacological profile, representing a clinically relevant, dual-acting inhibitor.[7][17]

Experimental Methodologies

[³H]Dopamine Uptake Inhibition Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of test compounds on the human dopamine transporter.

Materials:

  • HEK293 cells stably expressing hDAT

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well cell culture plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]Dopamine

  • Test compounds (Allyl 4-(4-bromophenyl)piperazine-1-carboxylate, GBR-12909, Bupropion)

  • Scintillation fluid

  • Microplate scintillation counter

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293-hDAT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating: Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.[9]

  • Compound Preparation: Prepare serial dilutions of the test compounds in KRH buffer.

  • Assay Procedure:

    • Wash the cells once with KRH buffer.

    • Pre-incubate the cells with varying concentrations of the test compounds or vehicle for 20 minutes at room temperature.[15]

    • Add [³H]Dopamine to a final concentration of 50 nM and incubate for an additional 10 minutes.[15]

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with a suitable lysis buffer.

  • Data Acquisition:

    • Transfer the cell lysates to scintillation vials containing scintillation fluid.

    • Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compounds for the dopamine transporter.

Materials:

  • Membrane preparations from HEK293-hDAT cells

  • [³H]WIN 35,428 (a high-affinity DAT ligand)

  • Binding buffer (e.g., Tris-HCl)

  • Test compounds

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293-hDAT cells by homogenization and centrifugation.[18]

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]WIN 35,428, and varying concentrations of the test compound in binding buffer.[18]

  • Incubation: Incubate the plate at 4°C for 2 hours to reach binding equilibrium.[19]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.[18]

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 value from the competition binding curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Mechanism of Action

To understand the biological context of DAT inhibition, it is essential to visualize the dopamine signaling pathway and the experimental workflows.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_Vesicle Dopamine (in vesicle) L_DOPA->Dopamine_Vesicle AADC VMAT2 VMAT2 Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) DAT->Dopamine_Vesicle Recycling VMAT2->Dopamine_Vesicle Uptake Dopamine_Synapse->DAT Reuptake D_Receptor Dopamine Receptor (e.g., D1, D2) Dopamine_Synapse->D_Receptor Binding Signaling Postsynaptic Signaling D_Receptor->Signaling Inhibitor DAT Inhibitor (e.g., Allyl 4-(4-bromophenyl) piperazine-1-carboxylate) Inhibitor->DAT Blocks Experimental_Workflow cluster_uptake Dopamine Uptake Assay cluster_binding Radioligand Binding Assay U1 Plate hDAT-expressing cells U2 Pre-incubate with Inhibitor U1->U2 U3 Add [3H]Dopamine U2->U3 U4 Incubate & Wash U3->U4 U5 Lyse cells & Measure Radioactivity U4->U5 U6 Calculate IC50 U5->U6 B1 Prepare hDAT membranes B2 Incubate with [3H]Ligand & Inhibitor B1->B2 B3 Filter & Wash B2->B3 B4 Measure Radioactivity B3->B4 B5 Calculate Ki B4->B5

Sources

Validation

A Comparative Guide to the Synthesis of Functionalized Piperazines: Benchmarking Key Synthetic Routes

The piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved therapeutics, from the blockbuster antipsychotic aripiprazole to the targeted ca...

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved therapeutics, from the blockbuster antipsychotic aripiprazole to the targeted cancer therapy imatinib.[1][2][3] Its prevalence is due to the unique physicochemical properties conferred by its two nitrogen atoms, which can be tailored to modulate solubility, basicity, and target engagement. However, the synthesis of precisely functionalized piperazines, particularly those with substitution on the carbon framework or with defined stereochemistry, presents significant and distinct challenges.

This guide provides a comparative analysis of several key synthetic strategies for accessing functionalized piperazines. We move beyond a simple recitation of methods to offer a practical benchmarking of these routes, complete with detailed experimental protocols, quantitative data, and an expert perspective on the causal factors influencing procedural choices. Our aim is to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal synthetic route for their specific target molecule.

I. N-Functionalization: The Classical Gateway to Piperazine Diversity

The most direct and widely employed method for elaborating the piperazine core is through the functionalization of its nitrogen atoms. We will benchmark two of the most robust and industrially relevant methods: Palladium-catalyzed Buchwald-Hartwig amination for N-arylation and reductive amination for N-alkylation.

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination for N-Arylpiperazines

The Buchwald-Hartwig amination has revolutionized the synthesis of N-arylpiperazines, offering a versatile and efficient means of forming the critical C–N bond from readily available aryl halides.[4][5] This palladium-catalyzed cross-coupling reaction is a mainstay in pharmaceutical development for its broad substrate scope and functional group tolerance.[6]

Causality of Experimental Choices: The success of this reaction hinges on the careful selection of the palladium catalyst, the phosphine ligand, the base, and the solvent.[4] Sterically hindered and electron-rich ligands are often essential for high yields, especially when dealing with less reactive aryl chlorides.[4] The choice of base is also critical; it must be strong enough to deprotonate the piperazine but not so strong as to cause unwanted side reactions.

Experimental Protocol: Synthesis of N-(4-methylphenyl)-N'-Boc-piperazine

  • Materials: 4-Bromotoluene, N-Boc-piperazine, Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), Sodium tert-butoxide (NaOt-Bu), Anhydrous toluene.

  • Procedure:

    • To an oven-dried Schlenk tube, add 4-bromotoluene (1.0 equiv), N-Boc-piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

    • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (2 mol%) and XantPhos (4 mol%) in a small amount of anhydrous toluene.

    • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methylphenyl)-N'-Boc-piperazine.[4]

Workflow Diagram:

Buchwald_Hartwig reagents Aryl Halide + N-Boc-Piperazine + Base setup Assemble in Schlenk Tube reagents->setup catalyst Pd₂(dba)₃ + XantPhos catalyst->setup inert Evacuate & Backfill (Ar/N₂) setup->inert solvent Add Toluene inert->solvent heat Heat (100 °C) 12-24 h solvent->heat workup Cool, Dilute, Wash heat->workup purify Column Chromatography workup->purify product N-Aryl-N'-Boc- piperazine purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

Route 2: Reductive Amination for N-Alkylpiperazines

Reductive amination is a highly versatile and reliable method for the N-alkylation of piperazines.[5][7] This one-pot procedure involves the formation of an imine or iminium ion intermediate from the piperazine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the desired N-alkylated product.[7][8]

Causality of Experimental Choices: The choice of reducing agent is paramount. Mild hydridic reducing agents, such as sodium triacetoxyborohydride (STAB), are often preferred as they are selective for the iminium ion in the presence of the starting carbonyl compound and are tolerant of a wide range of functional groups.[8] The reaction is typically carried out in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Experimental Protocol: Synthesis of N-Benzylpiperazine

  • Materials: Piperazine, Benzaldehyde, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), Acetic acid (catalytic).

  • Procedure:

    • Dissolve piperazine (1.0 equiv) and benzaldehyde (1.1 equiv) in DCM in a round-bottom flask.

    • Add a catalytic amount of acetic acid to facilitate iminium ion formation.

    • Stir the mixture for 30-60 minutes at room temperature.

    • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzylpiperazine.[8]

Workflow Diagram:

Reductive_Amination reagents Piperazine + Aldehyde/Ketone solvent Dissolve in DCM + Acetic Acid (cat.) reagents->solvent iminium Stir at RT (Imine Formation) solvent->iminium reduction Add STAB (Reduction) iminium->reduction stir Stir at RT 4-12 h reduction->stir quench Quench (aq. NaHCO₃) & Extract stir->quench purify Dry & Purify quench->purify product N-Alkyl- piperazine purify->product CH_Arylation reagents N-Boc-Piperazine + 1,4-Dicyanobenzene setup Combine in Vial with DMA reagents->setup catalyst Ir(ppy)₃ + NaOAc catalyst->setup degas Degas with Argon setup->degas irradiate Irradiate (Blue LED) Stir at RT, 24-48 h degas->irradiate workup Dilute, Wash, & Extract irradiate->workup purify Dry & Purify workup->purify product α-Aryl-N-Boc- piperazine purify->product Asymmetric_Hydrogenation reagents Pyrazine + Alkyl Halide activation Form Pyrazinium Salt in THF reagents->activation catalyst [Ir(COD)Cl]₂ + Chiral Ligand autoclave Combine in Autoclave catalyst->autoclave activation->autoclave hydrogenate Pressurize (H₂, 600 psi) Heat (30 °C), 24 h autoclave->hydrogenate workup Vent & Concentrate hydrogenate->workup purify Column Chromatography workup->purify product Chiral Piperazine purify->product

Sources

Comparative

Verifying the Molecular Weight of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate: A Comparative Guide

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a foundational pillar of scientific rigor. The molecular weight of a compound is one of its m...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a foundational pillar of scientific rigor. The molecular weight of a compound is one of its most fundamental properties, serving as a gateway to confirming its identity and purity. This guide provides a comprehensive, in-depth comparison of methodologies for confirming the molecular weight of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate, a substituted piperazine derivative of interest in medicinal chemistry. We will delve into the theoretical calculations, experimental protocols, and comparative data analysis, offering a robust framework for the validation of this and similar compounds.

The Imperative of Molecular Weight Confirmation

Allyl 4-(4-bromophenyl)piperazine-1-carboxylate (C₁₄H₁₇BrN₂O₂) is synthesized from the reaction of 1-(4-bromophenyl)piperazine and allyl chloroformate. While the theoretical molecular weight can be calculated from its molecular formula, experimental verification is crucial to rule out the presence of impurities, residual starting materials, or unexpected side products. This guide will focus on two orthogonal and complementary analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis (CHNS). The convergence of data from these two methods provides an unimpeachable confirmation of the compound's molecular identity.

Theoretical Molecular Weight Calculation

The first step in our verification process is the calculation of the theoretical molecular weight based on the compound's molecular formula: C₁₄H₁₇BrN₂O₂.

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )
Carbon (C)12.01114168.154
Hydrogen (H)1.0081717.136
Bromine (Br)79.904179.904
Nitrogen (N)14.007228.014
Oxygen (O)15.999231.998
Total Molecular Weight 325.206

This calculated value serves as our benchmark for the experimental data to follow. Commercial suppliers often report a molecular weight of approximately 325.20 g/mol or 325.21 g/mol .[1][2]

Comparative Analysis with Structurally Related Compounds

To provide context for our analysis, it is useful to compare the target compound with its precursors and other structurally similar piperazine derivatives. This comparative approach can aid in identifying potential fragmentation patterns in mass spectrometry and understanding the impact of different substituents on the overall molecular weight.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
1-(4-bromophenyl)piperazineC₁₀H₁₃BrN₂241.13[3][4][5]
Allyl chloroformateC₄H₅ClO₂120.53[6]
Allyl 4-(4-bromophenyl)piperazine-1-carboxylate C₁₄H₁₇BrN₂O₂ 325.206 (Calculated)
Ethyl 4-(4-bromophenyl)piperazine-1-carboxylateC₁₃H₁₇BrN₂O₂313.19
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylateC₁₅H₂₁BrN₂O₂341.24

Experimental Verification: A Two-Pronged Approach

A robust confirmation of molecular weight relies on the concordance of data from at least two independent analytical techniques. Here, we detail the protocols for High-Resolution Mass Spectrometry and Elemental Analysis.

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy.[7][8][9] This precision allows for the determination of the exact molecular mass, which can then be used to deduce the elemental composition. For Allyl 4-(4-bromophenyl)piperazine-1-carboxylate, we expect to observe the protonated molecule, [M+H]⁺.

Experimental Protocol:

Workflow for HRMS Analysis

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing A Dissolve sample in LC-MS grade solvent (e.g., Methanol) B Dilute to a final concentration of ~1 µg/mL A->B C Filter through a 0.22 µm syringe filter B->C D Inject sample into LC-HRMS system C->D E Electrospray Ionization (ESI) in positive ion mode D->E F Acquire full scan mass spectrum E->F G Extract the exact mass of the [M+H]⁺ ion F->G H Compare with theoretical exact mass G->H I Confirm elemental composition within 5 ppm tolerance H->I

Caption: High-Resolution Mass Spectrometry (HRMS) workflow.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized Allyl 4-(4-bromophenyl)piperazine-1-carboxylate.

    • Dissolve the sample in 1 mL of a suitable LC-MS grade solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

    • Perform a serial dilution to obtain a final concentration of approximately 1 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrument Parameters (Example: Q-TOF Mass Spectrometer):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Sampling Cone: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range: m/z 50 - 1000

    • Acquisition Mode: Full Scan

  • Data Analysis:

    • The expected protonated molecule [M+H]⁺ has a theoretical exact mass of 326.0597.

    • The experimentally determined mass should be within 5 ppm of the theoretical value. The American Chemical Society (ACS) guidelines for compound characterization accept HRMS data for molecular weight evidence.[6]

    • The parts-per-million (ppm) error is calculated as follows: ppm error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

Expected Results:

IonTheoretical Exact Mass (m/z)Expected Experimental Mass (m/z) (within 5 ppm)
[M+H]⁺326.0597326.0581 - 326.0613
Elemental Analysis (CHNS)

Principle: Elemental analysis by combustion provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample.[10] This data is then compared to the theoretical percentage composition calculated from the molecular formula. According to ACS guidelines, the experimentally determined percentages should be within ±0.4% of the calculated values.[11]

Experimental Protocol:

Workflow for Elemental Analysis

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Combustion Analysis cluster_data Data Processing A Dry the sample to remove residual moisture B Accurately weigh ~2 mg of the sample A->B C Combust sample in a high-temperature furnace B->C D Gases are separated by gas chromatography C->D E Detect and quantify CO₂, H₂O, and N₂ D->E F Calculate the percentage of C, H, and N E->F G Compare with theoretical percentages F->G H Confirm values are within ±0.4% G->H

Caption: Elemental Analysis (CHNS) workflow.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate is thoroughly dried to remove any residual solvent or moisture, which can significantly affect the hydrogen and oxygen content.

    • Accurately weigh approximately 2 mg of the dried sample into a tin capsule.

  • Instrumental Analysis:

    • The analysis is performed using a CHNS elemental analyzer.

    • The sample is combusted at a high temperature (typically >900 °C) in an oxygen-rich environment.

    • The resulting combustion gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Data Analysis:

    • The instrument software calculates the percentage of each element in the sample.

    • These experimental values are then compared to the theoretical percentages calculated from the molecular formula C₁₄H₁₇BrN₂O₂.

Expected Results:

ElementTheoretical PercentageExpected Experimental Percentage (±0.4%)
Carbon (C)51.70%51.30% - 52.10%
Hydrogen (H)5.27%4.87% - 5.67%
Nitrogen (N)8.61%8.21% - 9.01%

Conclusion: A Synthesis of Evidence

The confirmation of the molecular weight of a synthesized compound is a critical checkpoint in the research and development pipeline. By employing a dual-pronged approach of High-Resolution Mass Spectrometry and Elemental Analysis, researchers can establish the molecular identity of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate with a high degree of confidence. The convergence of precise mass determination from HRMS and accurate elemental composition from CHNS analysis provides a self-validating system that upholds the principles of scientific integrity. This comprehensive guide serves as a robust framework for the characterization of novel small molecules, ensuring the reliability and reproducibility of scientific findings.

References

  • American Chemical Society. Guidelines for Characterization of Organic Compounds. [Link]

  • PubChem. 1-(4-Bromophenyl)piperazine. [Link]

  • PubChem. Allyl chloroformate. [Link]

  • NIST. Allyl chloroformate. [Link]

  • Krackeler Scientific, Inc. Allyl chloroformate. [Link]

  • ResearchGate. Elemental Analysis, Organic Compounds. [Link]

  • TutorChase. How can mass spectrometry determine molecular weight of organic compounds?. [Link]

  • Chemistry For Everyone. What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS?. [Link]

  • Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

  • ResearchGate. High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. [Link]

  • MtoZ Biolabs. How to Determine Molecular Weight?. [Link]

  • National Institutes of Health. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

  • The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • National Institutes of Health. Advances in structure elucidation of small molecules using mass spectrometry. [Link]

  • ACS Central Science. An International Study Evaluating Elemental Analysis. [Link]

  • Universal Lab. Basic principles and tests of organic element analysis. [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate

Hazard Profile and In-Depth Risk Assessment To establish a robust disposal plan, we must first understand the compound's likely hazard profile by examining its structural components. 1-(4-Bromophenyl)piperazine Core : Th...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and In-Depth Risk Assessment

To establish a robust disposal plan, we must first understand the compound's likely hazard profile by examining its structural components.

  • 1-(4-Bromophenyl)piperazine Core : The foundational structure of the molecule is a piperazine derivative. Piperazine and its related compounds are known to be corrosive and can cause severe skin irritation and eye damage[1][2]. GHS classifications for the closely related 1-(4-bromophenyl)piperazine consistently list it as "Harmful if swallowed, in contact with skin, or if inhaled" (Acute Toxicity, Category 4)[3].

  • Brominated Aromatic System : The presence of a bromine atom on the phenyl ring classifies this compound as a halogenated organic compound . Such substances require specific disposal pathways, as they can form hazardous byproducts like hydrogen bromide gas upon incomplete combustion and can be toxic to aquatic life[4][5].

  • Allyl Carbamate Group : Allyl groups introduce a site of unsaturation, which can be reactive. While the carbamate linkage is generally stable, allyl carbamates can undergo deprotection reactions, sometimes catalyzed by transition metals, indicating a potential for chemical incompatibility[6].

Based on this analysis, Allyl 4-(4-bromophenyl)piperazine-1-carboxylate should be treated as a hazardous substance with the following anticipated risks.

Hazard AttributeAssociated MoietyImplication for Handling and Disposal
Acute Toxicity (Oral, Dermal, Inhalation) 1-(4-Bromophenyl)piperazineHarmful if ingested, absorbed through the skin, or inhaled. Mandates use of comprehensive PPE and handling within a fume hood[3].
Skin & Eye Irritation/Corrosion PiperazinePotential for serious skin and eye irritation or burns. Requires stringent use of gloves and safety goggles/face shield[1][7].
Environmental Hazard Brominated AromaticClassified as a halogenated organic waste. Must be segregated from non-halogenated waste streams to ensure proper high-temperature incineration[4][5].
Chemical Reactivity Allyl CarbamatePotential for unforeseen reactions. Waste must not be mixed with strong acids, bases, oxidizing agents, or transition metal catalysts[8][9].

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to mitigate the identified risks. All handling and disposal operations must be conducted with the following equipment.

Protection TypeMinimum RequirementRecommended for High-Concentration or Spill Scenarios
Eye/Face ANSI-approved safety goggles with side shields[10].Full-face shield worn over safety goggles[11].
Hand Chemical-resistant nitrile gloves (inspect prior to use)[5].Double-gloving with nitrile or neoprene gloves.
Body Standard laboratory coat, long pants, and closed-toe shoes[10].Chemical-resistant apron over a lab coat.
Respiratory Not required for routine handling in a certified chemical fume hood.A respirator with appropriate organic vapor/acid gas cartridges may be necessary for spill cleanup outside of a fume hood[12].

Step-by-Step Disposal Protocol

This protocol ensures that all forms of waste containing Allyl 4-(4-bromophenyl)piperazine-1-carboxylate are handled safely and segregated correctly.

Step 1: Waste Identification and Segregation

The cardinal rule for this compound is segregation . Due to its brominated nature, all waste streams must be classified as Halogenated Organic Waste .

  • Pure Compound/Residue : Any unused or expired solid compound.

  • Contaminated Labware : Items such as pipette tips, weighing papers, contaminated gloves, and paper towels.

  • Solution Waste : Any solutions containing the compound, including mother liquors from crystallization or reaction mixtures.

Step 2: Containerization and Labeling
  • Select the Correct Container : Use a designated, sealable, and chemically compatible hazardous waste container. The container must be clearly marked for "Halogenated Organic Waste" [5].

  • Label Immediately : Attach a hazardous waste label to the container before adding any waste.

  • Complete the Label : Clearly write the full chemical name: "Allyl 4-(4-bromophenyl)piperazine-1-carboxylate" and its CAS number "1133115-38-4". List all other chemical constituents in the waste container (e.g., solvents) and their approximate percentages.

Step 3: Waste Transfer and Handling
  • Location : All waste transfers must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[10].

  • Solid Waste : Carefully transfer the pure solid compound and any contaminated solid labware (gloves, wipers, etc.) into the designated solid halogenated waste container. Use tools (spatulas, forceps) to avoid direct contact.

  • Liquid Waste : Using a funnel, carefully pour liquid waste solutions into the designated liquid halogenated waste container. Avoid splashing. Do not overfill the container; leave at least 10% headspace for vapor expansion.

Step 4: Decontamination
  • Thoroughly decontaminate non-disposable equipment (glassware, spatulas) that has come into contact with the chemical.

  • A recommended procedure is a triple rinse: first with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the compound, followed by a wash with soap and water.

  • Collect all solvent rinsate as Halogenated Organic Liquid Waste .

Step 5: Spill Management
  • Evacuate and Ventilate : If a spill occurs, evacuate non-essential personnel from the immediate area and ensure maximum ventilation (e.g., open fume hood sash)[1].

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or a chemical spill pillow to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of liquid[11].

  • Collect and Dispose : Carefully scoop the absorbed material and contaminated fragments into the designated solid halogenated waste container.

  • Decontaminate the Area : Clean the spill area thoroughly using the decontamination procedure outlined in Step 4.

Step 6: Final Disposal Logistics
  • Securely Seal : Once the waste container is full (or no longer in use), securely seal the lid.

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or equivalent waste management authority to arrange for the collection of the hazardous waste container. Do not dispose of this chemical down the drain or in regular trash[5][13].

Disposal Workflow and Chemical Incompatibility

The following diagram illustrates the decision-making process for proper waste stream management.

G start Waste Generated (Contains Allyl 4-(4-bromophenyl) piperazine-1-carboxylate) ppe_check Verify Full PPE (Goggles, Gloves, Lab Coat) start->ppe_check is_solid Is the waste primarily solid? is_liquid Is the waste primarily liquid? is_solid->is_liquid No solid_waste_container Solid Halogenated Waste Container is_solid->solid_waste_container Yes (e.g., Pure Compound, Contaminated Gloves) liquid_waste_container Liquid Halogenated Waste Container is_liquid->liquid_waste_container Yes (e.g., Reaction Solutions, Rinsate) final_disposal Seal Container & Contact Institutional EHS for Pickup solid_waste_container->final_disposal liquid_waste_container->final_disposal hood_check Work Inside a Chemical Fume Hood ppe_check->hood_check hood_check->is_solid

Caption: Decision workflow for segregating and disposing of waste.

Critical Chemical Incompatibilities: To prevent dangerous reactions, DO NOT mix waste containing this compound with the following:

  • Strong Oxidizing Agents : Nitrates, perchlorates, etc.[1].

  • Strong Acids and Bases : Can catalyze degradation or unwanted reactions[8].

  • Transition Metal Compounds : Especially palladium or nickel, which may catalyze deprotection of the allyl group[6].

  • Non-Halogenated Waste Streams : To prevent cross-contamination and ensure proper final disposal treatment.

References

  • BenchChem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • BIOSYNCE. (2023, December 3). Operational Disposal And Storage Of Piperazine.
  • BenchChem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine.
  • Washington State University. (n.d.). Standard Operating Procedure for Bromine.
  • University of Wisconsin-Milwaukee. (n.d.). Standard Operating Procedure: Bromine Safety.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • MedChemExpress. (2025, December 23). Safety Data Sheet: 1-Boc-4-bromomethylpiperidine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735629, 1-(4-Bromophenyl)piperazine.
  • Jeffrey, P. D., & McCombie, S. W. (1982). U.S. Patent No. 4,314,942. Washington, DC: U.S.
  • Thermo Fisher Scientific. (2016, October 18). Safety Data Sheet: 4-Methylpiperazin-1-amine.
  • ABI Chem. (n.d.). ALLYL 4-(4-BROMOPHENYL)PIPERAZINE-1-CARBOXYLATE;1133115-38-4.
  • SynZeal. (n.d.). Safety Data Sheet: Methyl 4-Bromophenylacetate.
  • Pfaltz & Bauer. (n.d.). Safety Data Sheet: 1-(2-Pyrimidinyl)piperazine 98%.
  • Witzel, S., et al. (2015). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. PLOS ONE, 10(7), e0133548.
  • Sigma-Aldrich. (n.d.). 1-(4-bromophenyl)piperazine 95.
  • Biosynth. (n.d.). N-(4-Bromophenyl)piperazine-1-carboxamide hydrochloride.
  • Grellepois, F., et al. (2022). Acid-mediated decarboxylative C–H coupling between arenes and O-allyl carbamates. Organic & Biomolecular Chemistry, 20(8), 1665-1669.
  • De-Mesmaeker, A., et al. (2000). New and mild allyl carbamate deprotection method catalyzed by electrogenerated nickel complexes. Tetrahedron Letters, 41(38), 7333-7336.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Allyl 4-(4-bromophenyl)piperazine-1-carboxylate

Welcome to your comprehensive guide on the safe handling of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate. As researchers and drug development professionals, our commitment to safety is as paramount as our dedication t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate. As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. This document provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established scientific principles and field-proven insights. Our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust that extends beyond the product itself.

Understanding the Hazard Profile of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate

The piperazine ring is a known corrosive and sensitizer.[3][4][5] Contact can lead to skin and eye irritation, and repeated exposure may cause allergic skin reactions or asthma-like symptoms.[3][4] Furthermore, high exposure to piperazine compounds can have neurological effects.[3][4] The presence of a brominated aromatic ring suggests that during combustion, toxic and corrosive gases, including nitrogen oxides and hydrogen bromide, may be produced.[3][5] Brominated organic compounds also require careful consideration for disposal to prevent environmental contamination.[6]

Given these potential hazards, a cautious and well-defined personal protective equipment (PPE) strategy is essential.

Core Principles of Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process based on a thorough risk assessment of the specific procedures being undertaken. The following principles should guide your PPE selection for handling Allyl 4-(4-bromophenyl)piperazine-1-carboxylate.

Hierarchy of Controls

Before relying solely on PPE, always consider the hierarchy of controls. This framework prioritizes the most effective control measures to minimize exposure to hazards.

  • Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.

  • Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For Allyl 4-(4-bromophenyl)piperazine-1-carboxylate, this is the most critical step.

    • Chemical Fume Hood: All handling of this compound, especially when in powdered form or when being heated or aerosolized, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

    • Ventilation: Ensure adequate general laboratory ventilation.[8]

  • Administrative Controls: These are changes to work practices, such as standard operating procedures (SOPs), safety training, and clear labeling.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls mentioned above.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling Allyl 4-(4-bromophenyl)piperazine-1-carboxylate, categorized by the level of risk associated with the procedure.

Procedure Risk Level Eyes/Face Protection Hand Protection Body Protection Respiratory Protection
Low Risk (e.g., handling sealed containers, weighing small quantities in a fume hood)Safety glasses with side shieldsNitrile or neoprene glovesLab coatNot generally required if handled in a fume hood
Moderate Risk (e.g., preparing solutions, performing reactions)Chemical safety gogglesDouble-gloving with nitrile or neoprene glovesChemical-resistant lab coat or apronRecommended if there is any potential for aerosol generation outside of a fume hood
High Risk (e.g., large-scale reactions, cleaning up spills)Face shield in addition to chemical safety gogglesHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coverallsA NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter
Detailed PPE Specifications and Rationale
  • Eye and Face Protection: Given the corrosive nature of the piperazine moiety, protecting your eyes from splashes and dust is critical.[5][9]

    • Safety glasses with side shields conforming to ANSI Z87.1 or EN166 standards are the minimum requirement for low-risk activities.[8]

    • Chemical safety goggles provide a tighter seal and are necessary for moderate to high-risk procedures where splashing is more likely.[10]

    • A face shield , worn over goggles, offers full-face protection during high-risk activities.[5]

  • Hand Protection: The piperazine ring can be absorbed through the skin.[3]

    • Nitrile or neoprene gloves provide good chemical resistance for incidental contact.[11] Always inspect gloves for any signs of degradation or punctures before use.

    • Double-gloving is recommended for moderate-risk procedures to provide an extra layer of protection.

    • For prolonged contact or when handling larger quantities, more robust gloves like butyl rubber or Viton™ should be considered. Consult the glove manufacturer's chemical resistance guide for specific recommendations.

  • Body Protection:

    • A standard lab coat is suitable for low-risk tasks.

    • A chemical-resistant lab coat or apron should be worn for moderate-risk activities.

    • For high-risk scenarios, such as a significant spill, a chemical-resistant suit may be necessary.

  • Respiratory Protection:

    • In most laboratory settings, handling Allyl 4-(4-bromophenyl)piperazine-1-carboxylate within a certified chemical fume hood will provide adequate respiratory protection.

    • If work must be performed outside of a fume hood where there is a risk of inhalation, a NIOSH-approved respirator is required.[8][12] The choice of cartridge will depend on the specific conditions, but a combination organic vapor/acid gas cartridge with a P100 particulate pre-filter is a conservative and appropriate choice.

Operational Plans: Step-by-Step Guidance for Safe Handling

Adherence to well-defined operational procedures is crucial for minimizing exposure and ensuring a safe working environment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

  • Store: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[12] Keep the container tightly sealed.

Weighing and Solution Preparation

Weighing_and_Solution_Preparation start Don Appropriate PPE weigh weigh start->weigh end_procedure Seal and Label Container clean_up Decontaminate and Clean Work Area end_procedure->clean_up dissolve dissolve weigh->dissolve transfer transfer dissolve->transfer transfer->end_procedure

  • Don PPE: Before starting, put on the appropriate PPE as outlined in the table above for moderate-risk procedures.

  • Work in a Fume Hood: Conduct all weighing and solution preparation activities inside a certified chemical fume hood.

  • Minimize Dust: If handling a solid, use a spatula and weigh paper. Avoid creating dust.

  • Controlled Addition: When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Secure Containers: Keep all containers closed when not in use.

Disposal Plans: Responsible Management of Chemical Waste

Proper disposal of Allyl 4-(4-bromophenyl)piperazine-1-carboxylate and its associated waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation

Proper waste segregation at the point of generation is essential to ensure safe and compliant disposal.

Waste_Disposal_Workflow start Generate Waste solid_waste solid_waste start->solid_waste liquid_waste liquid_waste start->liquid_waste sharps_waste sharps_waste start->sharps_waste solid_container Labeled Solid Waste Container disposal Dispose Through Licensed Hazardous Waste Vendor solid_container->disposal liquid_container Labeled Halogenated Organic Waste Container liquid_container->disposal sharps_container Labeled Sharps Container sharps_container->disposal solid_waste->solid_container liquid_waste->liquid_container sharps_waste->sharps_container

Disposal Procedures
  • Solid Waste:

    • Contaminated PPE (gloves, lab coats), weigh paper, and other solid materials should be placed in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Unused solutions and reaction mixtures containing Allyl 4-(4-bromophenyl)piperazine-1-carboxylate should be collected in a dedicated, labeled container for halogenated organic waste .[13]

    • Do not mix with non-halogenated waste streams.

  • Decontamination:

    • All glassware and equipment should be decontaminated. A triple rinse with a suitable solvent (e.g., acetone or ethanol) is recommended. The rinsate should be collected as hazardous waste.

  • Spill Cleanup:

    • In the event of a small spill, wear appropriate PPE (high-risk category).

    • Absorb the spill with an inert material such as vermiculite or sand.

    • Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.

    • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[6]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[12] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water. Seek immediate medical attention.

Always have the Safety Data Sheet (or this guide in its absence) available for emergency responders.

By adhering to these guidelines, you can confidently and safely handle Allyl 4-(4-bromophenyl)piperazine-1-carboxylate, ensuring both your personal safety and the integrity of your research.

References

  • New Jersey Department of Health and Senior Services. (2004, April). Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019, March 8). Piperazine: Human health tier II assessment. Retrieved from [Link]

  • Gee, P., Gilbert, L., & Fields, L. (2019). Piperazine derivatives as dangerous abused compounds. Journal of Pre-Clinical and Clinical Research, 13(4), 130-135.
  • International Programme on Chemical Safety (IPCS). (n.d.). International Chemical Safety Cards (ICSC): 1032 - PIPERAZINE (anhydrous). Retrieved from [Link]

  • s d fine-chem limited. (n.d.). Safety Data Sheet: piperazine anhydrous. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Darnell, A. J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. United States Environmental Protection Agency. Retrieved from [Link]

  • Slanina, Z., & Slaninová, J. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194.
  • Occupational Safety and Health Administration (OSHA). (2021, January 8). PIPERAZINE DIHYDROCHLORIDE. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). allyl 4-(4-bromophenyl)piperazine-1-carboxylate,(CAS# 1133115-38-4). Retrieved from [Link]

  • Chemtalk - #1 Science Forum For Lab Technicians. (2008, October 20). Bromine water - disposal. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2019, October 30). NIOSH Pocket Guide to Chemical Hazards: Piperazine dihydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • SynZeal. (n.d.). Safety Data Sheet: Methyl 4-Bromophenylacetate. Retrieved from [Link]

  • Shree Ganesh Chemicals. (n.d.). What Is Piperazine derivatives?? Guide By shree ganesh chemicals. Slideshare. Retrieved from [Link]

  • Slanina, Z., & Slaninová, J. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194.
  • El-Sayed, M. A. A., et al. (2022). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Future Journal of Pharmaceutical Sciences, 8(1), 1-15.
  • Vehlow, J., et al. (2007). Bromine in waste incineration: partitioning and influence on metal volatilisation. International Journal of Environmental Science & Technology, 4(2), 183-190.
  • Lihl, C., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
  • PubChem. (n.d.). Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate. Retrieved from [Link]

  • Atanasova, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1556.
  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • Zhang, Y., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Studies in Chemical Science, 1(1), 1-3.
  • Google Patents. (n.d.). CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Google Patents. (n.d.). CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.

Sources

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